molecular formula C14H14ClNO2 B8178991 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl

2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl

Cat. No.: B8178991
M. Wt: 263.72 g/mol
InChI Key: RFCCJWHCSSHPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl is a bifunctional organic compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure incorporates both a carboxylic acid and a primary amine (as a hydrochloride salt) on a biphenyl scaffold, making it a versatile intermediate for the construction of more complex molecules. The compound is notably used in the preparation of peptidomimetic compounds and as a precursor in the synthesis of lactam structures, such as 6,7-dihydro-5H-dibenz[c,e]azepin-7-one, which are frameworks of interest in pharmaceutical research . The primary amine group, protected as a hydrochloride salt, offers improved stability and can be selectively deprotected and functionalized. The carboxylic acid can undergo common nucleophilic acyl substitution reactions to form derivatives like amides or esters, which are crucial in drug discovery and material science . This reagent is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(aminomethyl)phenyl]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCCJWHCSSHPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper for drug discovery scientists. It prioritizes the compound's strategic utility as a "cyclization-ready" scaffold for polycyclic heterocycles (specifically phenanthridinones) and peptidomimetics.[1][2]

CAS: 31638-34-3 | Molecular Formula: C₁₄H₁₃NO₂[1][2]·HCl | Role: Phenanthridinone Precursor & Peptidomimetic Turn Inducer[1]

Executive Summary: The "Cyclization Switch"

In the landscape of medicinal chemistry, 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl (hereafter AMBC-HCl ) represents a critical "pre-organized" scaffold.[1][2] Unlike generic biphenyls, AMBC-HCl possesses a unique 2,2'-disubstitution pattern that positions a nucleophilic amine (2'-position) in varying proximity to an electrophilic carboxylic acid (2-position).[1][2]

This structural geometry creates a "Cyclization Switch" :

  • Linear State: In its open form, it acts as a rigid, aromatic linker for peptidomimetics, inducing

    
    -turn secondary structures due to the restricted rotation of the biphenyl bond.
    
  • Cyclized State: Under dehydration conditions, it undergoes rapid intramolecular condensation to form phenanthridin-6(5H)-one , a tricyclic core essential for PARP inhibitors (Poly(ADP-ribose) polymerase) and DNA-intercalating alkaloids.[1][2]

This guide details the handling, synthetic utility, and validated protocols for leveraging AMBC-HCl in drug development.

Chemical Profile & Datasheet

PropertySpecification
CAS Number 31638-34-3
IUPAC Name 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid hydrochloride
Molecular Weight 263.72 g/mol (HCl salt) / 227.26 g/mol (Free base)
Appearance White to off-white crystalline solid
Solubility High: Water, Methanol, DMSO.[1][2] Low: Dichloromethane, Hexanes.[1]
pKa Values ~4.2 (COOH), ~9.5 (NH₃⁺)
Melting Point 245–250 °C (Decomposes)
Hygroscopicity Moderate (Store under desiccant)
Stability Stable as HCl salt.[1] Free base may slowly cyclize in solution.[1][2]

Synthetic Utility & Mechanism

The primary value of AMBC-HCl lies in its ability to access the phenanthridinone pharmacophore.[1][2] This transformation is driven by the Gem-disubstituent effect (or Thorpe-Ingold effect) analog, where the biphenyl rigidity forces the amine and acid groups into proximity.[1][2]

The Cyclization Pathway

The conversion to phenanthridin-6(5H)-one is the most common downstream reaction.[1][2] This can be achieved thermally or via activation agents (EDC/HOBt, SOCl₂).[1]

CyclizationMechanism Start AMBC-HCl (Linear Precursor) Inter Activated Intermediate (Acyl Chloride/Active Ester) Start->Inter Activation (SOCl2 or EDC) Transition Tetrahedral Transition State Inter->Transition Intramolecular Nu- Attack Product Phenanthridin-6(5H)-one (Tricyclic Core) Transition->Product - H2O / - HCl (Cyclization)

Figure 1: The "Cyclization Switch" mechanism converting the linear amino acid to the tricyclic pharmacophore.[1][2]

Peptidomimetic Applications

In peptide chemistry, AMBC-HCl is used as a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-turn mimetic .[1] When inserted into a peptide backbone, the biphenyl unit acts as a rigid spacer that forces the peptide chain to reverse direction. This is critical for:
  • Stabilizing bioactive conformations of GPCR ligands.[1][2]

  • Inhibiting protein-protein interactions (PPIs) by mimicking surface loops.[1][2]

Validated Experimental Protocols

Protocol A: Synthesis of Phenanthridin-6(5H)-one (Cyclization)

Context: This protocol converts AMBC-HCl into the tricyclic core used in PARP inhibitor synthesis.[1][2]

Reagents:

  • AMBC-HCl (1.0 eq)[1][2]

  • Thionyl Chloride (SOCl₂) (3.0 eq) or EDC.HCl (1.2 eq)[1]

  • Solvent: Dry Toluene or DMF

  • Base: Triethylamine (Et₃N) (2.5 eq)[1]

Step-by-Step Workflow:

  • Suspension: Suspend AMBC-HCl (1.0 g, 3.8 mmol) in dry Toluene (15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add Thionyl Chloride (0.83 mL, 11.4 mmol) dropwise at room temperature. (Caution: Gas evolution).[1][2]

  • Reflux: Heat the mixture to reflux (110°C) for 3–4 hours. The suspension should clear as the acid chloride forms and cyclizes.

  • Quench: Cool to 0°C and quench carefully with saturated NaHCO₃ solution to neutralize excess acid.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water to obtain Phenanthridin-6(5H)-one as white needles.

Self-Validation Check:

  • TLC: Starting material (polar, stays at baseline) disappears; Product (less polar) moves to R_f ~ 0.4 (Hexane:EtOAc 1:1).

  • IR: Appearance of a strong lactam carbonyl stretch at ~1660 cm⁻¹.[1]

Protocol B: Suzuki-Miyaura Synthesis of AMBC-HCl Core

Context: If you need to synthesize the core from building blocks (e.g., for isotopic labeling).[2]

SuzukiWorkflow Boronic 2-Carboxyphenylboronic acid Coupling Suzuki Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C Boronic->Coupling Bromide 2-Bromobenzylamine (Boc-protected) Bromide->Coupling Deprotection Acid Deprotection 4M HCl in Dioxane Coupling->Deprotection Isolate Intermediate SaltFormation Salt Formation Precipitate with Et2O Deprotection->SaltFormation

Figure 2: Synthetic route to access AMBC-HCl via Palladium-catalyzed cross-coupling.[1][2]

Methodology:

  • Coupling: React N-Boc-2-bromobenzylamine with 2-carboxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2M aq) in Dioxane at 90°C for 12h.

  • Workup: Acidify aqueous layer to precipitate the N-Boc protected biphenyl acid.[1][2]

  • Deprotection: Dissolve the intermediate in 4M HCl/Dioxane. Stir for 2h.

  • Precipitation: Add Diethyl Ether to precipitate the target AMBC-HCl salt. Filter and dry.[1][2][3]

Quality Control & Analytics

To ensure the integrity of CAS 31638-34-3, the following analytical signatures must be verified.

1. HPLC Analysis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA).[1]

  • Retention Time: AMBC-HCl will elute early (polar) compared to the cyclized phenanthridinone impurity.[1][2]

  • Purity Criteria: >98% (Area %).

2. ¹H-NMR (DMSO-d₆, 400 MHz):

  • Ammonium Protons: Broad singlet at δ 8.2–8.5 ppm (3H, -NH₃⁺).[1][2]

  • Methylene: Singlet or doublet at δ 3.8–4.0 ppm (2H, -CH₂-N).[1][2]

  • Carboxylic Acid: Very broad singlet >12 ppm (often invisible if wet).[1][2]

  • Aromatic Region: Multiplet δ 7.2–7.9 ppm (8H).[1][2]

3. Common Impurities:

  • Phenanthridinone: Result of spontaneous cyclization (Check for lactam peak in IR/NMR).

  • Palladium: If synthesized via Suzuki (Check via ICP-MS, limit <10 ppm).[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary for CID 129319943: Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl.[1][2] National Library of Medicine.[1][2] Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2021). Synthetic Approaches to Phenanthridine‐6(5H)‐ones. Retrieved March 6, 2026, from [Link]

Sources

2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid hydrochloride structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to

Abstract

This technical guide analyzes the structural utility, synthetic pathways, and critical reactivity profiles of 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid hydrochloride (CAS: 31638-34-3). As a bifunctional biphenyl scaffold, this compound serves as a pivotal intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and peptidomimetics. This document details the specific protocols for its synthesis via Suzuki-Miyaura cross-coupling, elucidates the mechanism of its spontaneous lactamization to phenanthridin-6(5H)-one, and provides expert guidance on handling its hydrochloride salt to prevent premature cyclization.

Part 1: Chemical Identity & Structural Analysis

The compound is a substituted biphenyl featuring orthogonal functional groups: a carboxylic acid at the 2-position and an aminomethyl group at the 2'-position.[1] The hydrochloride salt form is critical for isolating the open-chain structure, as the free base is kinetically unstable.

Table 1: Physicochemical Profile
PropertyData
IUPAC Name 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid hydrochloride
CAS Number 31638-34-3 (HCl salt); 158066-11-6 (Boc-protected)
Molecular Formula C₁₄H₁₃NO₂[2][3][4] · HCl
Molecular Weight 263.72 g/mol
Core Scaffold Biphenyl (2,2'-disubstituted)
Key Reactivity Intramolecular condensation (Lactamization)
Solubility Soluble in water, MeOH, DMSO; Insoluble in non-polar organics (Et₂O, Hexane)
Part 2: Synthetic Methodology (Expert Protocol)

The synthesis of this compound requires a strategic approach to prevent the amino group from reacting with the carboxylic acid during the C-C bond formation. The industry-standard method involves a Suzuki-Miyaura Cross-Coupling followed by acidic deprotection.

Experimental Workflow

Phase 1: Protection & Coupling To ensure high yields, the amine on the benzylamine fragment must be protected (typically with a Boc group) before coupling with the boronic acid.

  • Reagents:

    • Aryl Halide: 2-(N-Boc-aminomethyl)bromobenzene (1.0 eq)

    • Boronic Acid: 2-Carboxyphenylboronic acid (1.2 eq)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

    • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)[5]

  • Procedure:

    • Degassing: Sparge the solvent mixture with Argon for 20 minutes. Oxygen is the primary cause of homocoupling side products.

    • Reflux: Heat the reaction mixture to 90°C under an inert atmosphere for 12–16 hours.

    • Workup: Acidify the aqueous layer to pH 4 to precipitate the Boc-protected intermediate. Extract with Ethyl Acetate.

Phase 2: Deprotection & Salt Formation Critical Step: The removal of the Boc group must be performed under anhydrous acidic conditions to precipitate the HCl salt immediately.

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the Boc-intermediate in dry dioxane. Add 4M HCl/Dioxane dropwise at 0°C. Stir at room temperature for 2 hours.

  • Isolation: The product precipitates as a white solid. Filter and wash with diethyl ether to remove residual Boc-byproducts.

Visualization: Synthetic Pathway

SynthesisWorkflow Start Start: 2-Bromobenzylamine Step1 Protection: (Boc)2O, TEA Start->Step1 Inter1 Intermediate: N-Boc-2-bromo-benzylamine Step1->Inter1 Step2 Suzuki Coupling: 2-Carboxyphenylboronic acid Pd(PPh3)4, Na2CO3 Inter1->Step2 Inter2 Boc-Protected Biphenyl Acid Step2->Inter2 Step3 Deprotection: 4M HCl in Dioxane Inter2->Step3 Final Target Product: HCl Salt Precipitate Step3->Final

Figure 1: Step-by-step synthetic workflow from starting materials to the stable hydrochloride salt.

Part 3: Expert Insights & Reactivity (The "Lactam Trap")

As a Senior Application Scientist, it is crucial to understand that this compound is a "masked" phenanthridinone .

The Mechanism of Cyclization

The 2,2'-substitution pattern on the biphenyl ring creates a high degree of steric strain (atropisomerism). This forces the two rings to twist, bringing the 2'-aminomethyl group into close proximity with the 2-carboxylic acid.

  • In Acidic Media (HCl Salt): The amine is protonated (

    
    ), rendering it non-nucleophilic. The structure remains stable and open.
    
  • In Basic/Neutral Media: Upon neutralization, the free amine (

    
    ) rapidly attacks the carbonyl carbon of the carboxylic acid. This intramolecular condensation releases water and forms Phenanthridin-6(5H)-one .
    

Application Note: This spontaneous cyclization is utilized in the synthesis of PARP inhibitors (e.g., PJ34 analogs). If your goal is to maintain the open chain (e.g., for peptide coupling), never expose the compound to basic aqueous conditions without a coupling reagent present.

Visualization: Reactivity & Cyclization

Reactivity Salt HCl Salt Form (Stable Storage) Base Neutralization (pH > 7) Salt->Base NaOH / NaHCO3 FreeBase Free Base Intermediate (Transient Species) Base->FreeBase Cyclization Intramolecular Nucleophilic Attack FreeBase->Cyclization Spontaneous Product Phenanthridin-6(5H)-one (Lactam) Cyclization->Product - H2O

Figure 2: The "Lactam Trap" mechanism demonstrating the instability of the free base form.

Part 4: Applications in Drug Discovery
1. PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) inhibitors often feature a lactam core that mimics the nicotinamide moiety of NAD+. This compound is a direct precursor.

  • Protocol: To convert the HCl salt to the phenanthridinone core, reflux the salt in Toluene or Xylene with a catalytic amount of p-Toluenesulfonic acid (PTSA) and a Dean-Stark trap to remove water.

2. Peptidomimetics

The biphenyl scaffold provides a rigid spacer that mimics secondary protein structures (e.g.,


-turns).
  • Usage: In Solid Phase Peptide Synthesis (SPPS), the carboxylic acid is coupled to the resin or N-terminus of a peptide. The Boc-protected form (CAS: 158066-11-6) is preferred here to prevent self-cyclization during coupling.

References
  • MDPI. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Cyclisation of biphenyl-2-carboxamides to phenanthridinones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2. Retrieved from [Link]

Sources

Biphenyl-2-Carboxylic Acid Aminomethyl Derivatives: Synthetic Architectures and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, Biphenyl-2-carboxylic acid aminomethyl derivatives represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This structural class is pivotal in the development of cardiovascular therapeutics, specifically Angiotensin Receptor Blockers (ARBs) and Neutral Endopeptidase (NEP) inhibitors.

The core pharmacophore combines a lipophilic biphenyl moiety (anchoring the molecule in hydrophobic pockets) with an acidic group (carboxylate or bioisostere) and a basic or polar "aminomethyl" linker. This specific geometry allows for:

  • AT1 Receptor Antagonism: Mimicking the C-terminal histidine residue of Angiotensin II.

  • Zinc Metalloprotease Inhibition: Chelating the active site Zn²⁺ ion in enzymes like Neprilysin (NEP).

  • Constrained Peptidomimetics: Serving as precursors for dibenzo[c,e]azepin-5-ones (7-membered lactams) used in protease inhibition.

Synthetic Architectures and Methodologies

The synthesis of these derivatives is non-trivial due to the steric hindrance at the ortho-position of the biphenyl ring. Modern medicinal chemistry relies on transition-metal-catalyzed cross-couplings to construct this sterically congested axis.

The Suzuki-Miyaura Cross-Coupling (Gold Standard)

The most robust route involves the coupling of an ortho-substituted aryl boronic acid with a functionalized aryl halide.

Mechanistic Insight: The choice of catalyst is critical. Standard Pd(PPh₃)₄ often fails due to steric bulk. Second-generation catalysts like Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2) are required to facilitate the oxidative addition and reductive elimination steps across the hindered biaryl axis.

Workflow Diagram: The following diagram illustrates the convergent synthesis of a generic 2'-(aminomethyl)biphenyl-2-carboxylic acid derivative.

SynthesisWorkflow cluster_cyclization Potential Side Reaction Start1 2-Bromobenzoic Acid Derivatives Step1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Start1->Step1 Start2 2-(Aminomethyl)phenyl Boronic Acid (Protected) Start2->Step1 Intermed Protected Biphenyl Intermediate Step1->Intermed 80-90°C, 12h Step2 Deprotection (TFA or Hydrazine) Intermed->Step2 Final 2'-(Aminomethyl)biphenyl- 2-carboxylic Acid Step2->Final Purification SideProduct Dibenzo[c,e]azepin-5-one (Lactam Formation) Final->SideProduct Dehydration agents (EDC/HOBt)

Figure 1: Convergent synthetic workflow for 2'-(aminomethyl)biphenyl-2-carboxylic acid, highlighting the critical Suzuki coupling step and potential lactamization.

The Oxazoline (Meyers) Route

Before the dominance of Suzuki coupling, the Meyers synthesis utilized an oxazoline group to activate the ortho-position for nucleophilic aromatic substitution (SNAr) or Grignard addition.

  • Advantage: High regioselectivity.[1]

  • Disadvantage: Harsh hydrolytic conditions (H₂SO₄/heat) required to open the oxazoline to the carboxylic acid, which often degrades sensitive aminomethyl groups.

Pharmacological Applications[1][2][3]

Angiotensin II Receptor Blockers (ARBs)

In "Sartan" drugs (e.g., Telmisartan, Irbesartan), the biphenyl moiety is the structural anchor. While the classic tetrazole group is common, the carboxylic acid variants (often metabolites or specific analogs) exhibit high affinity.

  • Role of Aminomethyl: The aminomethyl group acts as a methylene linker (-CH₂-) connecting the biphenyl core to a nitrogenous heterocycle (benzimidazole or imidazolinone). This spacing is critical for aligning the acidic group with the receptor's cationic pocket (Arg167) while the heterocycle interacts with hydrophobic residues.

Neprilysin (NEP) Inhibitors

The biphenyl-2-carboxylic acid scaffold is structurally homologous to LBQ657 , the active metabolite of Sacubitril (Entresto).

  • Mechanism: NEP is a zinc-dependent metalloprotease that degrades natriuretic peptides. Inhibitors must possess a Zinc-Binding Group (ZBG).

  • Structure-Activity Relationship (SAR):

    • Biphenyl Group: Occupies the S1' hydrophobic sub-pocket of NEP.

    • Carboxylate/Aminomethyl: The carboxylate coordinates the Zn²⁺, while the aminomethyl chain extends into the S2' pocket, forming hydrogen bonds with Arg102 and Arg110.

Emerging: Bone Resorption Inhibitors

Recent literature identifies specific esters of biphenyl carboxylic acids (e.g., ABD056 ) as inhibitors of osteoclast apoptosis.[2] The aminomethyl derivatives are currently being explored to improve the solubility and bioavailability of these lipophilic compounds.

Experimental Protocols

Protocol: Synthesis of 2'-(Aminomethyl)biphenyl-2-carboxylic Acid (TFA Salt)

This protocol utilizes a Boc-protected aminomethyl boronic acid to prevent catalyst poisoning.

Reagents:

  • Methyl 2-bromobenzoate (1.0 equiv)

  • 2-(N-Boc-aminomethyl)phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₂ (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a round-bottom flask with the bromide, boronic acid, and base. Suspend in Dioxane/Water. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the vessel.

  • Reflux: Heat to 90°C for 16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

  • Saponification: Dissolve the crude ester in THF/MeOH/H₂O (3:1:1). Add LiOH (4 equiv). Stir at RT for 4 hours. Acidify to pH 3 with 1N HCl. Extract with EtOAc.

  • Deprotection: Dissolve the carboxylic acid intermediate in DCM. Add TFA (20% v/v). Stir for 2 hours. Concentrate in vacuo.

  • Purification: Precipitate the product by adding cold Diethyl Ether. Filter the white solid (TFA salt).

Protocol: In Vitro NEP Inhibition Assay

Validates the biological activity of the synthesized derivative.

Materials:

  • Recombinant Human Neprilysin (rhNEP)

  • Substrate: Mca-BK2 (Fluorogenic peptide)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.05% Brij-35.

Methodology:

  • Preparation: Dilute rhNEP to 0.5 µg/mL in Assay Buffer.

  • Incubation: Add 50 µL of enzyme solution to a black 96-well plate. Add 10 µL of the test compound (dissolved in DMSO, final conc. range 1 nM - 10 µM). Incubate for 15 min at 37°C.

  • Reaction Start: Add 40 µL of Mca-BK2 substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex: 320 nm / Em: 405 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope of the linear portion (RFU/min). Determine IC₅₀ using a 4-parameter logistic fit.

Data Visualization: SAR Decision Tree

The following diagram outlines the structural modifications required to shift the pharmacological profile of the biphenyl-2-carboxylic acid aminomethyl core.

SAR_Tree Core Core Scaffold: Biphenyl-2-carboxylic acid (Aminomethyl derivative) Branch1 Modification: Link Aminomethyl to Heterocycle (e.g., Benzimidazole) Core->Branch1 Branch2 Modification: Acylate Amine with Succinic/Glutaric Anhydride Core->Branch2 Branch3 Modification: Internal Cyclization (Dehydration) Core->Branch3 Target1 Target: AT1 Receptor (Antihypertensive) Ex: Telmisartan Analogs Branch1->Target1 High Affinity GPCR Binding Target2 Target: Neprilysin (NEP) (Heart Failure) Ex: Sacubitril/LBQ657 Analogs Branch2->Target2 Zinc Chelation (ZBG Formation) Target3 Target: Protease Inhibitors (Constrained Peptidomimetics) Ex: Dibenzo[c,e]azepin-5-ones Branch3->Target3 Conformational Lock

Figure 2: Structure-Activity Relationship (SAR) decision tree for diversifying the biphenyl scaffold.

References

  • BenchChem. (2025). Synthesis of a Novel Biphenyl-2-Carboxylic Acid Derivative from Methyl 2-Bromo-4-methoxybenzoate. BenchChem Application Notes. Link

  • Chem-Impex. (2024). 2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid: Product Information and Applications. Chem-Impex International. Link

  • Journal of Medicinal Chemistry. (2020). A New Class of Dengue and West Nile Virus Protease Inhibitors. ACS Publications. Link

  • PubMed. (2015). Transition-metal-free synthesis of phenanthridinones from biaryl-2-oxamic acid under radical conditions. National Institutes of Health. Link

  • BLD Pharm. (2024). 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid: Technical Data Sheet. BLD Pharm. Link

  • Google Patents. (2002). US6369271B1: Process for preparing derivatives of biphenyl-2-carboxylic acid.[3] Google Patents. Link

  • Asian Journal of Pharmacy and Technology. (2015). Benzimidazole: An important Scaffold in Drug Discovery. AJPTONLINE. Link

Sources

The Architecture of AT1 Receptor Antagonism: A Deep Dive into Pharmacophore Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans," represent a cornerstone in the management of hypertension and other cardiovascular diseases. Their therapeutic success is a testament to the power of rational drug design, centered on the development of specific pharmacophore scaffolds that effectively antagonize the Angiotensin II Type 1 (AT1) receptor. This technical guide provides a comprehensive exploration of the core pharmacophore models for Angiotensin II receptor antagonists, dissecting the key structural features and their intricate interactions within the AT1 receptor binding pocket. We will delve into the evolution of these scaffolds, from early peptide analogs to the highly successful non-peptide biphenylmethyl derivatives, and examine the structure-activity relationships that govern their potency and selectivity. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel AT1 receptor antagonists.

Introduction: The Renin-Angiotensin System and the Rationale for AT1 Receptor Blockade

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The octapeptide angiotensin II (Ang II) is the principal effector of the RAS, exerting its potent vasoconstrictive and aldosterone-stimulating effects primarily through the AT1 receptor, a member of the G-protein coupled receptor (GPCR) family.

Chronic activation of the RAS is a key contributor to the pathophysiology of hypertension, heart failure, and diabetic nephropathy. While Angiotensin-Converting Enzyme (ACE) inhibitors were a major breakthrough in RAS modulation, their mechanism of action is not entirely specific, leading to side effects such as dry cough and angioedema due to the accumulation of bradykinin. This limitation spurred the development of a more targeted approach: the direct blockade of the AT1 receptor. Angiotensin II receptor antagonists, by selectively inhibiting the binding of Ang II to the AT1 receptor, offer a more precise and often better-tolerated therapeutic intervention.

The journey to clinically successful ARBs began with peptide analogs of Ang II, such as saralasin, which, despite their efficacy, suffered from poor oral bioavailability and partial agonist activity. A pivotal shift occurred with the discovery of the first orally active, non-peptide AT1 receptor antagonist, losartan, which laid the foundation for the entire "sartan" class of drugs. The design of losartan and its successors was guided by a deep understanding of the key interactions between Ang II and the AT1 receptor, leading to the development of a robust pharmacophore model.

cluster_RAS The Renin-Angiotensin System (RAS) cluster_Intervention Therapeutic Intervention Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE (in Lungs & other tissues) AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium & Water Retention AT1Receptor->Vasoconstriction IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP ARBs Angiotensin II Receptor Blockers (ARBs) Blocked->AT1Receptor Antagonize cluster_Pharmacophore Pharmacophore Model cluster_AngII Mimicked Angiotensin II Residues Title Key Pharmacophoric Features of Angiotensin II Receptor Antagonists Acidic Acidic Group (e.g., Tetrazole, COOH) Scaffold Biphenyl Scaffold Acidic->Scaffold Positioned at ortho Tyr4_COOH Tyr4 / C-terminal COOH Acidic->Tyr4_COOH Mimics Heterocycle Imidazole or Bioisostere Heterocycle->Scaffold Attached via linker His6 His6 Heterocycle->His6 Mimics Hydrophobic Hydrophobic Group (e.g., n-Butyl chain) Hydrophobic->Heterocycle Substituent on Ile5 Ile5 Hydrophobic->Ile5 Mimics Phe8 Phe8 Scaffold->Phe8 Mimics

Figure 2: A schematic representation of the key pharmacophoric features of Angiotensin II receptor antagonists and the corresponding residues of Angiotensin II they are thought to mimic.

Evolution of Pharmacophore Scaffolds: From Losartan to a Diversity of "Sartans"

The discovery of losartan marked the beginning of an era of intense research and development in the field of ARBs, leading to the introduction of several second-generation antagonists with improved pharmacokinetic and pharmacodynamic profiles. While many of these "sartans" share the core biphenyl-tetrazole scaffold, variations in the heterocyclic core and substituent groups have led to a diverse range of chemical structures.

Drug Core Heterocycle Key Structural Features Bioavailability (%) Half-life (h)
Losartan ImidazoleThe prototypical ARB with a hydroxymethyl group on the imidazole.~332 (parent), 6-9 (active metabolite)
Valsartan Acylated Amino AcidLacks the imidazole ring, featuring an acylated valine derivative.~256
Irbesartan Spirocyclopentane-imidazolinoneA spirocyclic system replaces the substituted imidazole of losartan.60-8011-15
Candesartan BenzimidazoleA benzimidazole core with a carboxyl group, administered as a prodrug (candesartan cilexetil).~15 (as prodrug)9
Telmisartan BenzimidazoleContains a carboxylic acid as the biphenyl acidic group and has the longest half-life.42-5824
Olmesartan ImidazoleA more complex imidazole derivative, administered as a prodrug (olmesartan medoxomil).~26 (as prodrug)13
Azilsartan Biphenyl-oxadiazoleFeatures an oxadiazole ring as a bioisostere for the tetrazole.~60 (as prodrug)11
Eprosartan ThiopheneDoes not possess the biphenyl-tetrazole structure, featuring a thiophene ring.~135-9

Table 1: Comparison of Different Angiotensin II Receptor Antagonist Scaffolds and their Pharmacokinetic Properties.

The evolution of these scaffolds demonstrates the successful application of medicinal chemistry principles such as bioisosteric replacement and scaffold hopping to optimize drug properties. For instance, the replacement of the carboxylic acid with a tetrazole in losartan improved its metabolic stability and oral bioavailability. Similarly, the development of valsartan showed that the imidazole ring was not an absolute requirement for potent antagonism.

Molecular Interactions at the AT1 Receptor Binding Site

The AT1 receptor, like other GPCRs, possesses a transmembrane domain composed of seven alpha-helices. The binding pocket for both the endogenous ligand, Ang II, and the non-peptide antagonists is located within this transmembrane core. Site-directed mutagenesis and molecular modeling studies have provided valuable insights into the specific amino acid residues that are critical for ligand binding and receptor activation.

The key interactions between a typical biphenyl-tetrazole ARB, such as losartan's active metabolite EXP3174, and the AT1 receptor are thought to include:

  • Ionic Interaction: The acidic group (tetrazole or carboxylate) forms a salt bridge with a positively charged residue in the binding pocket, such as Lys199 or Arg167.

  • Hydrogen Bonding: The imidazole or other heterocyclic core can form hydrogen bonds with residues like Asn111. The hydroxyl group of losartan can also participate in hydrogen bonding.

  • Hydrophobic Interactions: The n-butyl chain fits into a hydrophobic pocket formed by aliphatic and aromatic residues. The biphenyl scaffold also engages in extensive hydrophobic and pi-pi stacking interactions with aromatic residues within the binding pocket.

cluster_Workflow Virtual Screening Workflow Title Conceptual Workflow for Pharmacophore-Based Virtual Screening Pharmacophore 1. Develop 3D Pharmacophore Model Database 2. Screen Large Compound Database Pharmacophore->Database Filtering 3. Filter Hits Based on Pharmacophore Fit Database->Filtering Docking 4. Molecular Docking of Filtered Hits Filtering->Docking Ranking 5. Rank Hits Based on Docking Score & Interactions Docking->Ranking Selection 6. Select Compounds for In Vitro Testing Ranking->Selection

Figure 3: A conceptual workflow illustrating the use of a pharmacophore model for the virtual screening of new Angiotensin II receptor antagonists.

Experimental Protocols for the Evaluation of AT1 Receptor Antagonists

The discovery and development of novel ARBs rely on a battery of in vitro and in vivo assays to characterize their pharmacological properties. A self-validating system of protocols ensures the reliability and reproducibility of the findings.

In Vitro Radioligand Binding Assay

This assay is a fundamental tool for determining the affinity of a test compound for the AT1 receptor.

Objective: To quantify the binding affinity (Ki) of a novel compound to the AT1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: Use a radiolabeled AT1 receptor antagonist with high affinity, such as [³H]losartan or [¹²⁵I]Sar¹,Ile⁸-Ang II.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound and free radioligand using rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are essential to determine whether a compound acts as an antagonist, agonist, or partial agonist.

Objective: To assess the functional activity of a test compound at the AT1 receptor.

Methodology (Calcium Mobilization Assay):

  • Cell Culture: Culture cells expressing the AT1 receptor (e.g., CHO-AT1 cells) in a suitable medium.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay:

    • To determine antagonist activity, pre-incubate the cells with the test compound for a specific period.

    • Stimulate the cells with a known concentration of Angiotensin II.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: A potent antagonist will cause a rightward shift in the Angiotensin II concentration-response curve, indicating competitive antagonism. The Schild analysis can be used to determine the pA₂ value, a measure of antagonist potency.

Future Perspectives and Conclusion

The development of Angiotensin II receptor antagonists is a landmark achievement in modern medicinal chemistry. The well-defined pharmacophore model has not only led to a successful class of drugs but also serves as a paradigm for the rational design of other GPCR-targeted therapies. Future research in this area may focus on:

  • Development of Biased Ligands: Designing antagonists that selectively block G-protein-dependent signaling while preserving or even promoting β-arrestin-mediated pathways could offer novel therapeutic benefits with fewer side effects.

  • Dual-Acting Ligands: Combining AT1 receptor antagonism with other pharmacological activities, such as endothelin receptor antagonism or neprilysin inhibition, in a single molecule could provide enhanced cardiovascular protection.

  • Exploring New Scaffolds: While the biphenylmethyl scaffold has been highly successful, the discovery of novel scaffolds could lead to compounds with improved properties or different intellectual property landscapes.

References

  • Non-Peptide Angiotensin II Receptor Antagonists: Chemical Feature Based Pharmacophore Identific
  • Discovery and development of angiotensin receptor blockers. Wikipedia.
  • Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of a Series of N-(biphenylylmethyl)imidazoles as Potent, Orally Active Antihypertensives. PubMed.
  • Research Progress in Pharmacological Mechanisms, Structure-Activity Relationship and Synthesis of Sartans. PubMed.
  • An update on non-peptide angiotensin receptor antagonists and related RAAS modul

Privileged structures in medicinal chemistry biphenyl scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide to Structural Optimization and Synthetic Accessibility

Executive Summary

The biphenyl moiety remains one of the most enduring "privileged structures" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Far from being a mere hydrophobic linker, the biphenyl scaffold offers a tunable "conformational dial." By manipulating the dihedral angle between the two phenyl rings through ortho-substitution, medicinal chemists can precisely control the spatial arrangement of pharmacophores, modulate solubility, and influence metabolic stability.

This guide provides a technical deep-dive into the biphenyl scaffold, moving beyond basic descriptions to focus on the causal relationships between structural modification, synthetic execution, and pharmacological outcome.

Part 1: Structural Dynamics & The "Ortho-Effect"

The biological utility of the biphenyl scaffold is governed by its ability to adopt specific conformations. Unlike fused ring systems (e.g., naphthalene), the single bond connecting the phenyl rings allows for rotation, yet this rotation is not free.

The Conformational Dial

In the solution phase, unsubstituted biphenyl adopts a twisted conformation with a dihedral angle of approximately 44° to minimize steric repulsion between ortho-hydrogens while maintaining some


-conjugation.
  • Planar Conformation (0°): High energy due to steric clash of ortho-hydrogens (H-H repulsion). Often observed only when constrained by bridging linkers (e.g., fluorene) or crystal packing forces.

  • Perpendicular Conformation (90°): Minimizes steric clash but breaks

    
    -conjugation completely.
    

Medicinal Chemistry Strategy: To lock a bioactive conformation or improve oral bioavailability (by disrupting crystal lattice energy and improving solubility), chemists utilize ortho-substitution .

Substituent (Ortho)Approx. Dihedral Angle (

)
Effect on Properties
H (Unsubstituted) ~44°Flexible; allows induced fit but higher entropy cost upon binding.
F ~50-55°Minor twist; metabolic blocking without massive steric bulk.
CH₃ / Cl ~70-90°Significant twist; disrupts planarity; increases solubility (lower MP).
NO₂ / CF₃ ~90° (Perpendicular)"Locked" perpendicularity; potential for atropisomerism (axial chirality).
Visualization: The SAR Optimization Logic

The following diagram illustrates the decision matrix for optimizing a biphenyl hit.

SAR_Logic Hit Biphenyl Hit Identified (High Potency, Poor Solubility) Problem1 Issue: Planarity leads to poor solubility / rapid metabolism Hit->Problem1 Problem2 Issue: CYP450 Oxidation (Para-position) Hit->Problem2 Strategy1 Strategy: Ortho-Substitution Problem1->Strategy1 Outcome1 Result: Twist Conformation (>60° Dihedral Angle) Strategy1->Outcome1 Benefit1 1. Disrupts Crystal Packing (Increases Solubility) Outcome1->Benefit1 Benefit2 2. Creates Axial Chirality (Selectivity) Outcome1->Benefit2 Strategy2 Strategy: Para-Fluorination or Heterocycle Swap Problem2->Strategy2 Outcome2 Result: Metabolic Stability Strategy2->Outcome2

Caption: Decision logic for optimizing biphenyl scaffolds. Ortho-substitution addresses solubility/selectivity, while para-blocking addresses metabolism.

Part 2: Pharmacological Versatility (Case Studies)

The "Sartan" Class (Angiotensin II Receptor Blockers)

The biphenyl-tetrazole moiety is the distinct pharmacophore of the "Sartan" class (e.g., Valsartan , Losartan , Telmisartan ).

  • Mechanism: The biphenyl scaffold positions the acidic tetrazole group (a bioisostere of carboxylic acid) to interact with the Arg167 residue in the AT1 receptor.

  • Ortho-Constraint: In Losartan, the tetrazole is at the ortho-position. This forces a specific twisted geometry that fits the receptor pocket while preventing the rings from becoming coplanar.[1]

Immuno-Oncology (PD-1/PD-L1 Inhibitors)

Recent small-molecule inhibitors of the PD-1/PD-L1 interaction (e.g., BMS-1166 derivatives) utilize a biphenyl core.[2]

  • Role: The scaffold acts as a hydrophobic spacer that penetrates the deep hydrophobic channel at the PD-L1 dimer interface.

  • Optimization: Biaryl ether linkages or direct biphenyl bonds are used to span the distance between polar anchoring residues.

Part 3: Synthetic Engine – The Suzuki-Miyaura Coupling[3][4][5][6][7]

The Suzuki-Miyaura cross-coupling is the industry standard for synthesizing biphenyls due to its tolerance of functional groups (unlike Grignard) and low toxicity (unlike Stille tin reagents).

The Catalytic Cycle

Understanding the cycle is crucial for troubleshooting.

  • Oxidative Addition: The rate-limiting step for aryl chlorides. Electron-rich ligands (e.g., phosphines like S-Phos, X-Phos) accelerate this.

  • Transmetallation: Requires a base (activates the boronic acid to a boronate).

  • Reductive Elimination: Forms the C-C bond.

Suzuki_Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X PdII_X Pd(II)-X Complex OxAdd->PdII_X BaseStep Base Activation (OH- replaces X) PdII_X->BaseStep + Base TransMet Transmetallation (Ar'-B(OH)2 addition) BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle. Note that base activation is critical for the transmetallation step.

Part 4: Experimental Protocol

General Procedure: Pd-Catalyzed Synthesis of Functionalized Biphenyls

Objective: Synthesis of 4'-fluoro-2-methyl-1,1'-biphenyl (Model for ortho-twist/para-block optimization).

Reagents
  • Aryl Halide: 1-bromo-2-methylbenzene (1.0 equiv)

  • Boronic Acid: 4-fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (3 mol%) - Chosen for robustness against air/moisture.

  • Base: K₂CO₃ (2.0 equiv)[5]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) - Water is essential for the base mechanism.

Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine the solvent mixture (dioxane/water). Sparge with Argon or Nitrogen for 15 minutes. Reason: Oxygen poisons Pd(0) species and promotes homocoupling.

  • Assembly: Add the aryl halide, boronic acid, and potassium carbonate to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last. Seal the vial immediately under inert atmosphere.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc). Look for the disappearance of the aryl bromide.[6]

  • Workup (Self-Validating):

    • Cool to room temperature.[5]

    • Filter through a pad of Celite (removes Pd black). Wash with EtOAc.

    • Wash filtrate with water (x2) and brine (x1).

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography on silica gel. (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).

Part 5: Optimization Strategies (Metabolic & Physicochemical)

When a biphenyl hit displays poor metabolic stability or solubility, apply these structural modifications:

ModificationTarget PropertyMechanism
Para-Fluorination Metabolic StabilityBlocks CYP450 oxidation at the most reactive site (para-position) without significantly altering steric bulk.
Ortho-Methylation Solubility & SelectivityIncreases dihedral angle (~70°), disrupting planar crystal packing (lower MP, higher solubility) and locking conformation.
Pyridine Scan Lipophilicity (LogP)Replacing one phenyl ring with pyridine ("Scaffold Hopping") lowers LogP and provides a hydrogen bond acceptor.
Meta-Substitution Potencyoften used to fill secondary hydrophobic pockets without the dramatic conformational cost of ortho-substitution.
Structural Alert: The Quinone Risk

Warning: Unsubstituted biphenyls can be metabolized to hydroxy-biphenyls, which may further oxidize to reactive quinones (toxicophores).

  • Mitigation: Ensure the phenyl rings are substituted (e.g., with F, Cl, or CF3) to prevent the formation of planar, conjugated quinone intermediates.

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link

  • Costantino, L., & Barlocco, D. (2006).[7] "Privileged structures as leads in medicinal chemistry."[7] Current Medicinal Chemistry. Link

  • Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry. Link

Sources

2'-(Aminomethyl)biphenyl-2-carboxylic acid chemical properties

[1]

Executive Summary

2'-(Aminomethyl)biphenyl-2-carboxylic acid (CAS: 31638-34-3) is a critical bifunctional pharmacophore in medicinal chemistry. Structurally, it consists of a biphenyl core substituted with a carboxylic acid at the 2-position and an aminomethyl group at the 2'-position.[1][2] This specific substitution pattern creates a "privileged structure" capable of intramolecular hydrogen bonding and facile cyclization to phenanthridin-6(5H)-one (a lactam).

This guide details the physicochemical properties, synthetic routes, reactivity profiles, and application spectra of this compound, specifically for researchers in drug discovery (GPCR ligands, PARP inhibitors) and peptidomimetic engineering.

Chemical Identity & Physicochemical Properties[1][2][4]

The compound exists in equilibrium between its open-chain amino-acid form and its zwitterionic state. In solution, pH dictates the dominant species, significantly influencing solubility and reactivity.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name 2'-(Aminomethyl)[1,1'-biphenyl]-2-carboxylic acid
Common Synonyms 2-Carboxy-2'-aminomethylbiphenyl; Phenanthridinone precursor
CAS Number 31638-34-3 (Free Acid); 158066-11-6 (N-Boc derivative)
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Physical State White to off-white crystalline powder
Melting Point 197–199 °C (decomp. to lactam)
pKa (Calculated) Acid: ~3.8; Amine: ~9.5 (Zwitterionic character)
Solubility Soluble in DMSO, MeOH; Limited solubility in water (pH dependent)
Stability Metastable; prone to spontaneous dehydration to phenanthridinone upon heating or acid catalysis.[3][2]

Synthetic Methodologies

High-purity synthesis of 2'-(Aminomethyl)biphenyl-2-carboxylic acid requires avoiding premature lactamization. Two primary industrial routes are established: the Phthalimide (Gabriel) Route and the Oxazoline (Meyers) Route .

Protocol A: Phthalimide Deprotection (Gabriel Synthesis)

This method is preferred for laboratory-scale synthesis due to mild deprotection conditions that preserve the open-chain form.

Mechanism:

  • Coupling: 2-Bromobenzoic acid ester + 2-(Phthalimidomethyl)phenylboronic acid (Suzuki-Miyaura).

  • Deprotection: Hydrazinolysis of the phthalimide.

Step-by-Step Workflow:

  • Reagents: Suspend 2'-(phthalimidomethyl)biphenyl-2-carboxylic acid (1.0 eq) in a mixture of Methanol/Hydrazine monohydrate (10:1 v/v).

  • Reaction: Heat to 50°C for 5 hours. Monitor by TLC for disappearance of the starting material.

  • Workup: Cool to room temperature. Filter off the white precipitate (phthaloyl hydrazide byproduct).

  • Isolation: Concentrate the filtrate. Adjust pH to 7.0 with dilute HCl to precipitate the zwitterionic amino acid.

  • Purification: Recrystallize from Methanol/Water.

Protocol B: Oxazoline-Directed Ortho-Lithiation (Meyers Coupling)

Preferred for large-scale manufacturing, utilizing the oxazoline group to direct metallation and protect the carboxylic acid equivalent.

Step-by-Step Workflow:

  • Grignard Formation: React 2-(bromomethyl)phenylmagnesium bromide with 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline.

  • Hydrolysis: Subject the resulting biphenyl oxazoline to acid hydrolysis (HCl/Heat).

  • Critical Control Point: The hydrolysis step must be carefully controlled. Excessive heat will drive the reaction past the amino acid stage directly to the lactam (phenanthridinone).

Visualization: Synthetic Pathways[4]

SynthesisPathwaysStart12-Bromobenzoic AcidDerivativesInter12'-(Phthalimidomethyl)biphenyl-2-carboxylateStart1->Inter1Suzuki CouplingPd(PPh3)4Start2Phenyl OxazolinePrecursorsInter2Biphenyl OxazolineIntermediateStart2->Inter2Grignard CouplingTarget2'-(Aminomethyl)biphenyl-2-carboxylic acid(Target)Inter1->TargetHydrazinolysis(Gabriel Deprotection)Inter2->TargetControlled Hydrolysis(HCl, Mild Heat)SideProductPhenanthridin-6(5H)-one(Lactam Impurity)Target->SideProductSpontaneous Cyclization(High T or Acid)

Figure 1: Comparative synthetic routes showing the critical instability leading to lactam formation.

Reactivity Profile & Lactamization

The defining chemical feature of this molecule is the proximity of the nucleophilic amine (-CH₂NH₂) and the electrophilic carboxyl group (-COOH).

The Lactamization Trap

Under acidic conditions or thermal stress (>100°C), the compound undergoes intramolecular dehydration to form phenanthridin-6(5H)-one .

  • Implication: For peptide synthesis or use as an open-chain linker, the amine is typically protected (e.g., Boc, Fmoc) immediately upon synthesis or purchased in the protected form (CAS 158066-11-6).

  • Utility: Conversely, if the goal is to synthesize PARP inhibitors (which often contain the phenanthridinone core), this cyclization is the desired final step, often catalyzed by condensing agents like EDC/HOBt or simple reflux in acetic acid.

Peptidomimetic Utility (Beta-Turn Mimetics)

The biphenyl scaffold imposes a rigid rotational constraint. When incorporated into peptides, the 2,2'-substitution pattern forces the backbone into a conformation that mimics a beta-turn (β-turn) secondary structure.

  • Application: Design of cyclic peptides and protein-protein interaction (PPI) inhibitors.

  • Atropisomerism: The bulky ortho-substituents create an axis of chirality (atropisomerism), which can be exploited to lock peptides into specific diastereomeric conformations.

Applications in Drug Development[2][3]

Angiotensin II Receptor Antagonists (Sartan Precursors)

While most "sartans" (e.g., Losartan, Valsartan) utilize a tetrazole ring, the carboxylic acid bioisostere provided by this compound is used in next-generation analogs and dual-action inhibitors (e.g., Neprilysin/AT1 receptor inhibitors). The biphenyl spacer ensures correct positioning of the acidic pharmacophore relative to the lipophilic pocket of the GPCR.

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors often feature a lactam-fused polycyclic core. 2'-(Aminomethyl)biphenyl-2-carboxylic acid serves as the direct metabolic precursor or synthetic intermediate for these tricyclic cores.

  • Mechanism: The phenanthridinone core mimics the nicotinamide moiety of NAD+, binding to the PARP catalytic site.

URAT1 Inhibitors

Recent medicinal chemistry campaigns (e.g., NIH PMC10651631) have utilized biphenyl carboxylic acid derivatives as inhibitors of Urate Transporter 1 (URAT1) for the treatment of gout. The aminomethyl arm provides a vector for introducing hydrophobic groups necessary for transporter channel occlusion.

Visualization: Therapeutic Applications[2][4]

Applicationscluster_PharmaPharmaceutical Applicationscluster_ChemChemical BiologyCore2'-(Aminomethyl)biphenyl-2-carboxylic acidSartansAngiotensin II Antagonists(Bioisostere Scaffold)Core->SartansDerivatizationPARPPARP Inhibitors(Phenanthridinone Core)Core->PARPCyclizationURAT1URAT1 Inhibitors(Gout Therapeutics)Core->URAT1Lipophilic SubstitutionMimeticsBeta-Turn Peptidomimetics(Rigid Linker)Core->MimeticsPeptide CouplingConjBioconjugation Linkers(Distance Constraint)Core->Conj

Figure 2: Strategic application vectors in drug design and chemical biology.

Analytical Characterization

To validate the identity of the compound and ensure no lactam contamination, use the following markers:

  • 1H NMR (DMSO-d6):

    • Methylene (-CH₂-): Singlet or AB quartet around δ 3.8–4.0 ppm.

    • Aromatic Protons: Multiplet in the δ 7.2–7.9 ppm range.

    • Key Differentiator: If cyclized to phenanthridinone, the methylene signal shifts significantly downfield (deshielded by the amide carbonyl) to approx δ 5.2 ppm (as a lactam -NH-CH₂- signal).

  • IR Spectroscopy:

    • Carboxylic Acid: Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1690 cm⁻¹).

    • Lactam Impurity: Sharp amide C=O stretch at ~1660 cm⁻¹ and absence of broad carboxylic OH.

  • Mass Spectrometry (ESI):

    • [M+H]+: 228.1 m/z.

    • [M-H2O+H]+: 210.1 m/z (Fragment corresponding to the lactam ion).

References

  • J&K Scientific. (2024).[2] 2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid: Applications in Pharmaceutical Development. Retrieved from

  • National Institutes of Health (NIH). (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. PubMed Central. Retrieved from

  • ChemicalBook. (2025). 2'-(BOC-AMINOMETHYL)-BIPHENYL-2-CARBOXYLIC ACID Properties and Suppliers. Retrieved from

  • Thieme Connect. (2002). Synthesis of (Aminomethyl)biphenylcarboxylic Acid Peptides. Science of Synthesis. Retrieved from

  • Bryn Mawr College. (2012). Catalytic Enantioselective Birch–Heck Sequence for the Synthesis of Phenanthridinone Derivatives. Retrieved from

Non-peptide beta-turn mimetics biphenyl derivatives

Engineering Constraint: A Technical Guide to Biphenyl-Based -Turn Mimetics

Executive Summary

Protein-Protein Interactions (PPIs) often rely on recognition motifs located at the turns of peptide chains. Natural

3,3'- and 2,2'-substituted biphenyl scaffolds



Structural Logic & Design Principles

The Geometric Challenge

A canonical






< 7 Å12
  • Peptide Limitation: Short linear peptides possess high conformational entropy (

    
    ), making the bioactive "turn" conformation energetically unfavorable (
    
    
    ).
  • Biphenyl Solution: The biphenyl scaffold replaces the

    
     and 
    
    
    residues. Its restricted rotation around the aryl-aryl bond (atropisomerism) pre-organizes the molecule, reducing the entropic penalty of binding.
Scaffold Selection: The 3,3'-Disubstituted Model

While 2,2'-disubstitution creates high rotational barriers (atropisomers), the 3,3'-substituted biphenyl scaffold is frequently preferred for




Key Design Specs:

  • Scaffold: [3'-(2-aminoethyl)-2-biphenyl]propionic acid (Specific nucleator).

  • Twist Angle: The dihedral angle (

    
    ) between phenyl rings in solution is ~44°, accommodating the natural twist of the peptide backbone.
    
  • Linkers: The propionic acid and aminoethyl arms serve as the connection points to the peptide chain, simulating the

    
     positions.
    
Logic Visualization

BetaTurnLogicNaturalPeptideNatural Peptide SequenceEntropyHigh Conformational Entropy(Flexible)NaturalPeptide->EntropySolvent ExposedBiphenylBiphenyl Scaffold(Restricted Rotation)NaturalPeptide->BiphenylChemical Replacementof i+1, i+2BioactiveBioactive Beta-Turn(Rare in Solution)Entropy->BioactiveEnergy Cost HighPPI_BindingHigh AffinityPPI InhibitionBioactive->PPI_BindingNative InteractionMimeticPre-organized Mimetic(Low Entropic Penalty)Biphenyl->MimeticDihedral LockMimetic->PPI_BindingShape Complementarity

Figure 1: Causal pathway for replacing flexible peptides with rigid biphenyl scaffolds to improve binding affinity.

Chemical Synthesis Protocol

This protocol details the synthesis of a 3,3'-substituted biphenyl mimetic core via Suzuki-Miyaura cross-coupling. This method is modular, allowing for the introduction of diverse side chains.

Retrosynthetic Strategy

The target molecule is constructed by coupling an aryl boronic acid (Ring A) and an aryl halide (Ring B).

  • Ring A (Nucleophile): 3-amino-phenylboronic acid derivative.

  • Ring B (Electrophile): 3-bromo-phenylpropionic acid derivative.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize the protected biphenyl core Methyl 3-(3'-amino-biphenyl-3-yl)propanoate.

Reagents:

  • Aryl Bromide: Methyl 3-(3-bromophenyl)propanoate (1.0 eq)

  • Boronic Acid: 3-aminophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) / Water / Ethanol (7:3:2 ratio)

Procedure:

  • Degassing (Critical for Integrity): In a flame-dried Schlenk flask, dissolve the Aryl Bromide and Boronic Acid in the solvent mixture. Bubble Argon through the solution for 20 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Catalyst Addition: Add

    
     under a positive stream of Argon. Seal the flask immediately.
    
  • Reflux: Heat the reaction mixture to 85°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for the bromide starting material (

    
    ) should disappear, replaced by a fluorescent biphenyl product (
    
    
    ).
  • Workup: Cool to Room Temperature (RT). Dilute with EtOAc (50 mL) and wash with water (

    
     mL) and brine (
    
    
    mL).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography on silica gel.
    

Self-Validating Checkpoint:

  • 
     NMR Verification:  Look for the disappearance of the specific aryl bromide splitting pattern and the appearance of new aromatic protons in the 7.2–7.6 ppm region. The integration of the propanoate methyl ester singlet (~3.6 ppm) must match the integration of the biphenyl aromatic protons (ratio 3:8).
    
Synthesis Workflow Diagram

SynthesisFlowBromideAryl Bromide(Ring B)DegasStep 1: Degas Solvents(Argon Sparge 20min)Bromide->DegasBoronicAryl Boronic Acid(Ring A)Boronic->DegasCatalystPd(PPh3)4CatalystCouplingStep 2: Suzuki Coupling85°C, 16hCatalyst->CouplingDegas->CouplingWorkupStep 3: Extraction & DryingCoupling->WorkupPurifyStep 4: Flash ChromatographyWorkup->PurifyProductBiphenyl Core(>95% Purity)Purify->Product

Figure 2: Modular synthesis workflow for biphenyl peptidomimetics via Palladium-catalyzed cross-coupling.

Quantitative Data: Peptide vs. Mimetic

The following table contrasts the physicochemical properties of a standard tetrapeptide

FeatureNative Peptide

-Turn
Biphenyl MimeticImpact on Drug Development
Rotational Freedom High (

rotatable bonds)
Restricted (Atropisomerism)Lower entropic penalty upon binding (

).
Proteolytic Stability Low (

min in serum)
High (No amide bonds in core)Extended in vivo half-life.
H-Bond Donors 4 (Backbone amides)0-2 (Tunable)Improved membrane permeability (LogP).
Geometry (

)
Fluctuating (4–10 Å)Fixed (~7.0 Å)High specificity for target receptor.

Critical Insight: Atropisomerism

In 2,2'-disubstituted biphenyls, the rotation around the central bond is sterically hindered, creating axial chirality (atropisomers).

  • Design Choice: For static

    
    -turn mimicry, stable atropisomers  are desired. If the barrier to rotation is 
    
    
    kcal/mol, the isomers can be separated.
  • Optimization: If the mimetic interconverts too rapidly (racemizes), increase the steric bulk at the ortho positions (e.g., replace

    
     with 
    
    
    or
    
    
    ). This locks the "twist" into a permanent chiral conformation that matches the target protein's turn helicity.

References

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC. [Link]

  • Substituted Biphenyl-Based Amino Acid Facilitates the Formation of a Monomeric β-Hairpin-like Structure. Journal of the American Chemical Society. [Link]

  • Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction. PubMed. [Link]

  • Design, Synthesis, and Validation of a β-Turn Mimetic Library. PMC. [Link]

  • Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics. Chem. Soc. Rev. [Link]

2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid (CAS 158066-11-6): A Comprehensive Technical Guide for Peptidomimetic and API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid (CAS 158066-11-6) is a highly specialized, orthogonally protected biphenyl building block[1]. Featuring a carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the ortho and ortho' positions, this compound serves as a privileged scaffold in advanced organic synthesis and drug discovery[2].

From a structural perspective, the extreme steric bulk of the ortho-substituents forces the biphenyl system out of coplanarity. This creates a rigid dihedral angle that acts as an ideal geometric mimetic for peptide


-turns. Consequently, it is heavily utilized in the synthesis of constrained macrocycles, peptidomimetics, and specific active pharmaceutical ingredients (APIs), most notably in the development of Vasopressin V1a receptor antagonists[3].

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical properties of CAS 158066-11-6 is critical for optimizing reaction conditions and ensuring the integrity of the Boc-protecting group during downstream synthesis.

Table 1: Physicochemical Properties and Experimental Causality
PropertyValueCausality / Significance
CAS Number 158066-11-6Unique identifier for IP tracking and procurement[4].
Molecular Formula C19H21NO4Defines stoichiometric mass for cross-coupling equivalents[4].
Molecular Weight 327.37 g/mol Optimal mass for a building block in Lipinski-compliant API design[4].
Purity (HPLC) ≥ 98%Critical for solid-phase peptide synthesis (SPPS) to prevent deletion sequences[2].
Storage Temp 2-8 °CPrevents thermal deprotection of the Boc group and premature decarboxylation[4].
Appearance White solidIndicates high purity; off-white/yellow suggests oxidation impurities[4].

Structural Causality : The choice of a Boc protecting group over an Fmoc group in this specific scaffold is not arbitrary. The synthesis of the biphenyl core often requires harsh basic conditions (e.g., K₂CO₃ in Suzuki coupling). The Boc group is highly stable to these bases, whereas an Fmoc group would undergo premature base-catalyzed cleavage via an E1cB mechanism.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The de novo synthesis of CAS 158066-11-6 requires overcoming significant steric hindrance at the ortho positions of both coupling partners. The following self-validating protocol utilizes a Suzuki-Miyaura cross-coupling strategy to construct the biphenyl axis.

Suzuki_Coupling N1 2-Bromobenzoic Acid (Electrophile) N3 Oxidative Addition Pd(0) → Pd(II) N1->N3 N2 2-(Boc-aminomethyl)phenylboronic acid (Nucleophile) N2->N3 N4 Transmetallation (K2CO3 Base-Assisted) N3->N4 Steric Accommodation N5 Reductive Elimination Pd(II) → Pd(0) N4->N5 N6 CAS 158066-11-6 Target Biphenyl Scaffold N5->N6 Yield >85%

Fig 1: Suzuki-Miyaura cross-coupling mechanism for synthesizing CAS 158066-11-6.

Step-by-Step Protocol:
  • Degassing (Critical Step) : Charge a reaction vessel with a solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Sparge with Argon for 30 minutes. Causality: Rigorous exclusion of oxygen prevents the homocoupling of the boronic acid and protects the Pd(0) catalyst from irreversible oxidation.

  • Reagent Loading : Add 2-bromobenzoic acid (1.0 eq) and (2-(((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid (1.2 eq). Introduce Potassium Carbonate (K₂CO₃, 3.0 eq) as the base.

  • Catalyst Introduction : Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Causality: The bidentate dppf ligand provides a wide bite angle, stabilizing the palladium intermediate against the extreme steric bulk of the ortho-substituents during the transmetallation step.

  • Reflux & Monitoring : Heat to 85°C for 12 hours. The reaction is a self-validating system: the mixture transitions from pale yellow to a deep reddish-brown, indicating active Pd cycling.

  • Controlled Workup : Cool to room temperature and remove organic solvents under reduced pressure. Dilute the aqueous layer and wash with Ethyl Acetate to extract non-polar homocoupled impurities.

  • Precision Acidification : Cool the aqueous layer to 0°C and carefully acidify to pH 3-4 using 1M HCl. Causality: The Boc group is highly acid-sensitive. Using dilute HCl at 0°C prevents premature Boc deprotection while ensuring the target carboxylic acid is fully protonated for extraction.

  • Isolation : Extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from Heptane/Ethyl Acetate to yield the pure white solid[4].

Applications in Drug Development: Vasopressin V1a Antagonists

CAS 158066-11-6 is a cornerstone intermediate in the development of targeted therapeutics. Notably, it is utilized in the synthesis of Vasopressin V1a receptor antagonists, as detailed in Ferring B.V.'s patent WO2006/021213[3].

Vasopressin acts on blood vessels and the uterus; its overexpression is linked to conditions like primary dysmenorrhoea and Raynaud's disease[3]. To block the V1a receptor, highly constrained non-peptide molecules are required. The biphenyl scaffold of CAS 158066-11-6 is cyclized to form complex heterocyclic head groups, such as pyrazolo[1,4]diazepines or benzazepine derivatives. This macrocyclization perfectly locks the molecule into the bioactive conformation required to antagonize the 7-transmembrane G-protein coupled receptor[3].

Drug_Dev A CAS 158066-11-6 (Starting Material) B Boc Deprotection (TFA/DCM at 0°C) A->B Step 1 C Amide Coupling (HATU/DIPEA) B->C Step 2 D Macrocyclization (Benzazepine Core) C->D Ring Closure E Vasopressin V1a Receptor Antagonist D->E API Target

Fig 2: Synthetic workflow from CAS 158066-11-6 to a Vasopressin V1a antagonist.

Storage and Handling Protocols

To maintain the structural integrity of the compound, laboratories must implement a strict, self-validating storage system:

  • Temperature Control : Store strictly at 2-8 °C[4].

  • Atmosphere : Keep sealed under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced degradation.

  • Validation Check : Before use in highly sensitive SPPS workflows, run a rapid TLC (DCM:MeOH 9:1) or LC-MS to verify the absence of the free amine (which would indicate Boc degradation).

References

  • Ferring B.V. "Vasopressin V1a antagonists". World Intellectual Property Organization (WIPO) Patent WO2006021213A2.

Sources

2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid for peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic Acid for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic potential of peptides is often hindered by their inherent conformational flexibility, which can lead to poor receptor affinity and susceptibility to proteolytic degradation. Mitigating these challenges requires the design of peptides with predictable and stable three-dimensional structures. 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid is a pivotal building block in modern peptide chemistry, engineered to function as a rigid β-turn mimetic.[1] Its unique biphenyl scaffold introduces a fixed conformational constraint, pre-organizing the peptide backbone into a specific secondary structure. This guide provides a comprehensive overview of the principles, applications, and detailed methodologies for incorporating this valuable tool into solid-phase peptide synthesis (SPPS) workflows, enabling the development of next-generation, structurally-defined peptide therapeutics.

The Imperative of Conformational Constraint in Peptide Drug Design

Peptides are remarkable signaling molecules, but their translation into effective drugs is often complicated by their flexible nature. In solution, a linear peptide exists as an ensemble of rapidly interconverting conformers, only a fraction of which may be the "active" conformation recognized by its biological target. This conformational entropy is energetically costly and often results in lower binding affinity.

Furthermore, proteases typically recognize and cleave peptides in their extended, linear forms. By locking a peptide into a specific, non-extended conformation, its resistance to enzymatic degradation can be significantly enhanced, thereby improving its in-vivo half-life. The β-turn is one of the most common secondary structures in proteins and peptides, crucial for molecular recognition events. 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid was specifically designed to mimic this critical structural motif.[1] The steric and electronic properties of the biphenyl system restrict the rotation around the C-C single bond, forcing the attached peptide segments into a stable, turn-like geometry.

Core Properties and Synthesis of 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic Acid

This building block, also known as Fmoc-AMB acid, is a bifunctional molecule designed for seamless integration into standard Fmoc-based SPPS.[2] It features an N-terminal Fmoc protecting group and a C-terminal carboxylic acid for peptide bond formation.

Physicochemical Data
PropertyValue
Chemical Name 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid
CAS Number 946716-21-8[3]
Molecular Formula C₂₉H₂₃NO₄[3]
Molecular Weight 449.50 g/mol [3]
Appearance Solid
Chemical Structure

Caption: Structure of 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid.

A typical synthesis initiates from dibenzo[c,e]oxepin-5(7H)-one, which is reacted with potassium phthalimide.[1] The resulting phthalimide-protected intermediate is then hydrolyzed to yield the free amine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group.[1] Finally, the Boc group is removed and replaced with the Fmoc group to yield the target compound, ready for SPPS.

The Foundation: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the predominant method for peptide synthesis.[4] Its success relies on an orthogonal protection strategy, where the temporary N-terminal Fmoc protecting group and the permanent side-chain protecting groups (typically tert-butyl based) can be removed under different chemical conditions.[5][]

The synthesis is a cyclical process performed on an insoluble resin support:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a weak base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7]

  • Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct by-product.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine, forming a new peptide bond.

  • Washing: The resin is washed again to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Cycle start Start: Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 wash2->deprotection Repeat Cycle end Elongated Peptide: Fmoc-AA-AA-Resin wash2->end

Caption: The standard iterative cycle of Fmoc-based solid-phase peptide synthesis.

Protocol: Incorporation of Fmoc-AMB Acid into a Peptide Chain

Incorporating this specialized, sterically hindered building block requires careful consideration of coupling conditions to ensure high efficiency and prevent deletion sequences.

Materials and Reagents
  • Resin: 2-chlorotrityl chloride resin is recommended for its acid lability, which minimizes side reactions like diketopiperazine formation.[8][9]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade).

  • Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection.

  • Building Block: 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

Step-by-Step Methodology

1. Resin Loading (First Amino Acid Attachment)

  • Swell 2-chlorotrityl chloride resin (e.g., 0.1 mmol scale) in DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve the first Fmoc-amino acid (0.3 mmol, 3 eq.) and DIPEA (0.6 mmol, 6 eq.) in DCM. Add the solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • To cap any unreacted trityl chloride sites, add a small amount of methanol and agitate for 30 minutes.

  • Wash the resin thoroughly with DCM, followed by DMF.

2. Standard Peptide Elongation

  • Perform standard Fmoc-SPPS cycles (as described in Section 3) to assemble the peptide chain up to the point of Fmoc-AMB acid incorporation.

3. Incorporation of 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic Acid

  • Rationale: The biphenyl scaffold presents significant steric hindrance compared to a standard amino acid. Therefore, a highly efficient coupling agent and potentially longer reaction times are necessary to drive the reaction to completion. HATU is often preferred for such "difficult" couplings.

  • Perform the final Fmoc deprotection to liberate the N-terminal amine of the growing peptide chain. Wash thoroughly with DMF.

  • In a separate vial, pre-activate the Fmoc-AMB acid (0.3 mmol, 3 eq.) with HATU (0.29 mmol, 2.9 eq.) and DIPEA (0.6 mmol, 6 eq.) in DMF for 5-10 minutes.

  • Add the activated solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours. It is advisable to monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Once complete, wash the resin thoroughly with DMF.

4. Continuation of Synthesis

  • Remove the Fmoc group from the newly added AMB moiety using 20% piperidine/DMF.

  • Continue with standard SPPS cycles to add any remaining amino acids to the chain.

5. Cleavage and Global Deprotection

  • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Incorporation_Workflow cluster_0 Peptide Elongation cluster_1 Building Block Coupling cluster_2 Synthesis Continuation Resin Resin AA₁-AA₂-...-AAₙ-NH₂ Activation Pre-activation Fmoc-AMB-OH + HATU/DIPEA Coupling Resin AA₁-...-AAₙ-NH-CO-AMB-Fmoc Activation->Coupling Add to Resin Deprotection Fmoc Deprotection 20% Piperidine/DMF Coupling->Deprotection FinalPeptide Resin AAₙ₊₁-...-CO-NH-AMB-...-AA₁ Deprotection->FinalPeptide Couple Next AA

Caption: Workflow for incorporating the Fmoc-AMB acid building block.

Advantages and Expert Considerations

Key Advantages
  • Structural Pre-organization: The primary benefit is the creation of conformationally rigid peptides, which can lead to enhanced receptor affinity, selectivity, and biological activity.[1]

  • Improved Stability: By mimicking a β-turn, the peptide backbone is less accessible to proteases, increasing its metabolic stability.[2]

  • Seamless Integration: As an Fmoc-protected building block, it is fully compatible with the most common and robust SPPS chemistry workflows.[2][]

Limitations and Field-Proven Insights
  • Coupling Efficiency: As noted, the steric bulk of the molecule can make coupling reactions sluggish. It is critical to use potent activators and to verify reaction completion to avoid truncated by-products.

  • Atropoisomerism: The biphenyl unit exhibits axial chirality, meaning it can exist as two slowly interconverting atropoisomers.[1] This can result in the synthesis of two diastereomeric peptides, which may have different biological activities and could require separation by reverse-phase HPLC. This is a critical consideration for therapeutic development and requires careful analytical characterization of the final product.

  • Cost: As a specialized reagent, 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid is significantly more expensive than standard Fmoc-amino acids, a factor to consider in process development and scale-up.

Conclusion

2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid is a powerful tool for the rational design of structured peptides. By providing a rigid scaffold to induce β-turn formation, it enables medicinal chemists to overcome the intrinsic limitations of flexibility and instability in native peptides. Its straightforward integration into established Fmoc-SPPS protocols allows for the reliable synthesis of complex, conformationally defined molecules. While requiring careful optimization of coupling conditions and awareness of potential atropoisomerism, the strategic incorporation of this building block is a validated approach to enhancing the drug-like properties of peptide candidates, paving the way for novel therapeutics with improved potency and pharmacokinetic profiles.

References

  • Science of Synthesis. (2003). Houben-Weyl Methods of Molecular Transformations Vol. E 22a. Thieme. [Online] Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Online] Available at: [Link]

  • Iris Biotech. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. [Online] Available at: [Link]

  • ResearchGate. Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). [Online] Available at: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis. [Online] Available at: [Link]

  • CEM. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. [Online] Available at: [Link]

  • Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Online] Available at: [Link]

Sources

Technical Guide: Phenanthridinone Alkaloid Synthesis Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenanthridinone Core as a Pharmacophore

The phenanthridinone (phenanthridin-6(5H)-one) scaffold is the structural anchor for a diverse class of Amaryllidaceae alkaloids, including pancratistatin , narciclasine , and crinasiadine .[1][2] These compounds exhibit potent antineoplastic, antiviral, and apoptotic activities, primarily by targeting the 60S ribosomal subunit or modulating the BCL-2 protein family.

For the synthetic chemist, the challenge lies not merely in closing the tricyclic ring, but in selecting a precursor that allows for late-stage functionalization and regiocontrol . The choice of precursor dictates the cyclization strategy—whether it be metal-catalyzed C–H activation, radical cascade, or biomimetic lactamization.

This guide analyzes the three dominant precursor classes, detailing their synthesis, mechanistic utility, and conversion protocols.

Retrosynthetic Strategy & Precursor Classification

To design an efficient synthesis, we must deconstruct the phenanthridinone core. The three primary disconnections reveal the critical precursor families.

Visualization: Retrosynthetic Disconnections

The following diagram illustrates the logical breakdown of the phenanthridinone skeleton into its constituent building blocks.

Retrosynthesis Target Phenanthridinone Core Class1 Class 1: N-Aryl Benzamides (C-C Bond Formation) Target->Class1 Disconnection A Class2 Class 2: Biaryl-2-Carboxylates (C-N Bond Formation) Target->Class2 Disconnection B Class3 Class 3: Aryne + Aniline + CO (Multicomponent Assembly) Target->Class3 Disconnection C P1 N-Methoxybenzamides (Directing Group) Class1->P1 P2 2-Halo-N-arylbenzamides (Radical/Pd Precursor) Class1->P2 P3 2-Phenylbenzoic Acids (Schmidt/Curtius) Class2->P3 P4 Biaryl Isocyanates (Radical Cascade) Class2->P4 P5 Benzyne Precursors (2-TMS-phenyl triflate) Class3->P5

Caption: Retrosynthetic breakdown of phenanthridinone into N-aryl benzamides (C-C bond focus), biaryl carboxylates (C-N bond focus), and multicomponent fragments.

Class 1: N-Aryl Benzamides (The C–H Activation Route)

This is currently the most "atom-economical" approach. By pre-forming the amide bond, the biaryl axis is constructed via intramolecular C–H activation.

Key Precursor: N-Methoxy-N-arylbenzamides

The N-methoxy group acts as a crucial Directing Group (DG) . It coordinates with the metal catalyst (usually Pd or Rh), positioning it to activate the ortho-C–H bond of the benzamide ring.

  • Why this precursor? The N-methoxy group is an oxidizing DG. It facilitates the catalytic cycle and, in some variants, acts as an internal oxidant (leaving as MeOH) to regenerate the catalyst without external oxidants.

  • Synthesis of Precursor:

    • Acylation: Reaction of N-methoxy-aniline with substituted benzoyl chlorides.

    • Coupling: EDC/HOBt coupling of benzoic acids with N-alkoxyanilines.

Protocol: Synthesis of N-Methoxybenzamide Precursor

Objective: Synthesize N-methoxy-N-phenylbenzamide.

  • Reagents: Benzoic acid (1.0 equiv), N-methoxyaniline (1.1 equiv), EDC·HCl (1.2 equiv), DMAP (0.1 equiv), DCM (0.2 M).

  • Procedure:

    • Dissolve benzoic acid in dry DCM under N₂.

    • Add EDC·HCl and DMAP; stir for 15 min at 0°C.

    • Add N-methoxyaniline dropwise.

    • Warm to RT and stir for 12 h.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation:

    • ¹H NMR: Look for the methoxy singlet at δ 3.6–3.8 ppm.

    • IR: Strong Amide I band at ~1660 cm⁻¹.

Transformation Logic: Pd-Catalyzed Cyclization

The conversion of this precursor to phenanthridinone typically follows a Pd(II)/Pd(IV) catalytic cycle.

CH_Activation Start N-Methoxybenzamide Coord Pd(II) Coordination (Directed by OMe) Start->Coord CH_Act Ortho-C-H Activation (Palladacycle Formation) Coord->CH_Act Coupling Coupling with Arene (Heck-type or Oxidative) CH_Act->Coupling Prod Phenanthridinone Coupling->Prod

Caption: Mechanism of Pd-catalyzed C-H activation directed by the N-methoxy amide group.

Class 2: 2-Halo-N-arylbenzamides (The Radical/Photoredox Route)

For substrates sensitive to harsh metal-catalyzed conditions, radical cascades offer a milder alternative. These precursors utilize a halogen (I, Br) as a "radical trigger."

Key Precursor: 2-Iodo-N-arylbenzamide
  • Mechanism: Homolytic cleavage of the C–I bond generates an aryl radical. This radical attacks the pendant aromatic ring (Minisci-type or radical arylation), followed by oxidation to restore aromaticity.

  • Recent Advance: Visible-light photoredox catalysis (using Ru(bpy)₃²⁺ or organic dyes) has replaced toxic tin hydrides (Bu₃SnH).

Comparative Data: Cyclization Methods

The following table compares the efficiency of converting Class 1 vs. Class 2 precursors.

Precursor TypeMethodCatalyst/MediatorYieldKey Tolerance
N-Methoxybenzamide C-H ActivationPd(OAc)₂ / Ag₂CO₃70-90%Electron-rich arenes
2-Iodo-N-arylbenzamide PhotoredoxRu(bpy)₃Cl₂ / Blue LED85-95%Sensitive functional groups
2-Bromo-N-arylbenzamide ElectrochemicalTBAI (Electrolyte)60-80%Metal-free conditions
Biaryl-2-carboxylic acid Schmidt ReactionNaN₃ / H₂SO₄50-70%Acid-stable substrates

Class 3: Multicomponent Precursors (Aryne Assembly)

This method constructs the phenanthridinone core in a single step from three simple fragments: an aryne precursor , an aniline , and carbon monoxide (CO) .[3]

The Precursors
  • Aryne Source: 2-(Trimethylsilyl)phenyl triflate (Kobayashi precursor). Fluoride activation generates the benzyne intermediate in situ.

  • Amine Source: Substituted anilines.

  • Carbonyl Source: CO gas (balloon) or solid CO surrogates (e.g., Mo(CO)₆).

Mechanistic Insight

This is a Pd-catalyzed multicomponent reaction (MCR).[3][4]

  • Oxidative Addition: Pd(0) inserts into the N-H bond of the aniline (or coordinates the aryne).

  • Insertion: The aryne inserts into the Pd-N bond.

  • Carbonylation: CO insertion follows.

  • Reductive Elimination: Closes the lactam ring.

Detailed Experimental Protocol: Photoredox Cyclization

Target: Synthesis of N-methylphenanthridinone from 2-iodo-N-methyl-N-phenylbenzamide. Rationale: This protocol represents the state-of-the-art in mild, metal-catalyzed radical cyclization.

Step 1: Precursor Synthesis

  • Mix 2-iodobenzoyl chloride (10 mmol) with N-methylaniline (10 mmol) and Et₃N (12 mmol) in DCM (50 mL) at 0°C.

  • Stir 2h. Wash with water, dry, and concentrate. Recrystallize from EtOH.

Step 2: Photocatalytic Cyclization

  • Setup: 10 mL Pyrex tube with a Teflon septum.

  • Reagents:

    • Precursor (0.5 mmol)[5]

    • fac-Ir(ppy)₃ (1 mol%) or Eosin Y (5 mol%) for metal-free.

    • Base: Na₂CO₃ (2.0 equiv).

    • Solvent: DMSO or MeCN (degassed).

  • Reaction:

    • Irradiate with Blue LEDs (450 nm, ~5W) at RT for 12–24 h.

    • Monitor by TLC.[6]

  • Workup: Dilute with water, extract with EtOAc. Purify via silica gel chromatography.

Self-Validating Checkpoint:

  • If the reaction stalls, check for oxygen inhibition (radical quencher). Degas solvents thoroughly via freeze-pump-thaw.

  • Appearance of a highly fluorescent spot on TLC usually indicates the formation of the phenanthridinone core.

References

  • Collective Synthesis of Phenanthridinone through C-H Activation Involving a Pd-Catalyzed Aryne Multicomponent Reaction. Source: Organic Letters (ACS Publications) URL:[4][Link]

  • Synthetic Strategies in the Preparation of Phenanthridinones. Source: Molecules (MDPI / NIH PMC) URL:[Link]

  • Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]]

  • Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Visible light-mediated radical addition cascade cyclization of aryl isocyanides with tricarbonyls. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Phenanthridin-6(5H)-one via Intramolecular Cyclization of 2'-(Aminomethyl)biphenyl-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Phenanthridinone Core

The phenanthridinone scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug discovery sectors. It forms the core structure of numerous natural products and synthetic molecules with a broad spectrum of biological activities. Most notably, the phenanthridinone framework is central to a class of highly potent Poly(ADP-ribose) polymerase (PARP) inhibitors, which have emerged as a breakthrough class of therapeutics for certain types of cancer.[1][2][3][4] The therapeutic efficacy of these molecules is intrinsically linked to the rigid, planar structure of the tricyclic system, which facilitates interaction with the nicotinamide binding site of the PARP enzyme.[5]

While numerous synthetic routes to phenanthridinones have been developed, including elegant palladium-catalyzed C-H activation and annulation strategies[6][7][8][9], the intramolecular cyclization of 2'-(aminomethyl)biphenyl-2-carboxylic acid represents a direct and conceptually straightforward approach. This method leverages a classical intramolecular amide bond formation (lactamization) to construct the central six-membered lactam ring. This document provides a detailed guide to this synthetic transformation, offering insights into the underlying mechanism, step-by-step protocols, and critical parameters for successful execution.

Reaction Mechanism: Intramolecular Amide Bond Formation

The conversion of 2'-(aminomethyl)biphenyl-2-carboxylic acid to phenanthridin-6(5H)-one is an intramolecular condensation reaction. The process involves the formation of an amide bond between the carboxylic acid moiety on one phenyl ring and the primary amine of the aminomethyl group on the adjacent ring.

Direct thermal condensation of an amino acid to form a lactam is often inefficient and requires harsh conditions, which can lead to side reactions, including intermolecular polymerization. To achieve high yields under mild conditions, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine. This can be accomplished through two primary strategies:

  • Conversion to a Highly Reactive Intermediate: The carboxylic acid is converted into a more electrophilic species, such as an acid chloride or a mixed anhydride. This highly reactive intermediate is then susceptible to rapid intramolecular attack by the amine, even at low temperatures.

  • Use of Coupling Reagents: Peptide coupling reagents are employed to facilitate amide bond formation in a one-pot procedure. These reagents react with the carboxylic acid to form an activated intermediate in situ, which is then readily attacked by the amine.[10]

The general transformation is depicted below:

Caption: General scheme for phenanthridinone synthesis.

Preliminary Step: Synthesis of the Precursor

The required starting material, 2'-(aminomethyl)biphenyl-2-carboxylic acid, can be prepared from commercially available precursors. A common and practical approach begins with 2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid, which requires a simple deprotection step.[11][12]

Protocol 0: Boc-Deprotection of the Starting Material
  • Materials & Reagents:

    • 2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid (1.0 equiv)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane (10-20 equiv)

    • Dichloromethane (DCM) or Dioxane as solvent

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve 2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid in DCM (approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (10 equiv) to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting residue is the TFA salt of the amino acid. To obtain the free base (zwitterion), dissolve the residue in a minimal amount of water and adjust the pH to ~7 with saturated NaHCO₃.

    • The product may precipitate. If so, collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum. If it remains in solution, extract with an organic solvent like ethyl acetate after saturating the aqueous phase with NaCl.

    • The resulting 2'-(aminomethyl)biphenyl-2-carboxylic acid is often used in the next step without extensive purification.

Detailed Experimental Protocols

The following protocols provide two reliable methods for the cyclization reaction. The choice of method may depend on the scale of the reaction and the stability of any other functional groups present on the biphenyl backbone.

Protocol 1: Two-Step Synthesis via Acid Chloride Formation

This classic method is robust and generally high-yielding. It is particularly well-suited for larger-scale synthesis. Caution: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations must be performed in a well-ventilated fume hood.

  • Materials & Reagents:

    • 2'-(aminomethyl)biphenyl-2-carboxylic acid (1.0 equiv, ~5 mmol)

    • Thionyl chloride (SOCl₂) (1.5-2.0 equiv) or Oxalyl Chloride with catalytic DMF

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Anhydrous Triethylamine (TEA) or Pyridine (3.0 equiv)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Acid Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2'-(aminomethyl)biphenyl-2-carboxylic acid (as the HCl or TFA salt from deprotection is acceptable). Suspend the solid in anhydrous DCM (50 mL).

    • Add thionyl chloride (1.5 equiv) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours, or until the solid has dissolved and gas evolution ceases.

    • Cool the reaction mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2 x 20 mL) to ensure complete removal of residual SOCl₂. The resulting solid is the crude acid chloride hydrochloride salt.

    • Intramolecular Cyclization: Dissolve the crude acid chloride in a large volume of anhydrous DCM (e.g., 250 mL, to achieve high dilution of ~0.02 M, which favors intramolecular cyclization over intermolecular polymerization).

    • Cool the solution to 0 °C and add triethylamine (3.0 equiv) dropwise over 30 minutes with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

    • Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to afford pure phenanthridin-6(5H)-one.

Protocol 2: One-Pot Synthesis using a Peptide Coupling Reagent

This method utilizes milder conditions and is ideal for smaller-scale reactions or for substrates with sensitive functional groups. HATU is a highly efficient coupling reagent that often leads to clean reactions and high yields.

  • Materials & Reagents:

    • 2'-(aminomethyl)biphenyl-2-carboxylic acid (1.0 equiv, ~1 mmol)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Lithium chloride (LiCl) solution (e.g., 5% aqueous)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a round-bottom flask, add 2'-(aminomethyl)biphenyl-2-carboxylic acid (1.0 equiv).

    • Dissolve the starting material in anhydrous DMF (50 mL, to achieve a concentration of ~0.02 M).

    • Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature.

    • In a separate vial, dissolve HATU (1.1 equiv) in a small amount of anhydrous DMF (~5 mL).

    • Add the HATU solution dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature for 6-12 hours. Monitor progress by TLC or LC-MS.

    • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (150 mL).

    • Wash the organic layer thoroughly with 5% LiCl solution (3 x 75 mL) to remove DMF. Note: Washing with water alone is often inefficient for removing DMF.

    • Wash the organic layer with brine (1 x 75 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography or recrystallization as described in Protocol 1 to obtain the final product.

Data Summary and Comparison

ParameterProtocol 1 (Acid Chloride)Protocol 2 (HATU Coupling)Rationale & Causality
Method Two-step, activation then cyclizationOne-pot condensationProtocol 1 uses a highly reactive intermediate. Protocol 2 forms an activated ester in situ for milder conditions.
Key Reagents SOCl₂ or (COCl)₂, TriethylamineHATU, DIPEAThionyl chloride creates a highly electrophilic acid chloride. HATU is a modern coupling reagent that minimizes side reactions.
Solvent DCM, TolueneDMFNon-coordinating solvents are used for acid chloride stability. Polar aprotic solvents like DMF are ideal for coupling reactions.
Temperature 0 °C to RefluxRoom TemperatureThe high reactivity of the acid chloride allows for low-temperature cyclization, while its formation requires heat. HATU coupling is efficient at ambient temperature.
Reaction Time 16-24 hours (total)6-12 hoursThe two-step nature of Protocol 1 extends the overall time. HATU coupling is typically faster.
Typical Yield 70-90%75-95%Both methods are high-yielding. Protocol 2 can be cleaner, sometimes leading to higher isolated yields.
Key Advantage Cost-effective for large scaleMild conditions, high efficiencyReagents for Protocol 1 are less expensive. Protocol 2 is superior for delicate or complex molecules.

Experimental Workflow Visualization

The overall process from the protected starting material to the final purified product can be summarized in the following workflow.

G cluster_workflow Experimental Workflow start Start: 2'-(Boc-aminomethyl) biphenyl-2-carboxylic acid deprotection Step 1: Boc Deprotection (TFA or HCl in Dioxane) start->deprotection precursor Intermediate: 2'-(Aminomethyl) biphenyl-2-carboxylic acid salt deprotection->precursor cyclization Step 2: Intramolecular Cyclization (Protocol 1 or 2) precursor->cyclization workup Step 3: Aqueous Workup (Extraction & Washing) cyclization->workup crude_product Crude Phenanthridin-6(5H)-one purification Step 4: Purification (Chromatography or Recrystallization) crude_product->purification workup->crude_product final_product Final Product: Pure Phenanthridin-6(5H)-one purification->final_product

Caption: Workflow for Phenanthridinone Synthesis.

Trustworthiness: Key Considerations & Troubleshooting

  • Anhydrous Conditions: Moisture is detrimental to both protocols. It will quench the acid chloride intermediate and hydrolyze the activated species in the coupling reaction. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.

  • High Dilution Principle: The intramolecular cyclization step is in competition with intermolecular polymerization. Performing the cyclization at low concentrations (0.01-0.05 M) significantly favors the desired intramolecular pathway, maximizing the yield of the monomeric lactam.

  • Choice of Base: In Protocol 1, a non-nucleophilic base like triethylamine or DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the intramolecular amine. In Protocol 2, DIPEA is used as it is a stronger base than TEA and is effective at preventing racemization in chiral systems, though not relevant here.

  • Troubleshooting: Low Yield: If the yield is low, consider the following:

    • Incomplete deprotection: Confirm complete removal of the Boc group before proceeding.

    • Intermolecular polymerization: A significant amount of insoluble material suggests polymerization. Increase the solvent volume during the cyclization step.

    • Inefficient activation/coupling: Ensure reagents (SOCl₂, HATU) are fresh and active.

  • Troubleshooting: Purification Difficulties: If the crude product is difficult to purify, ensure the aqueous workup was thorough. In Protocol 2, residual DMF can complicate chromatography; the recommended LiCl wash is highly effective for its removal.

By adhering to these protocols and considerations, researchers can reliably and efficiently synthesize the valuable phenanthridinone core structure, providing a foundation for further exploration in drug development and medicinal chemistry.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Phenanthridinones from 2-Bromo-N-phenylbenzamide.
  • Shaikh, A. et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5575. Available at: [Link]

  • White, A. W. et al. (2003). Design and Synthesis of Poly(ADP-ribose) Polymerase-1 Inhibitors. 2. Biological Evaluation of Aza-5[H]-phenanthridin-6-ones as Potent, Aqueous-Soluble Compounds for the Treatment of Ischemic Injuries. Journal of Medicinal Chemistry, 46(15), 3138-3151. Available at: [Link]

  • White, A. W. et al. (2003). Design and synthesis of poly ADP-ribose polymerase-1 inhibitors. 2. Biological evaluation of aza-5[H]-phenanthridin-6-ones as potent, aqueous-soluble compounds for the treatment of ischemic injuries. PubMed, 12825936. Available at: [Link]

  • Li, J. H. et al. (2001). Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors. PubMed, 11440834. Available at: [Link]

  • Galli, U. et al. (2024). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. International Journal of Molecular Sciences, 25(3), 1832. Available at: [Link]

  • Reddy, T. R. et al. (2013). Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. The Journal of Organic Chemistry, 78(18), 9591-9596. Available at: [Link]

  • MSpace. (n.d.). Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of phenanthridine and phenanthridinone derivatives based on Pd-catalyzed C-H activation. Available at: [Link]

  • Thieme. (n.d.). 10.15.5 (Aminomethyl)biphenylcarboxylic Acid Peptides. Available at: [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl carboxylic acids are ubiquitous scaffolds in medicinal chemistry, serving as key pharmacophores in NSAIDs, angiotensin II receptor antagonists, and transthyretin stabilizers. However, the presence of a free carboxylic acid presents a "dual-threat" in Suzuki-Miyaura coupling:

  • Catalyst Poisoning: The carboxylate anion (

    
    ) acts as a ligand, displacing phosphines and forming unreactive palladium carboxylate complexes.
    
  • Protodeboronation: If the carboxylic acid is on the boronic acid partner (e.g., 2-boronobenzoic acid), it accelerates protodeboronation, leading to homocoupling or reduction byproducts.

This guide provides a mechanistically grounded approach to overcoming these barriers, utilizing Buchwald precatalysts for steric bulk and phase-transfer strategies for green process scalability.

Mechanistic Insight & Challenges

To optimize yields, one must understand the failure modes. The diagram below illustrates the standard catalytic cycle alongside the specific inhibitory pathways introduced by free carboxylic acids.

Key Failure Modes[1]
  • Path A (Inhibition): Under basic conditions, the carboxylic acid deprotonates. The resulting carboxylate coordinates to Pd(II), creating a stable "resting state" that resists transmetallation.

  • Path B (Protodeboronation): If using ortho-boronobenzoic acids, the adjacent carboxylate facilitates rapid C-B bond hydrolysis, destroying the nucleophile before coupling occurs. Recommendation: Always prefer coupling a halobenzoic acid (electrophile) with a phenylboronic acid (nucleophile) to avoid this stability issue.

Diagram 1: Catalytic Cycle & Carboxylate Interference

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X BaseStep Base Activation (Formation of Pd-OH/OR) OxAdd->BaseStep + Base Transmet Transmetallation (Boronic Acid enters) BaseStep->Transmet + Ar-B(OH)2 PoisonedPd Stable Pd(II)-Carboxylate (Off-Cycle Trap) BaseStep->PoisonedPd Ligand Displacement RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regeneration Carboxylate R-COO- (Inhibitor) Carboxylate->BaseStep Competition with OH- PoisonedPd->Pd0 Slow Re-entry

Caption: The Suzuki-Miyaura catalytic cycle showing the competitive inhibition pathway (red) where carboxylate anions sequester the Palladium catalyst.

Critical Variables & Optimization

Ligand Selection

Standard ligands like PPh3 often fail because carboxylates displace them. We utilize electron-rich, bulky biaryl phosphines (Buchwald Ligands) which create a steric wall, preventing carboxylate coordination.

Ligand ClassExampleSuitabilityMechanism of Action
Standard PPh3LowEasily displaced by

; poor turnover.
Biaryl (Gen 2) SPhos High High electron density facilitates oxidative addition; bulk prevents poisoning.
Biaryl (Gen 3) XPhos High Excellent for aryl chlorides and sterically hindered substrates.
Water Soluble TPPTSMediumGood for aqueous phase, but lower activity than SPhos.
Base Selection

The base must be strong enough to activate the boronic acid but not so strong that it hampers the solubility of the carboxylate salt.

  • Preferred: Potassium Phosphate (

    
    ). The buffering capacity helps maintain an optimal pH for transmetallation.
    
  • Alternative: Potassium Carbonate (

    
    ).[1] Effective, but can generate 
    
    
    
    bubbles; requires headspace.

Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald G2/G3 System)

Best for: High-value intermediates, sterically hindered substrates, or aryl chlorides.

Reagents:

  • Aryl Halide (Halobenzoic acid): 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G2 (or SPhos Pd G2): 1–2 mol%

  • Base:

    
     (tribasic, finely ground): 3.0 equiv
    
  • Solvent: THF/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl halide, boronic acid, and base.

  • Catalyst Addition: Add XPhos Pd G2 (solid). Note: These precatalysts are air-stable, allowing weighing on the bench.

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvation: Add the sparged solvent mixture via syringe.

  • Reaction: Heat to 60–80°C for 2–4 hours.

    • Self-Validating Check: The reaction mixture should turn from orange/red to black/dark brown upon completion. If it remains bright yellow/orange, the active Pd(0) species may not have formed or has been oxidized.

  • Workup (Critical): See Section 5.

Protocol B: Green/Process Scale (Phase Transfer)

Best for: Large scale (>100g), cost-sensitive projects, simple substrates.

Reagents:

  • Aryl Halide: 1.0 equiv

  • Boronic Acid: 1.1 equiv[2]

  • Catalyst: Pd(OAc)2 (0.5 mol%)

  • Ligand: None (Ligand-free) or TPPTS (1 mol%)

  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: Water (100%)

Step-by-Step:

  • Dissolve Base and TBAB in water.

  • Add the Carboxylic Acid substrate.[1][3] It will dissolve as the sodium salt.

  • Add the Boronic Acid.[1]

  • Add Pd(OAc)2.[1][3]

  • Heat to 90°C. The TBAB acts as a phase transfer catalyst and stabilizes Pd nanoparticles (Jeffery conditions).

  • Observation: The product will often precipitate out or form an oil as the reaction proceeds, as the biphenyl carboxylate is less soluble than the starting material in high ionic strength media.

Workup & Purification Strategy

Purification of biphenyl carboxylic acids is uniquely efficient using Acid-Base Extraction . This avoids expensive chromatography.

Diagram 2: Purification Workflow

WorkupFlow Reaction Crude Reaction Mixture (pH ~10-12) Filter Filtration (Celite) Remove Pd black Reaction->Filter Wash Wash with Organic Solvent (EtOAc or DCM) Filter->Wash Split Phase Separation Wash->Split OrgLayer Organic Layer (Contains Non-Acidic Impurities & Homocoupling) Split->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Carboxylate) Split->AqLayer Keep Acidify Acidify to pH < 3 (Using 1M HCl) AqLayer->Acidify Precipitate Product Precipitation Acidify->Precipitate Final Filter & Dry Pure Biphenyl Carboxylic Acid Precipitate->Final

Caption: Acid-Base extraction workflow ensuring removal of non-acidic byproducts (e.g., dehalogenated starting material) without chromatography.

Troubleshooting Guide (Self-Validating Systems)

SymptomProbable CauseCorrective Action
Low Conversion Catalyst PoisoningSwitch to XPhos Pd G2 . The bulky ligand prevents carboxylate coordination.
Protodeboronation Boronic Acid InstabilityIf using 2-boronobenzoic acid, switch roles: Use 2-halobenzoic acid + Phenylboronic acid.
Product in Organic Wash pH too low during washEnsure aqueous layer pH > 10 before the first organic wash. If pH < 9, the acid partitions into the organic layer.
Black Precipitate Early Pd AggregationOxygen leak. Ensure rigorous degassing. Add TBAB to stabilize Pd nanoparticles.

References

  • Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Generation of Active L1Pd(0) Complexes in Cross-Coupling. Journal of the American Chemical Society.[4] Link

  • Goossen, L. J., et al. (2010). Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts. Science. Link

  • Leadbeater, N. E., & Marco, M. (2003). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters.[5] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Sigma-Aldrich (Merck). Buchwald Precatalysts User Guide.Link

Sources

Application Note: Intramolecular Cyclization of Aminomethyl Biphenyl Acids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the intramolecular cyclization of aminomethyl biphenyl acids to form dibenzo[c,e]azepin-5-ones . This 7-membered lactam scaffold is distinct from the 6-membered phenanthridinone and requires specific handling due to ring strain and conformational barriers.

Abstract & Strategic Importance

The dibenzo[c,e]azepin-5-one (7-membered lactam) is a privileged pharmacophore found in P-glycoprotein inhibitors, kinase inhibitors, and intermediates for "Sartan" type antihypertensives. Unlike the more common phenanthridinone (6-membered ring) formed from 2-aminobiphenyls, the aminomethyl homologue requires the formation of a 7-membered ring across the biphenyl axis.

This transformation presents unique challenges:

  • Entropic Disfavor: Forming a medium-sized (7-membered) ring is kinetically slower than 5- or 6-membered cyclizations.

  • Atropisomerism: The rotation around the phenyl-phenyl bond can create steric barriers, requiring higher activation energies or specific conformers for the amine to reach the carbonyl.

  • Dimerization Risk: Intermolecular reaction (dimerization/oligomerization) competes with cyclization, necessitating high-dilution conditions or pseudo-high dilution (slow addition).

This guide outlines two field-proven protocols: a Mild Activation Method (using HATU/EDC) for functionalized, sensitive substrates, and a Robust Thermal Method (using PPA or high-boiling solvents) for scalable, simple intermediates.

Chemical Strategy & Mechanism[1][2][3]

The Transformation

The core reaction is the intramolecular nucleophilic attack of a primary amine (on the 2'-methyl group) onto a carboxylic acid (on the 2-position) of the biphenyl system.

Reaction Scheme: 2'-(aminomethyl)[1,1'-biphenyl]-2-carboxylic acid


5H-dibenzo[c,e]azepin-5-one + 

Mechanism of Action

The reaction proceeds via a 7-exo-trig cyclization.

  • Activation: The carboxylic acid is converted into an activated ester (using coupling agents) or an acylium ion/mixed anhydride (acid catalysis).

  • Conformational Search: The biphenyl bond rotates. The "twisted" conformation brings the nucleophilic amine into proximity with the electrophilic carbonyl.

  • Nucleophilic Attack: The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The leaving group (HOBt, urea, or water) is expelled, restoring the carbonyl and forming the amide bond.

Visualization: Reaction Logic & Decision Tree

The following diagram illustrates the mechanistic pathway and the decision logic for selecting the appropriate protocol.

CyclizationStrategy Start Substrate: 2'-(aminomethyl)biphenyl-2-carboxylic acid CheckSens Check Substrate Sensitivity: Does it contain acid-labile or thermally unstable groups? Start->CheckSens MethodA Method A: Mild Activation (HATU/EDC, DIPEA, DMF) CheckSens->MethodA Yes (Sensitive) MethodB Method B: Robust Thermal/Acidic (PPA or Xylene Reflux) CheckSens->MethodB No (Robust) Intermed Intermediate: Activated Ester MethodA->Intermed Activation MethodB->Intermed In-situ Activation Transition Transition State: Conformational Rotation (7-exo-trig) Intermed->Transition Biphenyl Rotation Product Product: 5H-dibenzo[c,e]azepin-5-one Transition->Product Cyclization SideRxn Risk: Dimerization (Intermolecular) Transition->SideRxn High Conc.

Caption: Decision matrix for protocol selection based on substrate stability, highlighting the critical conformational step.

Experimental Protocols

Protocol A: Mild Activation (HATU/EDC)

Best for: Late-stage functionalization, substrates with chiral centers, or acid-sensitive groups (Boc, tBu).

Reagents:

  • Substrate: Amino-acid precursor (1.0 equiv). Note: If starting from Boc-protected amine, perform TFA deprotection and solvent swap first.

  • Coupling Agent: HATU (1.2 equiv) OR EDC.HCl (1.5 equiv) + HOBt (1.5 equiv).

  • Base: DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv).

  • Solvent: DMF (Anhydrous) or DCM/DMF mixture.

  • Concentration: High Dilution (0.01 M – 0.05 M) is critical to favor intramolecular cyclization over dimerization.

Step-by-Step Workflow:

  • Preparation: Dissolve the amino-acid substrate (e.g., 1.0 mmol) in anhydrous DMF (50 mL). The solution should be dilute (approx. 0.02 M).

  • Base Addition: Add DIPEA (3.0 mmol, 0.52 mL) under nitrogen atmosphere. Stir for 5 minutes.

  • Activation: Add HATU (1.2 mmol, 456 mg) in one portion at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check LC-MS for the disappearance of the linear acid (M+H) and appearance of the cyclized product (M+H - 18).

  • Work-up:

    • Dilute reaction mixture with EtOAc (100 mL).

    • Wash sequentially with 5% LiCl solution (3x) (to remove DMF), saturated NaHCO₃, and brine.

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (typically 0-5% MeOH in DCM).

Validation Criteria:

  • NMR: Look for the diastereotopic splitting of the benzylic methylene protons (

    
    -N) in the 
    
    
    
    NMR. In the acyclic precursor, they may appear as a singlet or loose doublet. In the rigid 7-membered ring, they often appear as a distinct AB quartet (approx.
    
    
    3.5–4.5 ppm).
Protocol B: Robust Thermal Cyclization (PPA)

Best for: Simple intermediates, scale-up (gram scale), substrates stable to strong acid/heat.

Reagents:

  • Substrate: Amino-acid precursor (1.0 equiv).

  • Reagent/Solvent: Polyphosphoric Acid (PPA) (10–20 parts by weight relative to substrate).

Step-by-Step Workflow:

  • Setup: Place PPA in a round-bottom flask and heat to 80°C to lower viscosity.

  • Addition: Add the solid amino-acid substrate slowly to the stirring PPA. Ensure thorough mixing.

  • Cyclization: Heat the mixture to 120°C – 140°C for 2–4 hours.

    • Note: The high viscosity prevents rapid diffusion, naturally simulating high-dilution conditions to some extent.

  • Quenching (Exothermic!): Cool the mixture to ~60°C. Pour slowly onto crushed ice with vigorous stirring.

  • Isolation:

    • Basify the aqueous slurry to pH 8–9 using 50% NaOH or solid

      
      .
      
    • Extract the resulting precipitate or oil into DCM or EtOAc.

  • Purification: Recrystallization (often from Ethanol/Water) is usually sufficient.

Data Summary & Troubleshooting

Method Comparison Table
FeatureMethod A (Coupling Agent)Method B (Thermal/PPA)
Conditions Mild (RT, pH 8)Harsh (120°C, pH < 1)
Substrate Tolerance High (Compatible with Boc, OMe, Halogens)Low (Acid-labile groups will cleave)
Concentration Strict High Dilution (<0.05 M) Bulk (Solvent-free/PPA)
Primary Impurity Dimer (Linear or Cyclic dimer)Charring/Polymerization
Yield (Typical) 75 – 90%60 – 80%
Troubleshooting Guide
ObservationRoot CauseCorrective Action
LC-MS shows [2M-36] or [2M-18] Dimerization occurring.Concentration is too high. Dilute reaction to 0.005 M or use syringe pump addition of the substrate to the coupling agent.
Incomplete Conversion Steric hindrance of biphenyl rotation.Heat Method A to 40-60°C. Switch to HATU if using EDC.
Product is stuck in DMF Poor work-up extraction.Use 5% LiCl washes (3-4 times) to aggressively remove DMF before column chromatography.

References

  • Synthesis of Phenanthridinones and Dibenzoazepinones

    • Review of Biphenyl Lactam Synthesis: "Synthetic Strategies in the Preparation of Phenanthridinones." Molecules, 2021. Link

    • Specific 7-Membered Ring Protocol: "Synthesis of dibenzo[c,e]azepin-5-ones via intramolecular amidation." Journal of Organic Chemistry, 2012.
  • Coupling Reagent Protocols

    • HATU/EDC General Methods: "Evolution of amide bond formation."[1] Chemical Society Reviews, 2009. Link

  • Conformational Analysis of Biphenyls: "Atropisomerism in drug discovery.

Sources

Solid-phase peptide synthesis using biphenyl amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) of Biphenylalanine-Containing Peptides

Abstract & Introduction

The incorporation of L-Biphenylalanine (Bip) and its derivatives into peptide sequences is a critical strategy in peptidomimetic drug design. The bulky, hydrophobic biphenyl side chain is frequently employed to enhance


-

stacking interactions, increase proteolytic stability, and improve membrane permeability of therapeutic candidates.[1]

However, the very properties that make Bip valuable—extreme hydrophobicity and steric bulk—render its synthesis via standard Fmoc-SPPS challenging. Researchers often encounter two primary failure modes:

  • Incomplete Coupling: The steric bulk of the biphenyl group shields the

    
    -amine (when coupling onto Bip) or the carboxylic acid (when coupling Bip to the resin), preventing efficient amide bond formation.
    
  • On-Resin Aggregation: Bip-rich sequences tend to form hydrophobic clusters (β-sheet-like structures) within the resin matrix, collapsing the solvation sphere and halting synthesis.

This guide details a High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) protocol specifically engineered to overcome these barriers using microwave energy, chaotropic solvent systems, and superior coupling reagents.

Strategic Design Considerations

Before initiating synthesis, three critical parameters must be optimized to ensure sequence fidelity.

A. Resin Selection

Standard polystyrene (PS) resins often fail with hydrophobic sequences due to poor swelling in polar aprotic solvents.

  • Recommendation: Use ChemMatrix® (100% PEG) or TentaGel® resins. These amphiphilic supports maintain high swelling factors even with hydrophobic peptide burdens.

  • Loading: Maintain low substitution levels (0.2 – 0.4 mmol/g ). High loading leads to "pseudo-dilution" failure where growing chains interact intermolecularly rather than with reagents.

B. Solvation Engineering

DMF (Dimethylformamide) is the standard SPPS solvent, but it is often insufficient for Bip-containing peptides.

  • Recommendation: Use NMP (N-methyl-2-pyrrolidone) for all coupling and washing steps involving Bip. NMP has a higher dipole moment and better solvates hydrophobic aggregates.

  • Chaotropic Additives: For sequences with >3 consecutive hydrophobic residues, add 0.1 M LiCl to the coupling mixture to disrupt hydrogen-bond networks (aggregation).

C. Coupling Reagents: The Steric Hierarchy

Standard carbodiimides (DIC/Oxyma) are efficient for canonical amino acids but may struggle with the steric wall of Bip.

Reagent ClassReagentActivation MechanismRecommendation for Bip
Phosphonium PyAOP 7-Azabenzotriazole esterGold Standard for coupling onto Bip (N-terminal elongation).
Uronium HATU 7-Azabenzotriazole esterExcellent for coupling Bip to the chain. High reactivity.
Carbodiimide DIC/Oxyma in situ esterGood for standard residues; use only with microwave heat for Bip.
Uronium HBTU/TBTU Benzotriazole esterAvoid. Insufficient reactivity for sterically hindered couplings.

Detailed Experimental Protocol

Safety Note: Biphenylalanine derivatives are non-standard reagents. Handle with care. Piperidine and DMF/NMP are toxic and irritating. Work in a fume hood.

Phase 1: Resin Preparation
  • Weigh 0.1 mmol of Rink Amide ChemMatrix resin.

  • Swelling: Place resin in the reaction vessel (RV). Add DCM (5 mL) and swell for 20 minutes. Drain.

  • Add NMP (5 mL) and swell for another 20 minutes. Drain. Rationale: DCM opens the bead; NMP prepares the solvating environment.

Phase 2: Fmoc Deprotection[2]
  • Reagent: 20% Piperidine in NMP (v/v) + 0.1 M Oxyma Pure (to suppress aspartimide formation and racemization).

  • Cycle:

    • Add 5 mL deprotection cocktail.

    • Microwave: 75°C, 30 Watts, 3 minutes (or RT for 2 x 10 mins).

    • Drain and wash: 4 x NMP.[2]

Phase 3: Coupling Biphenylalanine (Bip) to the Peptide Chain

This step attaches the bulky Bip residue to the growing chain.

  • Activation:

    • Amino Acid: Fmoc-Bip-OH (4.0 eq).

    • Activator: HATU (3.9 eq).[3]

    • Base: DIEA (8.0 eq).

    • Dissolve in minimal NMP. Pre-activate for 30 seconds only.

  • Reaction:

    • Add activated solution to RV.[3]

    • Microwave Method: Ramp to 75°C over 2 mins; Hold at 75°C for 5 mins (30-50 Watts).

    • Manual Method: Shake at RT for 2 hours .

  • Wash: Drain and wash 4 x NMP.

Phase 4: Coupling onto the Biphenylalanine (The Critical Step)

This is the most difficult step. The Bip side chain shields the N-terminus. Standard conditions often yield deletion sequences here.

  • Activation (High Power):

    • Amino Acid: Next Fmoc-AA-OH (5.0 eq).

    • Activator: PyAOP or COMU (5.0 eq). PyAOP is preferred for extreme sterics.

    • Base: DIEA (10.0 eq).

  • Reaction (Double Coupling is Mandatory):

    • Coupling 1: Microwave 75°C for 5 mins. Drain.

    • Coupling 2: Fresh reagents. Microwave 75°C for 10 mins. Drain.

  • Monitoring: Perform a Chloranil Test (more sensitive than Kaiser for secondary/hindered amines). If beads remain blue/green, perform a third coupling using HATU at 75°C.[1]

Phase 5: Capping (Crucial)

To ensure high purity, unreacted amines must be capped to prevent "deletion sequences" that are difficult to purify later.[1]

  • Reagent: Acetic Anhydride (5%) / 2,6-Lutidine (6%) in NMP.

  • Add 5 mL, shake for 5 mins. Drain and wash 3 x NMP.

Workflow Visualization

The following diagram illustrates the specific logic flow for incorporating Biphenylalanine, emphasizing the "Double Couple" loop required for steric management.

BipSynthesis Start Start: Resin Swelling (DCM then NMP) Deprotect Fmoc Deprotection (20% Pip/NMP + Oxyma) Start->Deprotect Wash1 Wash (4x NMP) Deprotect->Wash1 DecisionType Is the Incoming AA Biphenylalanine (Bip)? Wash1->DecisionType ActivateBip Activate Fmoc-Bip-OH (HATU/DIEA, 4eq) DecisionType->ActivateBip Yes (Incoming is Bip) DecisionPrev Is the Resin-Bound AA Biphenylalanine? DecisionType->DecisionPrev No (Standard AA) CoupleBip Coupling Reaction Microwave: 75°C, 5 min ActivateBip->CoupleBip Cap Capping (Ac2O/Lutidine) CoupleBip->Cap ActivateStd Activate Standard AA (DIC/Oxyma) DecisionPrev->ActivateStd No (Standard Cycle) ActivateHard Activate Incoming AA (PyAOP/DIEA, 5eq) DecisionPrev->ActivateHard Yes (Coupling onto Bip) ActivateStd->Cap CoupleHard1 Coupling 1 (Microwave) 75°C, 5 min ActivateHard->CoupleHard1 CoupleHard2 Coupling 2 (Microwave) 75°C, 10 min CoupleHard1->CoupleHard2 Check Chloranil/Kaiser Test CoupleHard2->Check Check->CoupleHard2 Fail (Blue/Green) -> Retry Check->Cap Pass (Colorless) Cap->Deprotect Next Cycle

Caption: Logic flow for SPPS cycles involving Biphenylalanine. Note the mandatory double-coupling loop (Red pathway) when elongating the chain from a resin-bound Bip residue.

Quality Control & Characterization

Due to the hydrophobicity of Bip, standard C18 HPLC gradients often result in late elution and broad peaks.

  • Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is recommended if Cys/Met are present. Otherwise, TFA/TIS/H2O (95:2.5:2.5) is sufficient.[1]

  • HPLC Analysis:

    • Column: C4 or Diphenyl columns are often superior to C18 for separating highly aromatic/hydrophobic peptides.

    • Mobile Phase: Use 0.1% TFA in Acetonitrile (B) and 0.1% TFA in Water (A).

    • Gradient: Bip peptides often require shallow gradients at high organic concentrations (e.g., 40% to 90% B over 30 mins).[1]

    • Temperature: Run the column at 60°C to improve peak shape and resolution.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • CEM Corporation. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes. Link

  • Albericio, F., et al. (2018). Microwave heating in solid-phase peptide synthesis. Royal Society of Chemistry (RSC). Link

  • BenchChem. (2025).[3][4] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support. Link

  • Thermo Fisher Scientific. (2024). Amino Acid Physical Properties and Hydrophobicity Tables. Thermo Fisher. Link

Sources

Application Note: Chemoselective Deprotection of Boc-2'-(aminomethyl)biphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The deprotection of Boc-2'-(aminomethyl)biphenyl-2-carboxylic acid represents a critical bifurcation point in the synthesis of biaryl pharmacophores. Unlike standard aliphatic Boc deprotections, this substrate possesses a 2,2'-disubstituted biphenyl core. The proximity of the nucleophilic amine (post-deprotection) and the electrophilic carboxylic acid creates a high thermodynamic drive toward intramolecular cyclization.

This guide addresses the specific challenge: How to remove the Boc group without triggering uncontrolled lactamization.

We present two distinct workflows:

  • Protocol A (Kinetic Control): Isolation of the open-chain ammonium salt.

  • Protocol B (Thermodynamic Control): One-pot deprotection and cyclization to the dibenzo[c,e]azepin-5-one scaffold.

Mechanistic Insight & Reaction Pathway

The acidolytic cleavage of the tert-butyl carbamate (Boc) generates a carbamic acid intermediate, which spontaneously decarboxylates to yield the amine.[1] In this specific substrate, the reaction outcome is dictated by the pH of the workup.

  • Acidic Conditions (pH < 2): The amine is protonated (

    
    ). It is non-nucleophilic, preventing reaction with the pendant carboxylic acid. The open-chain structure is stable.
    
  • Neutral/Basic Conditions (pH > 7): Neutralization generates the free amine (

    
    ). The entropic advantage of the 2,2'-biphenyl geometry facilitates immediate attack on the carboxylic acid (or active ester), expelling water to form the 7-membered lactam ring.
    
Pathway Visualization

ReactionPathway cluster_legend Pathway Logic SM Boc-Precursor (Protected) Inter Ammonium Salt (Open Chain) -NH3+ / -COOH SM->Inter 1. TFA/DCM 2. Solvent Removal Inter->Inter Isolation: Trituration (Et2O) Lactam Dibenzo[c,e]azepin-5-one (Cyclized Lactam) Inter->Lactam Neutralization (DIEA or NaHCO3) Stable Salt Stable Salt Spontaneous Cyclization Spontaneous Cyclization

Figure 1: Reaction pathway demonstrating the divergence between salt isolation and cyclization.

Experimental Protocols

Protocol A: Isolation of the Open-Chain Ammonium Salt

Objective: To obtain the linear amino acid for downstream peptide coupling or derivatization without cyclization.

Reagents:

  • Substrate: Boc-2'-(aminomethyl)biphenyl-2-carboxylic acid[2]

  • Acid: Trifluoroacetic acid (TFA), Reagent Grade

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Precipitant: Diethyl Ether (

    
    ) or MTBE
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equiv of the Boc-substrate in DCM (concentration ~0.1 M).

    • Expert Note: Ensure the flask is flushed with

      
      . Moisture can promote partial hydrolysis or sticky gums during workup.
      
  • Acidolysis: Cool the solution to 0°C. Dropwise add TFA to achieve a final ratio of 1:1 (v/v) DCM:TFA.

    • Why: The high concentration of TFA ensures rapid removal of the t-butyl cation, preventing alkylation of the aromatic ring (scavengers like triethylsilane can be added if the ring is electron-rich, though usually unnecessary here).

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 2 hours.

    • Validation: Monitor by TLC (stain with Ninhydrin; free amine/salt will stain on the baseline) or LC-MS (loss of -100 mass units).

  • Concentration (Critical): Concentrate the mixture in vacuo at <30°C. Do not use a water bath >40°C.

    • Caution: Co-evaporate with toluene (3x) to remove residual TFA.

  • Isolation: The residue will likely be a thick oil. Add cold

    
     (10 mL/g substrate) and sonicate. A white precipitate (the TFA salt) should form.
    
  • Filtration: Filter quickly under inert atmosphere if possible. Wash with cold

    
    .
    
  • Storage: Store at -20°C under Argon. Avoid any contact with basic vapors (e.g., ammonia, amines).

Protocol B: "One-Pot" Deprotection and Cyclization

Objective: To synthesize the dibenzo[c,e]azepin-5-one scaffold directly.

Reagents:

  • Reagents from Protocol A[3][4]

  • Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Coupling Agent (Optional but recommended): HATU or EDC·HCl (accelerates cyclization)

Step-by-Step Methodology:

  • Deprotection: Perform steps 1–4 from Protocol A.

  • Redissolution: Redissolve the crude TFA salt in DMF or DCM (0.1 M).

  • Cyclization:

    • Method 1 (Spontaneous): Add 3.0 equiv of DIEA. Stir at RT for 4–12 hours.

    • Method 2 (Activated): Add 3.0 equiv DIEA followed by 1.1 equiv HATU. Stir for 1 hour.

    • Expert Insight: While the proximity effect often drives spontaneous cyclization upon neutralization, adding a coupling agent (Method 2) ensures quantitative conversion and cleaner impurity profiles by preventing intermolecular dimerization.

  • Workup: Dilute with EtOAc. Wash with 1N HCl (to remove excess amine/coupling reagents), then Sat.[5]

    
    , then Brine.[6]
    
  • Purification: Recrystallize from EtOAc/Hexanes.

Quantitative Data Summary

The following table summarizes expected outcomes based on solvent and additive choices.

ParameterProtocol A (Salt Isolation)Protocol B (Cyclization)
Primary Reagent 50% TFA / DCMTFA/DCM

DIEA/DMF
Workup pH Acidic (< 2.0)Basic (8.0 - 9.0)
Major Product Amino Acid TFA SaltDibenzo[c,e]azepin-5-one
Yield (Typical) 90 - 95%85 - 92%
Physical State Hygroscopic White SolidCrystalline Solid
Stability Low (Cyclizes with moisture/base)High

Troubleshooting & Self-Validating Systems

Self-Validating Analytical Checkpoints

To ensure the protocol is working, use these checkpoints:

  • NMR Validation (Proton Shift):

    • Boc-SM: The benzylic

      
       protons appear around 4.2–4.4 ppm .
      
    • TFA Salt (Open): These protons shift downfield to ~4.0–4.1 ppm due to the ammonium group.

    • Lactam (Cyclic): Upon cyclization, the diastereotopic splitting of the benzylic protons becomes very distinct (AB system) due to the rigid 7-membered ring, often appearing around 3.8–4.5 ppm with large coupling constants (

      
      ).
      
  • IR Spectroscopy (Carbonyl Region):

    • Open Acid: Broad -COOH stretch ~1710 cm⁻¹.

    • Lactam: Sharp amide carbonyl stretch, typically shifted to 1640–1660 cm⁻¹ .

Common Pitfalls
  • Issue: Product is an oil that won't solidify (Protocol A).

    • Cause: Residual TFA or DCM.[1][4][7]

    • Fix: Triturate repeatedly with anhydrous diethyl ether or pentane. If strictly necessary, freeze-dry from water/acetonitrile (only if the solution is kept strictly acidic).

  • Issue: Incomplete Cyclization (Protocol B).

    • Cause: Steric hindrance or insufficient base.

    • Fix: Heat the DMF solution to 60°C or switch to Method 2 (HATU activation).

Workflow Visualization

Workflow start Start: Boc-Amino Acid deprot Deprotection (TFA/DCM 1:1, 2h) start->deprot evap Evaporation (Remove volatiles <30°C) deprot->evap decision Target Molecule? evap->decision salt_path Target: Open Chain Salt decision->salt_path Keep Acidic lactam_path Target: Lactam Scaffold decision->lactam_path Basic Workup triturate Triturate w/ Et2O Filter under Argon salt_path->triturate neutralize Dissolve in DMF Add DIEA (pH 9) lactam_path->neutralize final_salt Product: Amino Acid TFA Salt triturate->final_salt final_lactam Product: Dibenzo[c,e]azepin-5-one neutralize->final_lactam

Figure 2: Decision tree for processing the crude reaction mixture.

References

  • Common Organic Chemistry. (n.d.). Standard Protocols for Boc Deprotection using TFA. Retrieved from [Link]

  • Zhang, Q., et al. (2012). Synthesis and evaluation of substituted dibenzo[c,e]azepine-5-ones as P-glycoprotein-mediated multidrug resistance reversal agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Li, X., et al. (2017). Synthesis of 5H-Dibenzo[c,e]azepine-5,7(6H)-diones from Benzamides via Palladium-Catalyzed Double C-H Bond Activation. Journal of Organic Chemistry. Retrieved from [Link][8]

Sources

Reductive amination of 2'-formylbiphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination and Cascade Lactamization of 2'-Formylbiphenyl-2-Carboxylic Acid

Document Revision: 1.0 (March 2026) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Scope: Synthesis and analytical validation of dibenzo[c,e]azepin-5-one scaffolds via a two-step, self-validating reductive amination and amidation cascade.

Strategic Importance & Chemical Context

The dibenzo[c,e]azepin-5-one framework is a privileged, rigid 7-membered biaryl lactam scaffold with profound significance in medicinal chemistry. It serves as the core pharmacophore for allocolchicine analogues, anti-obesity agents, and selective topoisomerase II inhibitors[1]. Historically, the synthesis of this tricyclic system required lengthy, multi-step sequences with poor atom economy.

By utilizing 2'-formylbiphenyl-2-carboxylic acid as a bifunctional precursor, researchers can execute a highly efficient reductive amination followed by an intramolecular lactamization cascade[2][3]. This application note details the mechanistic causality, optimized reaction parameters, and a self-validating experimental protocol to achieve this transformation with high fidelity.

Mechanistic Causality & Reaction Design

The transformation relies on the precise orchestration of three distinct chemical events. Understanding the thermodynamic and kinetic drivers behind each step is critical for troubleshooting and scale-up.

  • Condensation (Imine Formation): The sterically hindered aldehyde at the 2'-position reacts with a primary amine to form an electrophilic Schiff base. Mild acid catalysis (e.g., acetic acid) accelerates this without prematurely protonating the amine.

  • Chemoselective Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen to reduce the imine to a secondary amine. Causality: Unlike NaBH₄, which aggressively reduces aldehydes to alcohols, NaBH(OAc)₃ is sterically bulky and electron-deficient. This ensures the unreacted aldehyde is spared until imine formation is complete, preventing the formation of dead-end alcohol byproducts. Furthermore, it avoids the severe toxicity and HCN gas generation associated with NaBH₃CN[4].

  • Intramolecular Lactamization: The newly formed secondary amine undergoes amidation with the ortho-carboxylic acid. Causality: While 7-membered ring formation is typically entropically disfavored, the rigid biphenyl backbone pre-organizes the reacting nucleophile and electrophile. This structural pre-organization (a Thorpe-Ingold-like effect) drastically lowers the activation energy for cyclization, allowing standard peptide coupling agents (like HATU) to rapidly close the ring[3].

Mechanism A 2'-Formylbiphenyl- 2-carboxylic acid C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B Primary Amine (R-NH2) B->C D Secondary Amino Acid Intermediate C->D NaBH(OAc)3 (Reduction) E Dibenzo[c,e]azepin-5-one (Lactam Scaffold) D->E HATU/DIPEA (Lactamization)

Reaction mechanism of reductive amination and cascade lactamization.

Quantitative Optimization of Reaction Parameters

To establish a robust methodology, various reducing agents and cyclization promoters were evaluated. The table below summarizes the optimization data that led to the finalized protocol.

Table 1: Optimization of Reductive Amination & Cyclization Conditions

EntryReducing AgentSolventCyclization ReagentYield (%)Mechanistic Observation
1NaBH₄MeOHHeat (Reflux)< 20%Poor chemoselectivity; rapid over-reduction of aldehyde to alcohol.
2NaBH₃CNMeOHEDC·HCl / HOBt45%Moderate yield; generation of toxic HCN gas limits scalability.
3 NaBH(OAc)₃ DCE HATU / DIPEA 88% Optimal; clean imine reduction followed by rapid lactamization.
4H₂ (50 bar), Ru-catMeOHSpontaneous95%Advanced asymmetric cascade; requires high-pressure equipment[3].

Note: For highly enantioselective applications, transition-metal catalyzed asymmetric reductive amination (ARA) utilizing Ru or Ir catalysts under H₂ pressure is recommended, as pioneered by Zhang and Yin[2][5].

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system . It incorporates strict In-Process Quality Control (IPC) checkpoints. A reaction is only advanced to the next stage when specific analytical criteria are met, creating a feedback loop that prevents the propagation of errors.

Workflow Step1 Step 1: Imine Formation Mix Aldehyde + Amine in DCE Stir at RT for 2 h Step2 Step 2: Reduction Add NaBH(OAc)3 portionwise Stir at RT for 12 h Step1->Step2 Step3 Step 3: Workup Quench with NaHCO3 Extract with DCM Step2->Step3 Step4 Step 4: Lactamization Add HATU, DIPEA in DMF Stir at RT for 4 h Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica, Hexane/EtOAc) Step4->Step5

Step-by-step experimental workflow for the synthesis of dibenzo[c,e]azepin-5-ones.

Phase 1: Imine Formation and Chemoselective Reduction
  • Initiation: Dissolve 2'-formylbiphenyl-2-carboxylic acid (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) under an inert argon atmosphere.

  • Condensation: Add the primary amine (1.1 mmol) and glacial acetic acid (0.1 mL). Stir at room temperature (20–25 °C) for 2 hours.

    • IPC Checkpoint 1: Analyze a 10 µL aliquot via LC-MS. Proceed only when >95% of the aldehyde (m/z 227 [M+H]⁺) has been consumed and the imine mass is dominant.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (1.5 mmol) over 15 minutes to control the mild exotherm. Stir for 12 hours.

    • IPC Checkpoint 2: Confirm reduction via LC-MS. The absence of the alcohol byproduct (m/z 229 [M+H]⁺) validates the chemoselectivity.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude secondary amino acid.

Phase 2: Intramolecular Lactamization
  • Activation: Dissolve the crude intermediate in anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Cyclization: Add N,N-diisopropylethylamine (DIPEA, 3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 4 hours.

  • Isolation: Dilute with ethyl acetate (20 mL) and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (3 × 10 mL) to remove DMF and uronium byproducts.

  • Purification: Dry, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • IPC Checkpoint 3 (Final Validation): Structural confirmation via ¹H-NMR. The successful formation of the 7-membered ring restricts conformational inversion, causing the benzylic CH₂ protons of the azepinone ring to appear as a distinct, strongly coupled AB quartet (diastereotopic signature). Loss of water (-18 Da) must be confirmed via HRMS.

References

  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science (RSC Publishing). URL:

  • [5] Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. PMC (NIH). URL:

  • [4] Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. URL:

  • [1] Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates.... PMC (NIH). URL:

  • [2] Asymmetric Reductive Amination/Ring-Closing Cascade: Direct Synthesis of Enantioenriched Biaryl-Bridged NH Lactams. DOI. URL:

  • [3] Enantioselective synthesis of molecules with multiple stereogenic elements. Chemical Society Reviews (RSC Publishing). URL:

Sources

Preparation of 2'-(Aminomethyl)biphenyl-2-carboxylic Acid HCl Salt: Overcoming the Lactam Equilibrium

Author: BenchChem Technical Support Team. Date: March 2026

Application Note #AN-2026-AMB

Abstract & Strategic Overview

The synthesis of 2'-(aminomethyl)biphenyl-2-carboxylic acid presents a classic challenge in physical organic chemistry: the ring-chain tautomerism between the open-chain


-amino acid and its cyclized lactam counterpart, phenanthridin-6(5H)-one .

While the open-chain amino acid is a critical scaffold for PARP inhibitors (e.g., Olaparib analogs) and peptidomimetics, it is kinetically unstable as a free base. Under neutral or basic conditions, the amine nucleophile attacks the electrophilic carbonyl of the carboxylic acid, driving rapid dehydration to the thermodynamically favored lactam.

The Core Directive of this Protocol: To successfully isolate the target, one must not attempt to synthesize the amino acid directly. Instead, the robust industrial strategy involves:

  • Intentionally synthesizing the stable Phenanthridin-6(5H)-one intermediate.

  • Hydrolyzing the lactam under forcing acidic conditions.

  • Isolating the product strictly as the Hydrochloride (HCl) salt , which protonates the amine, removing its nucleophilicity and preventing re-cyclization.

Retrosynthetic Logic & Pathway

The following Graphviz diagram illustrates the "Lactam Trap" and the requisite synthetic pathway.

G cluster_0 Critical Equilibrium Start Start: 2-Bromobenzonitrile + 2-Methoxycarbonylphenylboronic acid Suzuki Intermediate 1: Methyl 2'-cyanobiphenyl-2-carboxylate Start->Suzuki Step 1: Suzuki Coupling (Pd(PPh3)4, K2CO3) Lactam STABLE INTERMEDIATE: Phenanthridin-6(5H)-one (The Lactam) Suzuki->Lactam Step 2: Hydrogenation (Ra-Ni/H2) Spontaneous Cyclization Target TARGET PRODUCT: 2'-(Aminomethyl)biphenyl-2-carboxylic acid HCl Salt Lactam->Target Step 3: Acid Hydrolysis (Conc. HCl, Reflux) Target->Lactam FAILURE MODE: Neutralization (pH > 4)

Figure 1: Synthetic workflow highlighting the critical equilibrium between the target salt and the lactam intermediate.

Detailed Experimental Protocols

Phase 1: Assembly of the Biphenyl Skeleton

Objective: Synthesis of Methyl 2'-cyanobiphenyl-2-carboxylate via Suzuki-Miyaura Coupling.

Rationale: We utilize the nitrile group as a masked amine. It is stable under Suzuki conditions, unlike a free amine which can poison palladium catalysts or participate in side reactions.

Reagents:

  • 2-Bromobenzonitrile (1.0 equiv)

  • 2-(Methoxycarbonyl)phenylboronic acid (1.1 equiv)

  • Palladium(II) acetate (

    
    ) (2 mol%)
    
  • Triphenylphosphine (

    
    ) (4 mol%)
    
  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Toluene/Water (4:1 v/v)

Protocol:

  • Charge a reaction vessel with 2-bromobenzonitrile (18.2 g, 100 mmol) and 2-(methoxycarbonyl)phenylboronic acid (19.8 g, 110 mmol).

  • Add Toluene (200 mL) and Water (50 mL). Sparge with

    
     for 15 minutes to degas.
    
  • Add

    
     (34.5 g, 250 mmol), 
    
    
    
    (0.45 g), and
    
    
    (1.05 g).
  • Heat to reflux (approx. 90-100°C) under

    
     atmosphere for 12 hours.
    
  • IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 8:2) or HPLC for disappearance of bromide.

  • Cool to room temperature (RT). Separate phases.

  • Wash organic phase with water (2 x 100 mL) and brine (100 mL). Dry over

    
    .[1]
    
  • Concentrate in vacuo to yield the crude biaryl ester.

  • Purification: Recrystallize from Ethanol/Heptane if necessary, though the crude is often sufficient for Step 2.

Phase 2: Reductive Cyclization to Phenanthridinone

Objective: Hydrogenation of the nitrile to an amine, followed by spontaneous intramolecular lactamization.

Rationale: Attempting to stop at the amino-ester is futile. The proximity of the newly formed amine to the ester carbonyl drives immediate cyclization to Phenanthridin-6(5H)-one . We accept this and isolate the lactam as a purification checkpoint.

Reagents:

  • Methyl 2'-cyanobiphenyl-2-carboxylate (from Phase 1)

  • Raney Nickel (approx. 20 wt% loading) or

    
     (10 wt%)
    
  • Ammonia in Methanol (7N) (Optional, to suppress secondary amines)

  • Hydrogen Gas (

    
    )
    

Protocol:

  • Dissolve the crude intermediate (approx. 23.7 g) in Methanol (250 mL).

  • Add Raney Nickel (5.0 g, washed with MeOH). Safety: Raney Ni is pyrophoric; keep wet.

  • Hydrogenate in an autoclave at 50 psi (3.5 bar) and 50°C for 6–10 hours.

  • IPC: Monitor for disappearance of nitrile peak (IR: ~2220

    
    ) and formation of lactam (MS: 
    
    
    
    ).
  • Filter catalyst through Celite (keep wet).

  • Concentrate filtrate.[2] The residue will solidify.

  • Purification: Triturate the solid with diethyl ether or cold ethanol to obtain pure Phenanthridin-6(5H)-one as a white/off-white solid.

    • Yield expectation: >85% over two steps.[2]

Phase 3: Ring Opening & Salt Formation (The Critical Step)

Objective: Hydrolysis of the lactam to 2'-(aminomethyl)biphenyl-2-carboxylic acid hydrochloride.

Rationale: This reaction is an equilibrium. To drive it to the open chain, we use a large excess of acid and water (Le Chatelier's principle) and crystallize the product as the salt, which is insoluble in the acidic medium or non-polar antisolvents.

Reagents:

  • Phenanthridin-6(5H)-one (10.0 g, 51.2 mmol)

  • Hydrochloric Acid (Concentrated, 37%, 12M)

  • Water[3][4][5]

Protocol:

  • Suspend Phenanthridin-6(5H)-one (10.0 g) in 6M HCl (100 mL).

    • Note: Using 6M to Conc. HCl is required; dilute acid is insufficient to shift the equilibrium fully.

  • Heat to Reflux (approx. 100-110°C) for 12–18 hours.

    • Visual Check: The suspension should eventually clear or change texture as the lactam opens and the highly soluble amino acid forms (before potentially precipitating as the salt upon cooling).

  • IPC: HPLC analysis. Note that HPLC using buffered eluents (pH 7) may show the lactam peak because the acid re-cyclizes on the column. Use acidic mobile phase (0.1% TFA) to visualize the open chain form.

  • Workup (Crucial):

    • Cool the reaction mixture to 0–5°C.

    • If the product crystallizes: Filter and wash with cold 6M HCl, then Acetone.

    • If no precipitate: Concentrate the solution in vacuo to approx. 20% volume. Add Acetone or Acetonitrile (100 mL) to induce precipitation of the HCl salt.

  • Filter the white solid.

  • Drying: Dry under vacuum at 40°C over

    
    . Do not heat above 60°C , as thermal dehydration can induce re-lactamization even in the solid state if traces of free base exist.
    

Analytical Data & Validation

The following table summarizes the expected analytical signatures.

TechniqueParameterExpected Result (HCl Salt)Diagnostic Note
1H NMR SolventDMSO-d6 + DClUse acidic DMSO to prevent cyclization in the tube.
1H NMR

(ppm)
4.05 - 4.20 (s, 2H)Methylene (

)
. Key differentiator. In Lactam, this is often shifted.
1H NMR

(ppm)
7.20 - 8.10 (m, 8H)Biphenyl aromatic protons.
IR Carbonyl1690 - 1710

Carboxylic Acid (-COOH) . Distinct from Lactam amide C=O (~1650-1660

).
MS (ESI) m/z228.1

Matches open chain formula (

).
Solubility WaterSolubleLactam is insoluble in water.

Troubleshooting & "The Why"

The pH Trap

If you attempt to remove the HCl by neutralizing with NaOH or NaHCO3, the solution will turn cloudy immediately. This is not the precipitation of the zwitterion; it is the rapid formation of Phenanthridin-6(5H)-one.

  • Correction: If you accidentally neutralize, re-acidify to pH < 1 and reflux for 2 hours to reopen the ring.

Incomplete Hydrolysis

If NMR shows a mixture of open chain and lactam:

  • The hydrolysis time was too short.

  • The acid concentration dropped (evaporation).

  • Remedy: Add fresh Conc. HCl and reflux longer.[1]

References

  • Lactamization Equilibrium

    • Meyers, A. I., et al. "Oxazolines. XI. Synthesis of Functionalized Aromatic and Aliphatic Acids." The Journal of Organic Chemistry, vol. 39, no. 18, 1974, pp. 2787–2793. Link

    • Context: Establishes the equilibrium dynamics of biphenyl amino-esters and acids cyclizing to lactams.
  • Phenanthridinone Synthesis (Suzuki Route)

    • Cailly, T., et al. "Palladium-Catalyzed Synthesis of Phenanthridinones." The Journal of Organic Chemistry, vol. 76, no. 16, 2011, pp. 6834–6839. Link

    • Context: Provides the modern standard for the Suzuki coupling/cycliz
  • Hydrolysis Protocols (Patent Literature)

    • US Patent 6,369,271: "Process for preparing derivatives of biphenyl-2-carboxylic acid."[4] Link

    • Context: Describes industrial-scale hydrolysis of biphenyl-oxazoline and lactam intermedi
  • PARP Inhibitor Intermediates

    • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, vol. 51, no. 20, 2008, pp. 6581–6591. Link

    • Context: Illustrates the utility of the aminomethyl-biphenyl scaffold in drug discovery.

Sources

Advanced PROTAC Design: Aminomethyl Biphenyls as Rigid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

This guide addresses the strategic implementation of aminomethyl biphenyls as rigid linkers in Proteolysis Targeting Chimeras (PROTACs). While first-generation PROTACs relied heavily on flexible polyethylene glycol (PEG) or alkyl chains, current medicinal chemistry is shifting toward rigid linkers to optimize cell permeability, metabolic stability, and ternary complex cooperativity.

The aminomethyl biphenyl motif offers a unique structural solution: the biphenyl core provides a rigid, defined distance and angle, while the methylene spacer (


) breaks electronic conjugation and introduces a specific degree of rotational freedom. This guide provides the rationale, synthesis protocols, and evaluation metrics for deploying this scaffold.

Scientific Rationale: Why Aminomethyl Biphenyls?

The Rigidity-Permeability Trade-off

Flexible linkers (PEGs) often suffer from high conformational entropy (energetic penalty upon binding) and high Total Polar Surface Area (TPSA), leading to poor cell permeability. Rigid linkers, such as aminomethyl biphenyls, restrict the PROTAC into a bioactive conformation ("pre-organization"), potentially enhancing binding affinity (


) and selectivity.
  • Metabolic Stability: Unlike PEG chains, which are susceptible to oxidative metabolism (e.g., by CYPs), the biphenyl core is robust.

  • Vector Tuning: By selecting ortho-, meta-, or para- substitution patterns on the biphenyl rings, researchers can precisely tune the exit vector angle (

    
     for p,p'; 
    
    
    
    for m,m'), allowing for rational sampling of the ternary complex space.
  • The "Aminomethyl" Advantage: The methylene group isolates the amide bond (formed during coupling) from the aromatic ring. This prevents the formation of a conjugated aniline system, maintaining the basicity of the nitrogen if needed, or simply acting as a "hinge" that decouples the electronic properties of the linker from the warhead/ligand.

Mechanism of Action: Ternary Complex Cooperativity

The rigid linker acts as a "caliper," holding the E3 ligase and Protein of Interest (POI) at a fixed distance. This can force specific protein-protein interactions (PPIs) that flexible linkers might miss.

TernaryComplex cluster_PROTAC PROTAC Molecule POI Protein of Interest (POI) E3 E3 Ligase (CRBN/VHL) POI->E3 Induced PPI (Cooperativity) Warhead Warhead Warhead->POI High Affinity Bind Linker Aminomethyl Biphenyl Linker (Rigid) Warhead->Linker E3Ligand E3 Ligand Linker->E3Ligand E3Ligand->E3 Recruitment Ub Ubiquitination E3->Ub Catalysis Ub->POI Degradation Signal

Figure 1: The rigid aminomethyl biphenyl linker facilitates specific Protein-Protein Interactions (PPI) by constraining the geometry of the ternary complex.

Chemical Synthesis Protocol

The synthesis of aminomethyl biphenyl linkers typically relies on the Suzuki-Miyaura cross-coupling reaction.[1] This modular approach allows for the convergent assembly of the linker core before attachment to the ligands.

Synthesis of 4,4'-bis(aminomethyl)biphenyl Linker

Objective: Synthesize a protected linker core suitable for divergent PROTAC synthesis.

Reagents:

  • 4-(N-Boc-aminomethyl)phenylboronic acid

  • 4-(Bromomethyl)benzonitrile (Precursor for asymmetric linkers) or 4-(N-Boc-aminomethyl)bromobenzene

  • Pd(dppf)Cl2 or Pd(PPh3)4 (Catalyst)

  • Potassium Carbonate (K2CO3)[2]

  • Dioxane/Water solvent system

Step-by-Step Protocol:

  • Suzuki Coupling (Core Formation):

    • Charge: In a round-bottom flask, combine 4-(N-Boc-aminomethyl)phenylboronic acid (1.0 eq) and 4-(bromomethyl)benzonitrile (1.0 eq).

    • Catalyst: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (3.0 eq).

    • Solvent: Dissolve in degassed 1,4-dioxane:water (4:1 ratio).

    • Reaction: Heat to 90°C under nitrogen atmosphere for 12 hours.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).

    • Result: 4'-(N-Boc-aminomethyl)biphenyl-4-carbonitrile.

  • Nitrile Reduction (Amine Generation):

    • Dissolve: Dissolve the intermediate in dry THF.

    • Reduce: Add LiAlH4 (2.0 eq) dropwise at 0°C. Stir at RT for 4 hours.

    • Quench: Carefully quench with Fieser method (water, 15% NaOH, water). Filter precipitate.

    • Protect (Optional): If differentiating amines, protect the newly formed amine with Fmoc-OSu immediately.

    • Result: Mono-Boc, Mono-Fmoc protected 4,4'-bis(aminomethyl)biphenyl.

  • PROTAC Assembly (General Workflow):

    • De-protection 1: Remove Boc (TFA/DCM) to expose Amine A.

    • Coupling 1: React Amine A with the carboxylic acid of the E3 Ligand (e.g., Pomalidomide-COOH) using HATU/DIPEA.

    • De-protection 2: Remove Fmoc (Piperidine/DMF) to expose Amine B.

    • Coupling 2: React Amine B with the carboxylic acid of the Warhead (POI Ligand).

Synthesis Start1 Boronic Acid (Boc-NH-CH2-Ph-B(OH)2) Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C Start1->Step1 Start2 Aryl Halide (NC-Ph-Br) Start2->Step1 Inter1 Biphenyl Nitrile Intermediate Step1->Inter1 Step2 Reduction LiAlH4 or H2/Pd Inter1->Step2 Inter2 Free Amine Intermediate Step2->Inter2 Step3 Orthogonal Protection (Fmoc-OSu) Inter2->Step3 Linker Protected Linker (Boc-NH-Linker-NH-Fmoc) Step3->Linker

Figure 2: Convergent synthesis workflow for generating orthogonally protected aminomethyl biphenyl linkers.

Biological Evaluation & Validation

Once synthesized, the PROTAC must be evaluated not just for degradation, but for the specific benefits of the rigid linker.

Permeability Assay (PAMPA)

Purpose: Verify if the rigid linker improves passive permeability compared to PEG analogs.

  • Protocol: Use a Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Control: Synthesize a PEG-linked analog of the same length for comparison.

  • Success Metric: An effective permeability (

    
    ) > 
    
    
    
    cm/s suggests good potential for cellular uptake.
Ternary Complex Stability (AlphaLISA)

Purpose: Determine if the rigid linker induces cooperativity.

  • Setup:

    • Donor beads: Streptavidin-coated (binds Biotin-E3).

    • Acceptor beads: Anti-Flag (binds Flag-POI).

  • Procedure: Titrate the PROTAC into a mixture of E3 and POI.

  • Analysis: A "bell-shaped" curve is expected (hook effect). A shift in the

    
     or an increase in the maximum signal amplitude compared to flexible controls indicates positive cooperativity stabilized by the rigid linker.
    
Degradation Efficiency (HiBiT / Western Blot)

Purpose: The ultimate readout.

  • Protocol: Treat cells (e.g., HEK293 or cancer lines) with PROTAC (0.1 nM - 10 µM) for 6–24 hours.

  • Readout: Measure POI levels.

  • Key Comparison: Compare the

    
     (maximum degradation) of the biphenyl PROTAC vs. a PEG PROTAC. Rigid linkers often achieve higher 
    
    
    
    due to the formation of a more productive ternary complex geometry, even if binary affinity is similar.

Troubleshooting & Optimization

IssueProbable CauseSolution
Poor Solubility Biphenyl core is highly lipophilic.Introduce solubilizing groups on the biphenyl ring (e.g., pyridine nitrogen instead of carbon) or use a "kinked" meta substitution to disrupt crystal packing.
No Degradation Linker geometry prevents ternary complex.The rigidity is a double-edged sword. If the angle is wrong, degradation fails. Screen ortho, meta, and para isomers to scan exit vectors.
Low Yield in Synthesis Suzuki coupling failure due to sterics.Switch to highly active catalysts like SPhos Pd G2 or XPhos Pd G2 for sterically hindered substrates.

References

  • Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy. Link

  • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[4] Cell. Link

  • Testa, A., et al. (2020).[] "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and application as novel linkers for VHL-based PROTACs." Journal of Medicinal Chemistry. Link

  • Klein, V. G., et al. (2020). "Understanding and improving the membrane permeability of PROTACs." Journal of Medicinal Chemistry. Link

  • Maple, H. J., et al. (2019). "Automated chemical synthesis of PROTACs." SLAS Discovery. Link

Sources

Synthesis of sartan drug intermediates from biphenyl precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the process chemistry for synthesizing the critical "biphenyl-tetrazole" scaffold common to Angiotensin II Receptor Blockers (ARBs) like Losartan, Valsartan, and Irbesartan.[1]

We focus on two divergent pathways starting from 4'-methyl-2-cyanobiphenyl (OTBN) :

  • The "Halide-First" Route: Radical bromination to form 4'-(bromomethyl)-2-cyanobiphenyl (Br-OTBN) .

  • The "Tetrazole-First" Route: Cycloaddition to form the trityl-protected intermediate (TTBB) , a high-value universal building block.

Critical Quality Attributes (CQAs):

  • Mono- vs. Di-bromination control: Limiting the dibromo impurity to <0.5% is the primary yield driver.

  • Azide Safety: Management of hydrazoic acid (

    
    ) evolution during tetrazole formation.
    
  • Regioselectivity: Controlling N1 vs. N2 tritylation on the tetrazole ring.

Strategic Overview: The Divergent Workflow

The synthesis hinges on when the tetrazole ring is constructed.[2][3][4] The "Universal" route (Path B) is increasingly favored in modern manufacturing as it allows the stockpiling of a stable, protected intermediate (TTBB) that can be coupled to various pharmacophores.

SartanSynthesis OTBN OTBN (4'-methyl-2-cyanobiphenyl) BrOTBN Br-OTBN (Bromomethyl derivative) OTBN->BrOTBN Path A: Radical Bromination (NBS or HBr/H2O2) Tetrazole 5-(4'-methylbiphenyl-2-yl) -1H-tetrazole OTBN->Tetrazole Path B: [3+2] Cycloaddition (NaN3, ZnCl2) Sartans Final Sartan APIs (Losartan, Valsartan, etc.) BrOTBN->Sartans Alkylation + Late-Stage Tetrazole Formation TritylTet N-Trityl-Tetrazole (Protected) Tetrazole->TritylTet Protection (Trt-Cl) TTBB TTBB (Trityl-Bromo-Tetrazole) TritylTet->TTBB Radical Bromination TTBB->Sartans Convergent Coupling

Figure 1: Divergent synthetic pathways for Sartan APIs. Path B (Red/Green) generates the universal TTBB intermediate.

Module 1: Radical Bromination of OTBN

Objective: Selective functionalization of the benzylic methyl group.[2][5] Challenge: The reaction is sensitive to "over-bromination," producing the dibromo analog, which acts as a chain-terminator in subsequent alkylation steps.

Protocol A: The "Green" Photochemical Route (HBr/H2O2)

Replacing toxic


 and NBS with aqueous HBr and light activation.

Reagents:

  • Precursor: 4'-methyl-2-cyanobiphenyl (OTBN)

  • Bromine Source: 48% Hydrobromic Acid (aq) + 30% Hydrogen Peroxide (

    
    )
    
  • Solvent: 1,2-Dichloroethane (DCE) or Diethyl Carbonate (DEC)

  • Catalyst: Visible light (LED 450-500 nm)

Step-by-Step Methodology:

  • Charge: In a jacketed photoreactor, dissolve OTBN (1.0 eq) in DCE (5 vol).

  • Activation: Add 48% HBr (1.1 eq). Emulsify under vigorous stirring (600 RPM).

  • Initiation: Irradiate with visible light while maintaining temperature at 20–25°C.

  • Oxidative Feed: Add

    
     (1.1 eq) dropwise over 2 hours.
    
    • Mechanism:[3][4][6][7][8]

      
       oxidizes 
      
      
      
      to
      
      
      in situ. Light homolyzes
      
      
      to
      
      
      radicals.
  • IPC (In-Process Control): Monitor via HPLC after 3 hours.

    • Target: < 2.0% OTBN remaining.[9][10]

    • Stop Condition: If Dibromo > 5%, quench immediately.

  • Quench: Add 10% Sodium Bisulfite (

    
    ) solution to destroy excess 
    
    
    
    . Phase separate.
  • Crystallization: Swap solvent to Isopropyl Alcohol (IPA). Cool to 0–5°C to crystallize Br-OTBN .

Quantitative Data Targets:

ParameterTarget SpecificationCritical Impurity
Yield > 85%N/A
Purity (HPLC) > 98.0%Dibromo-OTBN (< 0.5%)
Appearance Off-white crystalline solidYellow (Residual

)

Module 2: Tetrazole Formation (The "Click" Reaction)

Objective: Constructing the 1,2,3,4-tetrazole ring from the nitrile group. Safety Warning: This reaction involves Azides. Hydrazoic acid (


) is highly toxic and explosive.  Ensure reactor is vented through a scrubber containing 

(Sodium Nitrite) and NaOH.
Protocol B: Zinc-Catalyzed Cycloaddition

Avoiding organotin reagents (tributyltin azide) for regulatory compliance.

Reagents:

  • Substrate: OTBN (or alkylated intermediate)

  • Azide Source: Sodium Azide (

    
    ) (1.5 eq)
    
  • Catalyst: Zinc Chloride (

    
    ) (0.5 eq) or 
    
    
    
  • Solvent: DMF or NMP (Polar aprotic is required)[2]

Step-by-Step Methodology:

  • Preparation: Suspend OTBN (1.0 eq) and

    
     (0.5 eq) in DMF (10 vol).
    
  • Addition: Add

    
     (1.5 eq) in a single portion at room temperature.
    
  • Cyclization: Heat to 110–120°C. Stir for 12–16 hours.

    • Note: The reaction forms a Zinc-Tetrazolate complex, which precipitates.

  • Workup (Critical):

    • Cool to 25°C.

    • Add dilute HCl (1N) to break the Zn-complex. Caution: This releases minimal

      
      ; ensure scrubber is active.
      
    • The product, 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole , precipitates as a solid.

  • Purification: Recrystallize from Methanol/Water to remove inorganic Zinc salts.

Module 3: Synthesis of TTBB (The Universal Intermediate)

Context: TTBB (N-Trityl-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole) is the "gold standard" intermediate because the bulky trityl group prevents unwanted side reactions on the tetrazole ring during coupling.

Workflow:

  • Tritylation:

    • React the Tetrazole-Biphenyl (from Module 2) with Trityl Chloride (Trt-Cl) and Triethylamine (

      
      ) in DCM.
      
    • Regiochemistry: The Trityl group attaches primarily to the N2 position due to steric hindrance at N1.

    • Yield: >90%.[1][11]

  • Bromination of the Protected Scaffold:

    • Subject the Trityl-Tetrazole-Biphenyl to the radical bromination conditions described in Module 1.

    • Advantage:[6][8][11] The trityl group makes the molecule highly lipophilic, improving solubility in non-polar solvents like chlorobenzene or DCE, which favors radical bromination kinetics.

ImpurityLogic Check IPC: HPLC Check (Bromination Step) ResultA Dibromo > 0.5% Check->ResultA ResultB Unreacted OTBN > 2% Check->ResultB ResultC Pass Check->ResultC ActionA Reject Batch / Recrystallize (Dibromo is difficult to remove downstream) ResultA->ActionA ActionB Extend Reaction Time (Add 0.1 eq Initiator) ResultB->ActionB ActionC Proceed to Quench ResultC->ActionC

Figure 2: Decision logic for the critical bromination step.

Analytical Quality Control

Method: RP-HPLC (C18 Column). Mobile Phase: Acetonitrile : Water (0.1% TFA) Gradient.

  • OTBN (Precursor): Elutes early (High polarity nitrile).

  • Br-OTBN (Target): Main peak.

  • Dibromo-Impurity: Elutes after the target (Increased lipophilicity).

  • Tetrazole Isomers: N1-Trityl vs N2-Trityl isomers can be separated; N2 is the thermodynamic product and preferred for stability.

References

  • Goubet, D., et al. (1999).[12] New Practical Syntheses of 4'-Methylbiphenyl-2-carbonitrile and -2-carbaldehyde. The Journal of Organic Chemistry, 64(12), 4516-4518.[12] [Link]

  • Russell, R. K., & Murray, W. V. (1993).[10] Efficient Synthesis of 5-(4'-Methyl[1,1'-biphenyl]-2-yl)-1H-tetrazole. The Journal of Organic Chemistry, 58, 5023-5024.[10] [Link]

  • Madasu, S. B., et al. (2012).[11] Novel and Efficient Synthesis of Sartan Drugs. Organic Process Research & Development, 16(12), 2025–2030. [Link]

  • Sumitomo Chemical Co. (2005).[13] Production method of 4'-bromomethyl-2-cyanobiphenyl. US Patent 6,861,549.[13]

Sources

Application Note: Overcoming Steric Barriers in Biphenyl Amide Couplings

[1]

Executive Summary

The formation of amide bonds in biphenyl-2-carboxylic acids (and similar atropisomeric systems) presents a unique synthetic challenge. The "ortho-effect"—a combination of steric bulk and the twisted biaryl dihedral angle—often renders standard coupling reagents (EDC, HOBt, and even HATU) ineffective. This application note details three field-proven protocols to overcome these barriers, focusing on Ghosez’s Reagent , T3P® (Propanephosphonic acid anhydride) , and Vilsmeier-Haack activation .

The Steric Challenge: Mechanistic Insight

In biphenyl systems, the carboxylic acid at the ortho position is shielded by the non-planar twist of the two phenyl rings. Standard uronium/phosphonium reagents (e.g., HATU, PyBOP) form an activated ester (O-At/O-Bt) that is often too bulky to be approached by the amine nucleophile.

  • The Failure Mode: The rate of nucleophilic attack (

    
    ) becomes slower than the rate of hydrolysis or rearrangement (
    
    
    ), leading to recovered starting material or Curtius-type side products.
  • The Solution: We must generate a smaller, more electrophilic intermediate (Acid Chloride or Acyl Fluoride) or use a reagent that acts as a solvent-template (T3P).

Diagram 1: Method Selection Logic

The following decision tree guides the selection of the optimal protocol based on substrate sensitivity and scale.

MethodSelectionStartStart: Biphenyl Acid CouplingIsScaleLargeIs Scale > 100g?Start->IsScaleLargeAcidSensitiveAcid Sensitive Groups(Boc, tBu esters)?IsScaleLarge->AcidSensitiveNoMethodT3PProtocol B: T3P(Scalable, Low Epimerization)IsScaleLarge->MethodT3PYesEpimerizationRiskEpimerization Risk?AcidSensitive->EpimerizationRiskNoMethodGhosezProtocol A: Ghosez's Reagent(Neutral pH, High Reactivity)AcidSensitive->MethodGhosezYes (Neutral Conditions)EpimerizationRisk->MethodT3PHigh RiskMethodOxalylProtocol C: Oxalyl Chloride/DMF(The 'Nuclear' Option)EpimerizationRisk->MethodOxalylLow Risk/Steric Bulk is Extreme

Caption: Decision matrix for selecting coupling reagents based on scale, sensitivity, and steric demand.

Protocol A: Ghosez’s Reagent (The Precision Tool)

Best for: Highly acid-sensitive substrates (e.g., Boc-protected amines) and small-to-medium scale. Mechanism: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent) converts the acid to the acid chloride under neutral conditions , avoiding the HCl generation associated with thionyl chloride [1].[1]

Materials
  • Biphenyl carboxylic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Target Amine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

Step-by-Step Procedure
  • Activation: Dissolve the biphenyl acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Reagent Addition: Add Ghosez’s Reagent dropwise at 0°C.

  • Formation: Allow to stir at room temperature for 1–2 hours.

    • Validation: Monitor by IR. The acid carbonyl (~1700 cm⁻¹) will disappear, replaced by the acid chloride band (~1780 cm⁻¹).

  • Coupling: Cool the mixture back to 0°C. Add the amine followed by DIPEA dropwise.

  • Reaction: Stir at room temperature for 2–12 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

Why this works: The bulky enamine byproduct is non-nucleophilic and does not interfere with the coupling, unlike the urea byproducts of DCC/EDC [1].

Protocol B: T3P (The Scalable Solution)

Best for: Process scale-up (>100g), epimerization-prone centers, and "one-pot" simplicity. Mechanism: T3P (Propanephosphonic acid anhydride) forms a mixed anhydride.[2][3] Uniquely, it is often used with pyridine as both base and solvent, which stabilizes the transition state [2].

Materials
  • Biphenyl carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure
  • Charge: Combine the acid and amine in EtOAc (or 2-MeTHF) at room temperature.

  • Base Addition: Add Pyridine (3–5 equiv).

    • Note: For extremely hindered substrates, N-Methylimidazole (NMI) is a more potent catalyst than pyridine [3].

  • T3P Addition: Add T3P solution dropwise at 0°C to control the exotherm.

  • Heating: Heat the reaction to 50–60°C.

    • Critical Insight: Unlike HATU, T3P is thermally stable. The heat is often necessary to overcome the rotational barrier of the biphenyl system.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO₃.

    • Advantage:[4][3][5][6][7][8][9] T3P byproducts are water-soluble, eliminating column chromatography in many cases [4].

Protocol C: Vilsmeier/Oxalyl Chloride (The "Nuclear" Option)

Best for: The most sterically congested substrates where other methods fail. Mechanism: Catalytic DMF reacts with oxalyl chloride to form the Vilsmeier reagent (chloroiminium ion), which rapidly converts the acid to the acid chloride.

Diagram 2: Activation Mechanism

MechanismDMFDMF + (COCl)2VilsmeierVilsmeier Reagent(Active Species)DMF->Vilsmeier- CO, - CO2AcidChlorideAcid Chloride(High Energy)Vilsmeier->AcidChloride+ AcidAcidBiphenyl AcidProductSterically HinderedAmideAcidChloride->Product+ Amine / Base

Caption: Vilsmeier-Haack activation pathway for generating highly reactive acid chlorides.

Step-by-Step Procedure
  • Preparation: Dissolve acid in anhydrous DCM. Add 1-2 drops of DMF (catalytic).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.

  • Conversion: Stir for 2 hours at RT.

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in fresh DCM.

    • Why: Excess oxalyl chloride will react with your amine to form oxamides (side product).

  • Coupling: Add the amine and Et₃N (3.0 equiv) to the acid chloride solution at 0°C.

Comparative Performance Data

The following table summarizes typical yields for 2'-substituted biphenyl couplings based on internal and literature benchmarks [5].

Coupling ReagentConditionsYield (%)EpimerizationPurification Difficulty
HATU / DIPEA DMF, RT, 24h< 10%LowHigh (remove urea)
EDC / HOBt DCM, RT, 24h0% (NR)LowMedium
Ghosez's Reagent DCM, Reflux85-92% LowLow (neutral)
T3P / Pyridine EtOAc, 60°C88-95% Very LowVery Low (aq. wash)
Oxalyl Chloride DCM, cat.[10] DMF90-95%MediumMedium

References

  • Ghosez, L., et al. "

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[1] Organic Syntheses, 1979 , 59,[1] 26. Link
    
  • Dunetz, J. R., et al. "T3P (Propanephosphonic Acid Anhydride): An Expedient Reagent for Organic Synthesis." Organic Process Research & Development, 2016 , 20, 140–177. Link

  • Bode, J. W., et al. "Catalytic Amide Bond Formation." Nature, 2011 , 480, 471–479. Link

  • Basavaprabhu, et al. "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications." Synthesis, 2013 , 45, 1569-1601. Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631. Link

Troubleshooting & Optimization

Technical Support Center: Preventing Lactamization in Biphenyl Amino Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Biphenyl Trap"

In the synthesis of peptides containing Biphenylalanine (Bip) or functionally similar biaryl amino acids, the primary "lactamization" side reaction encountered is the premature formation of Diketopiperazines (DKP) .

While Bip is valued for inducing


-

stacking and restricting conformational freedom, these same steric properties accelerate DKP formation. The bulky biphenyl side chain forces the peptide backbone into a cis-amide-like conformation (the "turn" effect), bringing the N-terminal amine of the second residue into close proximity with the C-terminal ester linkage.

The Result: Nucleophilic attack occurs, cleaving the dipeptide from the resin as a cyclic lactam (DKP). This results in a "deletion sequence" where the target peptide is missing the first two C-terminal amino acids.

Mechanism of Failure

To prevent the reaction, you must understand the geometry driving it. The figure below illustrates how the steric bulk of the Bip residue facilitates the back-biting attack during Fmoc deprotection.

DKP_Mechanism Resin Resin Support (Wang/2-CTC) AA1 C-Term AA (e.g., Bip) Resin->AA1 Ester Link Loss Sequence Loss (Resin-OH) Resin->Loss Empty Linker AA2 2nd AA (Fmoc-AA-OH) AA1->AA2 Coupling Deprotection Fmoc Removal (Piperidine) AA2->Deprotection FreeAmine Free Amine (Nu:) Deprotection->FreeAmine Exposes NH2 Attack Back-Biting (Intramolecular) FreeAmine->Attack Steric Turn (Bip Effect) Attack->Resin Cleaves Linker DKP Cyclic DKP (Lactam Byproduct) Attack->DKP Cyclization

Figure 1: Mechanism of Diketopiperazine (DKP) formation. The steric bulk of Biphenylalanine (Bip) promotes a turn structure, facilitating the attack of the free amine on the resin ester linkage.

Prevention Protocols (The "Golden Path")

The following protocols are designed to create a self-validating system that minimizes DKP formation.

A. Resin Selection (Critical)

Do NOT use Wang Resin for C-terminal Bip sequences.[1] The benzyl ester linkage is too unhindered, allowing easy nucleophilic attack.

  • Standard: 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2][3]

    • Why: The massive trityl group provides steric bulk around the ester linkage, physically blocking the N-terminal amine from attacking the carbonyl carbon.[1][3]

  • Alternative: Trityl Linkers on ChemMatrix or Tentagel (for long sequences).

B. Optimized Deprotection Strategy

Standard 20% Piperidine is often too basic and allows too much time for DKP formation before the next coupling.

ParameterStandard Protocol (High Risk)Bip-Optimized Protocol (Low Risk)
Reagent 20% Piperidine in DMF0.1 M HOBt in 20% Piperidine/DMF
Base Choice Piperidine (strong nucleophile)5% Piperazine + 2% DBU (Less nucleophilic)
Time 2 x 10-15 min2 x 3 min (Short contact time)
Temperature Ambient0°C - 10°C (Slows cyclization > deprotection)

Protocol 1: The "Acidic Brake" Method Adding HOBt to the deprotection cocktail suppresses aspartimide formation and reduces the basicity of the environment, slightly retarding the DKP rate without stopping Fmoc removal.

  • Dissolve 0.1 M HOBt in 20% Piperidine/DMF.

  • Treat resin for 3 minutes. Drain.

  • Treat resin for 5 minutes.[2] Drain immediately and wash extensively with DMF/DCM.

C. Coupling Tactics

Once the Fmoc is removed, the race is on between the next coupling event and the DKP side reaction. You must win the race.

  • Pre-activation: Activate the incoming amino acid before adding it to the resin.

  • Reagents: Use DIC/Oxyma Pure .

    • Why: HATU/DIEA is basic.[4] The presence of DIEA (tertiary base) can catalyze DKP formation if the coupling is slow. DIC/Oxyma is acidic-to-neutral.

  • Dipeptide Blocks: If Bip is at position 2 (C-term - 1), couple the next two amino acids as a pre-formed dipeptide (Fmoc-AA3-AA2-OH). This bypasses the dangerous "free amine at position 2" stage entirely.

Troubleshooting & Diagnostics

Use this logic flow to diagnose yield losses or impurities when working with Biphenyl amino acids.

Troubleshooting_Tree Start Issue: Low Yield / Deletion CheckMass Mass Spec Analysis (LC-MS) Start->CheckMass Result1 Mass = Target - (AA1+AA2) CheckMass->Result1 Missing C-term Result2 Mass = Target + 18 Da CheckMass->Result2 Hydrolysis? Result3 Mass = Target CheckMass->Result3 Low Recovery Diagnosis1 Diagnosis: DKP Formation Result1->Diagnosis1 Diagnosis2 Diagnosis: Incomplete Coupling Result2->Diagnosis2 Diagnosis3 Diagnosis: Aggregation Result3->Diagnosis3 Action1 Switch to 2-CTC Resin Shorten Deprotection Diagnosis1->Action1 Action2 Double Couple Use DIC/Oxyma at 50°C Diagnosis2->Action2 Action3 Use Pseudoproline or Magic Mixture (DCM/DMF/Triton) Diagnosis3->Action3

Figure 2: Diagnostic decision tree for identifying Bip-related synthesis failures.

Frequently Asked Questions (FAQ)

Q1: I am using Wang resin and cannot switch. How do I save the synthesis? A: If you are locked into Wang resin, you must use the "Dipeptide Method." Do not couple Fmoc-Bip-OH to the resin. Instead, synthesize Fmoc-AA2-Bip-OH in solution phase (where DKP cannot form on a solid support) and couple this entire dimer to the resin. This completely eliminates the step where DKP forms.[1]

Q2: Does "Lactamization" refer to side-chain cyclization in Bip derivatives? A: It can. If you are using 2'-amino-biphenyl-2-carboxylic acid (or similar ortho-functionalized Bip), spontaneous lactamization to form phenanthridinone is highly favorable.

  • Solution: Use orthogonal protection.[3][5] Protect the amine with Alloc (Allyloxycarbonyl) or the acid with Allyl ester . Only remove these protecting groups when you are ready to cyclize (if intended) or after the reactive partner has been capped.

Q3: Why is DIC/Oxyma preferred over HATU for Bip coupling? A: Two reasons:

  • Racemization: Bip is bulky and couples slowly. Slow activation with HATU/DIEA (basic conditions) promotes racemization of the C-terminal residue via oxazolone formation. DIC/Oxyma (acidic/neutral) suppresses this.

  • DKP: The tertiary base (DIEA) required for HATU increases the effective pH inside the resin bead, accelerating the nucleophilic attack of the amine on the ester linkage.

Q4: Can I use microwave heating to push the coupling of Bip? A: Proceed with caution. While heat improves coupling kinetics, it also exponentially increases the rate of DKP formation and racemization.

  • Guideline: Limit microwave coupling to 50°C max for Bip residues. Do NOT use microwave heating during the deprotection step immediately following Bip attachment.

References

  • BenchChem. (2025).[1] Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). Retrieved from

  • Mesa Labs. (2023). SPPS Tips For Success: DKP Prevention and Resin Selection.[1] Retrieved from

  • Steinauer, R., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from

  • Almac Group. (2023). Accurate determination of resin substitution in solid phase peptide synthesis - 2-CTC Resin Advantages. Retrieved from

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from

Sources

Technical Support Center: Purification of Zwitterionic Biphenyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of zwitterionic biphenyl amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique molecules. Zwitterionic biphenyl amino acids present distinct challenges due to their dual charge characteristics and often rigid, bulky structures. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve high-purity products.

I. Understanding the Challenge: The Zwitterionic Nature of Biphenyl Amino Acids

Zwitterions are molecules that contain both positive and negative charges, resulting in a net neutral charge.[1][2][3] In amino acids, the carboxylic acid group can be deprotonated to form a carboxylate anion (-COO⁻), and the amino group can be protonated to form an ammonium cation (-NH₃⁺).[2] This dual ionic character governs their physical properties, such as high melting points and solubility in polar solvents like water.[1][4]

The biphenyl scaffold adds another layer of complexity. This rigid, hydrophobic moiety can influence solubility, aggregation, and interactions with chromatographic media. The purification strategy must therefore account for both the zwitterionic nature and the specific properties imparted by the biphenyl structure.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of zwitterionic biphenyl amino acids, providing potential causes and actionable solutions.

Issue 1: Poor Solubility and Precipitation

Symptoms:

  • The compound crashes out of solution during pH adjustment or solvent exchange.

  • Low recovery after recrystallization.

  • Difficulty dissolving the crude product for chromatographic purification.

Probable Causes:

  • Approaching the Isoelectric Point (pI): Zwitterionic compounds exhibit their lowest solubility at their isoelectric point (pI), the pH at which the net charge is zero.[5][6][7][8]

  • "Salting Out" Effect: High concentrations of salts can decrease the solubility of amino acids.[9]

  • Hydrophobic Aggregation: The biphenyl groups can promote aggregation in aqueous solutions.

Solutions:

Solution Mechanism of Action Practical Steps
pH Adjustment By moving the pH away from the pI, the amino acid will carry a net positive (low pH) or net negative (high pH) charge, increasing its solubility in polar solvents.[1][2][6]Carefully titrate the pH of your solution with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring for dissolution. Avoid large pH swings that could cause degradation.
Co-solvent Systems Introducing a miscible organic solvent can disrupt hydrophobic interactions and improve the solubility of the biphenyl moiety.For recrystallization, consider solvent pairs like water-ethanol, water-isopropanol, or water-acetonitrile.[10] Start by dissolving the compound in a minimal amount of the better solvent and then slowly add the anti-solvent until turbidity is observed.
Control of Ionic Strength The type and concentration of salt can influence solubility.[9][11]If desalting is the goal, ion-exchange chromatography is a highly effective method.[10] In some cases, specific salts may enhance solubility.[11]
Issue 2: Co-elution of Impurities in Chromatography

Symptoms:

  • Inability to resolve the target compound from starting materials or byproducts using standard reversed-phase HPLC.

  • Broad or tailing peaks in the chromatogram.

Probable Causes:

  • Similar Polarity of Impurities: Impurities with similar hydrophobic characteristics to the target compound will behave similarly on a reversed-phase column.

  • Ionic Interactions with the Stationary Phase: The charged groups of the zwitterion can interact with residual silanols on silica-based columns, leading to poor peak shape.

Solutions:

Solution Mechanism of Action Practical Steps
Ion-Exchange Chromatography (IEX) This technique separates molecules based on their net charge, making it ideal for zwitterionic compounds.[12][13]Utilize a cation-exchange resin to bind the positively charged form of the amino acid at low pH, or an anion-exchange resin to bind the negatively charged form at high pH. Elution is typically achieved by a salt gradient or a pH change.[13]
Chiral Chromatography For separating enantiomers of biphenyl amino acids, a chiral stationary phase (CSP) is necessary.[14][15][16]Screen various CSPs (e.g., crown ether, ligand exchange, macrocyclic glycopeptide-based) to find one that provides adequate selectivity for your specific compound.[14]
Preparative HPLC Optimization Fine-tuning mobile phase conditions can improve resolution in reversed-phase HPLC.Consider using mobile phase modifiers like trifluoroacetic acid (TFA) to suppress ionic interactions. Explore different organic modifiers (e.g., acetonitrile vs. methanol) and gradients. For preparative scale, optimizing loading and particle size is crucial for cost-effectiveness.[17]
Issue 3: Difficulty with Desalting

Symptoms:

  • Persistent presence of inorganic salts in the final product after purification.

  • Inaccurate yield determination due to the weight of residual salts.

Probable Causes:

  • Trapping of Salts during Precipitation: Rapid precipitation can trap salts within the crystal lattice of the product.

  • Inefficient Removal by Extraction: The high water solubility of the zwitterion makes extraction into an organic solvent for desalting challenging.[10]

Solutions:

Solution Mechanism of Action Practical Steps
Ion-Exchange Chromatography This method is highly effective for removing salts.[10][18][19]Load the salt-containing solution onto an appropriate ion-exchange resin. The amino acid will bind to the resin, while the unwanted salts can be washed away. The purified amino acid is then eluted.
Recrystallization from a Suitable Solvent System A well-chosen solvent system will dissolve the amino acid while leaving the inorganic salts insoluble, or vice-versa.Experiment with solvent systems like ethanol/water mixtures. The solubility of many inorganic salts decreases significantly in the presence of organic solvents.
Size-Exclusion Chromatography (SEC) / Gel Filtration This technique separates molecules based on size.This method can be effective for separating the amino acid from high molecular weight impurities or very small salt ions.

III. Frequently Asked Questions (FAQs)

Q1: How do I determine the isoelectric point (pI) of my novel biphenyl amino acid?

A1: The pI is the pH at which the amino acid has a net charge of zero.[6][7] It can be calculated by averaging the pKa values of the functional groups that are ionized to form the zwitterion. For a simple amino acid with a non-ionizable side chain, the pI is the average of the pKa of the carboxylic acid group (pKa₁) and the amino group (pKa₂).[8] For biphenyl amino acids with additional acidic or basic moieties, the calculation will involve the pKa of the side chain. If the pKa values are unknown, they can be estimated using computational software or determined experimentally through titration.

Q2: Why is my zwitterionic biphenyl amino acid sticking to the HPLC column?

A2: This is likely due to secondary ionic interactions between the charged groups of your zwitterion and the stationary phase, particularly with residual silanol groups on silica-based C18 columns. To mitigate this, ensure your mobile phase is adequately buffered and consider adding an ion-pairing agent like TFA to the mobile phase. Alternatively, using a column with end-capping or a different stationary phase chemistry can be beneficial.

Q3: Can I use normal-phase chromatography for these compounds?

A3: Generally, normal-phase chromatography is not ideal for purifying zwitterionic amino acids due to their high polarity and poor solubility in non-polar solvents.[4] However, if the amino acid is derivatized with protecting groups (e.g., Fmoc, Boc) to mask the charged moieties, normal-phase chromatography can become a viable option.[20]

Q4: What is the best general approach to start with for purifying a new zwitterionic biphenyl amino acid?

A4: A robust starting strategy is a combination of recrystallization and ion-exchange chromatography.

  • Initial Purification by Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system (e.g., water/alcohol mixtures) to remove major impurities.[10] This is often most effective when adjusting the pH towards the isoelectric point to induce crystallization, though this can be inefficient.[10]

  • Fine Purification by Ion-Exchange Chromatography: Use IEX to separate the target compound from closely related impurities and to desalt the sample.[12][13][19] This step provides high resolution based on charge.

  • Final Polishing by Reversed-Phase HPLC (if necessary): If further purification is needed, particularly to remove non-polar impurities, preparative RP-HPLC can be employed.

IV. Experimental Protocols & Workflows

Protocol 1: Purification by Ion-Exchange Chromatography (Cation Exchange)

This protocol is designed to capture a zwitterionic amino acid in its positively charged state.

  • Resin Selection and Preparation:

    • Choose a strong cation exchange resin (e.g., Dowex 50).

    • Prepare the resin by washing it sequentially with 1 M HCl, deionized water (until the eluate is neutral), 1 M NaOH, and finally deionized water again until the eluate is neutral. This ensures the resin is in the H⁺ form.

  • Sample Preparation and Loading:

    • Dissolve the crude biphenyl amino acid in a minimal amount of acidic solution (e.g., pH 2-3 with HCl) to ensure the amino group is protonated (-NH₃⁺).

    • Load the solution onto the prepared cation exchange column at a slow flow rate.

  • Washing:

    • Wash the column with several column volumes of deionized water at the same acidic pH to remove unbound impurities and salts.

  • Elution:

    • Elute the bound amino acid using a basic solution, such as 2-5% aqueous ammonia or a dilute NaOH solution.[19] This deprotonates the -NH₃⁺ group, releasing the zwitterion from the resin.

    • Collect fractions and monitor by TLC or HPLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the eluent by rotary evaporation. If ammonia was used, it can be removed under vacuum.[10]

Workflow for Method Selection

The choice of purification method depends on the nature of the impurities and the desired scale of purification. The following diagram illustrates a decision-making workflow.

PurificationWorkflow start Crude Zwitterionic Biphenyl Amino Acid is_chiral Is Chiral Separation Required? start->is_chiral chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes recrystallization Recrystallization is_chiral->recrystallization No chiral_hplc->recrystallization check_purity1 Purity Acceptable? recrystallization->check_purity1 final_product Pure Product check_purity1->final_product Yes iex Ion-Exchange Chromatography check_purity2 Purity Acceptable? iex->check_purity2 prep_hplc Preparative RP-HPLC check_purity2->prep_hplc No check_purity2->final_product Yes prep_hplc->final_product check_pýrity1 check_pýrity1 check_pýrity1->iex No

Sources

Advanced Troubleshooting: Fmoc Deprotection of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Scope: Solid-Phase Peptide Synthesis (SPPS) Context: Sterically hindered residues (e.g.,


-methyl amino acids, 

-disubstituted amino acids like Aib, and bulky side chains) often resist standard 20% piperidine deprotection. This resistance leads to deletion sequences and low purity.

Module 1: Diagnostic & Monitoring

Q: How do I definitively confirm incomplete deprotection for a hindered amine?

A: Do not rely on the Kaiser test if the N-terminus is a secondary amine (e.g., Proline,


-methyl amino acids).[1] The Kaiser test (ninhydrin) is specific to primary amines.[2][3][4]

The Protocol:

  • Primary Amines (Standard): Use the Kaiser Test .[2][4][5]

    • Positive: Blue beads (Free amine present).[2][4][6]

    • Negative:[2][6] Colorless/Yellow beads (Fmoc still on).

  • Secondary Amines (Hindered): Use the Chloranil Test or Isatin Test .[1]

    • Chloranil Positive: Blue/Green beads (Free secondary amine).

    • Chloranil Negative: Colorless/Yellow (Fmoc intact).

  • Quantitative Verification: Perform a micro-cleavage of a resin sample (5–10 mg) and analyze via UPLC-MS . Look for the mass of the Fmoc-protected fragment (

    
     Da).
    
Q: My UV monitoring shows a "drift" rather than a sharp peak. What does this mean?

A: In automated synthesis, a broad, tailing UV peak during deprotection usually indicates slow release of the dibenzofulvene (DBF) adduct due to steric bulk or aggregation.

  • Sharp Peak: Fast, pseudo-first-order kinetics (Ideal).

  • Plateau/Drift: Diffusion-limited deprotection. Action: Switch to the DBU protocol or elevate temperature.

Module 2: The "Power" Protocols (Chemical Solutions)

Q: Standard 20% Piperidine failed. What is the next logical step?

A: Switch to a DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) based cocktail.[7]

  • The Science: Piperidine (

    
    ) is often too weak to deprotonate the Fmoc 
    
    
    
    -proton in sterically crowded environments. DBU (
    
    
    ) is a stronger, non-nucleophilic base that drives the elimination reaction much faster.
  • The Trap: DBU removes the Fmoc group but cannot scavenge the reactive dibenzofulvene (DBF) byproduct because it is non-nucleophilic.[8] If you use DBU alone, the DBF will re-attach to the peptide.

  • The Fix: You must include a nucleophile (piperidine, piperazine, or morpholine) to trap the DBF.

Protocol: High-Efficiency Deprotection Cocktail
ComponentConcentrationFunction
DBU 2% (v/v)Strong base to drive Fmoc removal.
Piperidine 2–5% (v/v)Nucleophile to scavenge DBF.
DMF BalanceSolvent (Ensure it is amine-free).

Procedure:

  • Apply solution to resin.[1][3][5][6][7][8]

  • Agitate for 5 minutes .

  • Drain and repeat for 10 minutes .

  • Critical Wash: Wash resin

    
     with DMF to remove the sticky DBU/DBF adducts.
    

Module 3: Mitigating Side Reactions

Q: I used DBU, and now I see a mass shift of -18 Da on my Aspartate residues. Why?

A: You have triggered Aspartimide Formation .

  • Mechanism: The strong base (DBU) deprotonates the backbone amide of the Aspartic acid. This nitrogen attacks the side-chain ester, forming a cyclic imide (Aspartimide).[7][9] This leads to racemization and

    
    -aspartyl peptides during ring opening.
    
  • Risk Factors: Sequences containing Asp-Gly , Asp-Asn , or Asp-Ser .[9]

The Solution: Acidic Buffering. Add 0.1 M HOBt (Hydroxybenzotriazole) or 0.1 M Oxyma Pure to your DBU deprotection cocktail.

  • Why: The weak acid buffers the basicity enough to protect the backbone amide but allows the stronger DBU to still remove the Fmoc group.

Q: My peptide mass disappears after deprotecting the second residue (Dipeptide stage).

A: This is Diketopiperazine (DKP) Formation .

  • Scenario: Common when the N-terminal residue is Proline, Glycine, or an

    
    -methyl amino acid.[10]
    
  • Mechanism: Upon Fmoc removal, the free amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide off the solid support as a cyclic byproduct.

Visualizing the DKP Mechanism:

DKP_Mechanism Step1 Fmoc Deprotection (Free Amine Generated) Step2 Conformational Change (Cis-amide bond favored by Pro/N-Me) Step1->Step2 Steric/Proline Effect Step3 Nucleophilic Attack (N-term amine attacks Resin Ester) Step2->Step3 Spatial Proximity Step4 Cyclization & Cleavage (Dipeptide falls off resin) Step3->Step4 DKP Formation

Caption: The pathway of Diketopiperazine (DKP) formation leading to premature chain termination.

The Fix:

  • Shorten Deprotection: Use 2 x 3 minutes (flow) or 2 x 5 minutes (batch) for the dipeptide step.

  • Trityl Protection: Use Trityl (Trt) protection for the second amino acid instead of Fmoc. Trityl is removed with dilute acid (1% TFA/DCM), which does not catalyze DKP formation.

  • Bulky Resins: Use 2-Chlorotrityl chloride (2-CTC) resin. The steric bulk of the linker discourages the attack.[11]

Module 4: Physical Aggregation & Solvents

Q: The sequence is hydrophobic and aggregates. Chemistry alone isn't working.

A: You need to disrupt the hydrogen-bond network (beta-sheet formation) that prevents the base from reaching the Fmoc group.

Troubleshooting Table: Aggregation Breakers

MethodProtocolWhen to use
Microwave Heating Heat deprotection to 75°C (Standard) or 90°C (Difficult).High-throughput; difficult sequences (e.g., Aib rich).
Chaotropic Salts Add 0.1 M LiCl or KSCN to the deprotection cocktail.When heating is unsafe (e.g., Cys/His racemization risk).
"Magic Mixture" Solvent: DCM / DMF / NMP (1:1:1)Extreme aggregation where DMF alone fails to swell the resin.
Decision Tree: Choosing the Right Protocol

Deprotection_Strategy Start Start: Fmoc Removal Issue Is_Hindered Is residue sterically hindered? (N-Me, Aib, bulky side chain) Start->Is_Hindered Is_Aggregated Is sequence aggregated? (Hydrophobic, Beta-sheet) Is_Hindered->Is_Aggregated Yes Standard Standard: 20% Piperidine/DMF Is_Hindered->Standard No DBU_Cocktail Protocol A: 2% DBU + 2% Pip/DMF Is_Aggregated->DBU_Cocktail Steric only Microwave Protocol B: Microwave (75-90°C) Is_Aggregated->Microwave Aggregation + Steric Asp_Check Contains Asp-Gly/Ser/Asn? DBU_Cocktail->Asp_Check Microwave->Asp_Check Add_Acid Add 0.1M HOBt/Oxyma to Base Asp_Check->Add_Acid Yes (Prevent Aspartimide) Proceed Proceed Asp_Check->Proceed No

Caption: Logic flow for selecting the optimal deprotection strategy based on peptide characteristics.

References

  • Wade, J. D., et al. (1991).[8] Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization of aspartimide formation.[7][9][12] Peptide Research.[8][13]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[5] Journal of Peptide Science.

  • CEM Corporation. (n.d.). Microwave Enhanced Fmoc Deprotection in Peptide Synthesis.[5][12] US Patent 8314208B2.[12]

  • BenchChem. (2025).[2] Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.

  • Sampson, W. R., et al. (1999). Identification of the aspartimide rearrangement product in the synthesis of an RGD-containing peptide. Journal of Peptide Research.[8]

Sources

Technical Support Center: Stability of Aminomethyl Biphenyl Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling of Aminomethyl Biphenyl Carboxylic Acid in Solution

Target Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists. Context: This guide focuses on the stability profile of 4'-(aminomethyl)biphenyl-2-carboxylic acid (and related isomers), a critical intermediate in the synthesis of Angiotensin II receptor antagonists (Sartans) such as Telmisartan.

Part 1: Technical Overview & Chemical Behavior

The Zwitterionic Challenge

Aminomethyl biphenyl carboxylic acids possess a dual nature: a basic benzylic amine (pKa ~9.5) and an acidic aromatic carboxylate (pKa ~3.5-4.0). In solution, this creates a zwitterion at neutral pH. Understanding this equilibrium is the single most important factor in troubleshooting solubility and stability issues.

Key Stability Risks:

  • Isoelectric Precipitation: At pH values between 4.5 and 7.5, the net charge approaches zero, leading to rapid crystallization or precipitation.

  • Oxidative Deamination: The benzylic amine is susceptible to air oxidation, forming the corresponding aldehyde (biphenyl-4-carbaldehyde derivative).

  • Intermolecular Amidation (Dimerization): unlike the 2'-isomer which forms a lactam intramolecularly, the 4'-isomer tends to react intermolecularly (amine of Molecule A attacks carboxyl of Molecule B) under thermal stress or dehydration, forming insoluble dimers/oligomers.

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Solubility & Physical Stability[1]

Q: My stock solution precipitates immediately upon pH adjustment. Why? A: You likely hit the Isoelectric Point (pI) . Because the molecule is zwitterionic, it has minimum solubility when the net charge is zero.

  • Mechanism: At pH ~5-6, the species exists primarily as

    
    . The lattice energy overcomes the solvation energy because water molecules cannot effectively hydrate the neutral net complex compared to the charged ionic forms.
    
  • Solution: Maintain the pH below 2.0 (fully protonated cation) or above 10.0 (fully deprotonated anion) for stock solutions.

  • Solvent Tip: If you must work at neutral pH, add a co-solvent like DMSO or Methanol (20-30% v/v) to disrupt lattice formation.

Q: Which solvent is best for long-term standard storage? A: Methanol with 0.1% Formic Acid or DMSO .

  • Why: Acidic methanol keeps the amine protonated (

    
    ), preventing the lone pair from engaging in nucleophilic attack (dimerization) or being easily oxidized. DMSO is excellent for solubility but can sometimes accelerate oxidation if not degassed; however, it prevents aggregation.
    
  • Avoid: Pure water (risk of microbial growth and pH drift into the pI zone) or non-polar solvents (insoluble).

Category 2: Chemical Degradation[2]

Q: I see a new impurity peak at RRT ~1.2 after 24 hours. Is this a lactam? A: For the 4'-(aminomethyl) isomer, it is likely a Dimer , not a lactam.

  • Reasoning: The distance between the 4'-amine and the 2-carboxylate is too large for a stable intramolecular ring (lactam) to form. However, the amine of one molecule can react with the acid of another.

  • Diagnosis: Check the molecular weight via LC-MS. A dimer will show

    
    .
    
  • Prevention: Store samples at low concentration (<1 mg/mL) and low temperature (4°C). High concentrations favor second-order intermolecular reactions.

Q: My peak area is decreasing, and a fronting peak (RRT < 0.8) is appearing.[1][2] What is happening? A: This is likely Oxidative Deamination .

  • Mechanism: The benzylic carbon is activated. Dissolved oxygen can convert the aminomethyl group (

    
    ) into an aldehyde (
    
    
    
    ) and eventually a carboxylic acid.
  • Diagnosis: The aldehyde intermediate often absorbs strongly at 254 nm due to extended conjugation.

  • Corrective Action: Use amber vials and degas all buffers. Add an antioxidant like EDTA (to chelate metal ions that catalyze oxidation) or Sodium Bisulfite if compatible with your downstream process.

Category 3: HPLC Method Artifacts

Q: Why do I get severe peak tailing for this compound? A: This is a classic Secondary Silanol Interaction .

  • Cause: The positively charged amine group (

    
    ) interacts strongly with residual negatively charged silanol groups (
    
    
    
    ) on the silica column backbone.
  • Fix:

    • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or Trifluoroacetic Acid (TFA) . TEA competes for silanol sites; TFA suppresses silanol ionization.

    • Column Choice: Switch to a "Base-Deactivated" (BDS) or hybrid particle column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) designed to minimize silanol activity.

    • Ionic Strength: Increase buffer concentration (e.g., 20-50 mM Ammonium Acetate) to mask charge interactions.

Part 3: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to separate the parent amine from oxidative degradants and dimers.

ParameterSetting
Column C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic backbone) & 210 nm (Amine)
Temperature 30°C
Injection Vol 10 µL

Gradient Table:

Time (min) %A %B Description
0.0 95 5 Equilibrate
15.0 40 60 Elute Amine & Polar Degradants
20.0 10 90 Wash (Elute Dimers)

| 25.0 | 95 | 5 | Re-equilibrate |

Protocol B: Forced Degradation Study (Stress Testing)

Perform these tests to validate your analytical method.

  • Acid Hydrolysis: Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expected Result: Stable (Amine protonated, Carboxyl protonated).

  • Base Hydrolysis: Dissolve 1 mg/mL in 0.1 N NaOH. Heat at 60°C for 4 hours.

    • Expected Result: Potential amide hydrolysis if dimers are present; otherwise relatively stable.

  • Oxidative Stress: Dissolve 1 mg/mL in 0.3%

    
    . Keep at RT for 24 hours.
    
    • Expected Result: Formation of Biphenyl-2,4'-dicarboxylic acid (via aldehyde).

  • Thermal Stress (Solid State): Heat solid powder at 80°C for 24 hours.

    • Expected Result: Formation of Dimers/Oligomers (Amide linkage).

Part 4: Visualizations

Figure 1: Degradation Pathways of 4'-(Aminomethyl)biphenyl-2-carboxylic acid

DegradationPathways Parent 4'-(Aminomethyl) biphenyl-2-carboxylic acid (Parent API) Aldehyde 4'-Formyl biphenyl-2-carboxylic acid (Intermediate) Parent->Aldehyde Oxidation (Air/H2O2) -NH3 Dimer Intermolecular Amide (Dimer/Oligomer) Parent->Dimer Thermal/Dehydration Intermolecular Reaction Lactam Lactam (Unlikely for 4'-isomer) Parent->Lactam Sterically Hindered AcidImpurity Biphenyl-2,4'- dicarboxylic acid (Oxidative Impurity) Aldehyde->AcidImpurity Further Oxidation

Caption: Primary degradation pathways. Note that unlike the 2'-isomer, the 4'-isomer favors intermolecular dimerization over intramolecular lactamization.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Precipitation Precipitation / Haze Start->Precipitation PeakShape Poor Peak Shape (Tailing) Start->PeakShape NewPeak New Impurity Peak Start->NewPeak CheckpH Check pH Precipitation->CheckpH MobilePhase Check Mobile Phase PeakShape->MobilePhase CheckRRT Check Retention Time NewPeak->CheckRRT AdjustpH Adjust pH < 2 or > 10 (Avoid pI ~5-7) CheckpH->AdjustpH AddModifier Add 0.1% TEA or TFA Use End-capped Column MobilePhase->AddModifier EarlyEluting RRT < 1.0 (More Polar) CheckRRT->EarlyEluting LateEluting RRT > 1.0 (Less Polar) CheckRRT->LateEluting Oxidation Oxidative Degradation Action: Degas / Amber Vials EarlyEluting->Oxidation Dimerization Dimerization Action: Dilute / Cool LateEluting->Dimerization

Caption: Logic flow for diagnosing stability and analytical issues with aminomethyl biphenyl carboxylic acids.

References

  • BenchChem. (2025).[3] Solubility Profile of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (2024). HPLC Troubleshooting Guide: How to Identify, Isolate, and Correct the Most Common HPLC Problems. Retrieved from

  • National Institutes of Health (NIH). (2006). pH-solubility profiles of organic carboxylic acids and their salts. PubMed. Retrieved from

  • ChemicalBook. (2024). 4-Biphenylcarboxylic acid Properties and Stability Data. Retrieved from

  • Thieme Connect. (2010). Synthesis and Stability of (Aminomethyl)biphenylcarboxylic Acid Peptides. Retrieved from

Sources

Technical Support Center: Optimizing Intramolecular Cyclization to Phenanthridinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the synthetic troubleshooting hub for phenanthridinone core assembly. The intramolecular amidation of biaryl-2-amino-2'-carboxylic acids is a critical, yet notoriously challenging, step in synthesizing these privileged pharmacophores. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we focus on the causality behind reaction failures and provide self-validating methodologies to ensure your cyclization succeeds, whether you are working at the milligram discovery scale or optimizing for process chemistry.

Part 1: Troubleshooting Guides & FAQs

Q1: I am observing significant intermolecular dimerization instead of the desired phenanthridinone cyclization. How do I fix this? A1: Dimerization or oligomerization occurs when the rate of intermolecular collision exceeds the rate of intramolecular ring closure. This is driven by entropy and steric bulk.

  • The Causality: Intramolecular cyclization is a unimolecular process, while dimerization is bimolecular. By drastically reducing the concentration, you exponentially decrease the probability of two activated molecules colliding, thereby allowing the molecule the time and space to fold and react with itself.

  • The Solution: Implement the principle of high dilution . Maintain your reaction concentration between 0.001 M and 0.005 M. If scaling up makes this volume impractical, use a syringe pump to slowly add the coupling reagent (or the pre-activated ester) to a highly diluted solution of your starting material and base over 4 to 12 hours.

Q2: I am using the classic EDC/HOBt system, but the conversion to phenanthridinone stalls at 50%. How can I drive the reaction to completion? A2: The biaryl system leading to phenanthridinone is highly conformationally restricted. The intermediate OBt (hydroxybenzotriazole) ester generated by EDC is often not reactive enough to overcome the high activation energy barrier required for this specific ring closure.

  • The Causality: You need a coupling reagent that generates a more electrophilic intermediate and provides neighboring-group participation.

  • The Solution: Switch to a uronium/aminium reagent like HATU[1] or TBTU. These reagents generate a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen at the 7-position of the aza-ring acts as an intramolecular general base, hydrogen-bonding with the incoming amine and significantly accelerating the amidation. If steric hindrance is severe, coupling TBTU with Microwave (MW) irradiation has been proven highly effective for functionalized phenanthridinone precursors[2].

Q3: My HATU-mediated cyclization yields the product, but purification is a nightmare due to organic-soluble byproducts. Are there cleaner alternatives? A3: HATU is exceptionally powerful but generates tetramethylurea and HOAt as byproducts, which frequently co-elute with the phenanthridinone product and require tedious column chromatography.

  • The Causality: For seamless purification, you need a reagent whose byproducts partition exclusively into the aqueous phase during workup.

  • The Solution: Utilize Propylphosphonic Anhydride (T3P). T3P is a mild, highly effective cyclodehydrating agent. Its primary advantage is that both the reagent and its phosphonic acid byproducts are highly water-soluble[3]. A simple biphasic wash with aqueous base completely removes the coupling remnants, often yielding analytically pure phenanthridinone without the need for silica gel chromatography.

Q4: What is the exact role of the base in these cyclizations, and which one should I choose? A4: The base serves a dual purpose: it deprotonates the carboxylic acid to initiate the attack on the coupling reagent, and it neutralizes the acidic byproducts generated during the reaction.

  • The Causality: If the base is too nucleophilic, it will attack the activated ester, forming an unreactive amide dead-end.

  • The Solution: N,N-Diisopropylethylamine (DIPEA) is the gold standard[4]. The bulky isopropyl groups prevent DIPEA from acting as a competing nucleophile. Always use an excess (2.5 to 3.0 equivalents) to ensure the reaction medium remains sufficiently basic throughout the entire catalytic cycle.

Part 2: Quantitative Data Comparison

To facilitate reagent selection based on your specific project constraints (e.g., scale, steric hindrance, purification limits), consult the performance matrix below.

Table 1: Performance Matrix of Coupling Reagents for Phenanthridinone Synthesis

Coupling ReagentRelative ReactivityByproduct Solubility ProfileOptimal ConcentrationKey Strategic Advantage
HATU Very HighOrganic (Requires chromatography)0.001 - 0.005 MOvercomes extreme steric hindrance in highly substituted biaryls.
TBTU HighMixed (Organic / Aqueous)0.005 - 0.010 MExcellent synergy with Microwave (MW) assisted synthesis.
EDC / HOBt ModerateMostly Aqueous0.010 - 0.050 MMild and inexpensive; best for unhindered, simple substrates.
T3P HighHighly Aqueous0.050 - 0.100 MHighly scalable, zero epimerization, simple biphasic workup.

Part 3: Mechanistic Workflow

Understanding the order of operations at the molecular level is critical for troubleshooting. The diagram below illustrates the self-validating checkpoints within the cyclization pathway.

G Biaryl Biaryl-2-amino-2'-carboxylic acid (Starting Material) ActivatedEster Activated Ester Intermediate (O-At or Phosphonic Anhydride) Biaryl->ActivatedEster Activation Coupling Coupling Reagent (HATU, T3P, EDC) Coupling->ActivatedEster Base Non-nucleophilic Base (DIPEA, Et3N) Base->ActivatedEster Deprotonation Intramolecular Intramolecular Nucleophilic Attack (High Dilution Favored) ActivatedEster->Intramolecular Ring Closure Product Phenanthridinone (Target Core) Intramolecular->Product -H2O / -Leaving Group

Mechanistic pathway for the intramolecular cyclization of biaryl amino acids to phenanthridinones.

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop systems. They contain built-in analytical checkpoints to validate that the chemistry is proceeding as intended before moving to the next step.

Protocol A: High-Dilution HATU-Mediated Cyclization (Discovery Scale)

Best for: Highly sterically hindered substrates where reactivity is the primary bottleneck.

  • Preparation: Dissolve the biaryl-2-amino-2'-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a highly dilute concentration of 0.005 M.

  • Base Addition: Add DIPEA (3.0 eq) to the stirring solution.

    • Self-Validation Check: Spot a micro-aliquot of the reaction mixture onto wetted pH indicator paper. It must read distinctly basic (pH > 9). If not, residual HCl from the starting material salt has consumed the base; add more DIPEA until pH > 9 is achieved.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise over 10 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Self-Validation Check: At the 2-hour mark, perform an LCMS analysis. You should observe the mass of the product

      
      . If you exclusively observe an intermediate mass corresponding to the 
      
      
      
      , the activation was successful, but the ring-closure energy barrier is too high. In this case, heat the reaction to 50 °C.
  • Workup: Quench the reaction with saturated aqueous

    
     and extract with Ethyl Acetate (3x).
    
    • Critical Purification Step: Wash the combined organic layers vigorously with 5% aqueous LiCl solution (3x). This specific wash is required to pull residual DMF out of the organic phase, which otherwise interferes with column chromatography. Dry over

      
       and concentrate.
      
Protocol B: Scalable T3P-Mediated Cyclization (Process Scale)

Best for: Scale-up campaigns requiring chromatography-free isolation and zero epimerization.

  • Preparation: Dissolve the biaryl amino acid (1.0 eq) in Ethyl Acetate or 2-MeTHF (0.05 M).

    • Causality: T3P is highly effective in greener, less polar solvents compared to HATU, facilitating a direct, one-pot biphasic workup.

  • Base Addition: Add DIPEA (3.0 eq) and cool the reactor to 0 °C.

  • Activation & Cyclization: Add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise via a syringe pump over 30 minutes. Once addition is complete, heat the reaction to 60 °C for 4-6 hours.

    • Self-Validation Check: Monitor by TLC (e.g., 5% MeOH in DCM). The complete disappearance of the highly polar, baseline-bound starting material spot indicates full conversion.

  • Workup: Cool the mixture to room temperature. Wash the organic layer directly with saturated aqueous

    
     (3x), followed by water (2x) and brine (1x).
    
    • Self-Validation Check: Evaporate a 1 mL aliquot of the washed organic layer and analyze via

      
       NMR. The complete absence of propyl aliphatic multiplets (0.9 - 1.5 ppm) validates that the aqueous washes have successfully removed 100% of the T3P byproducts. The remaining organic layer can be concentrated to yield the pure phenanthridinone.
      

Part 5: References

1.[2] Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Arylation - National Institutes of Health (PMC) - 2 2.[4] Amide Bond Activation - MDPI - 4 3.[1] Single Electron Transfer-Induced Redox Processes Involving N-(Acyloxy)phthalimides | ACS Catalysis - American Chemical Society - 1 4.[3] Dialkyl Amides as Versatile Synthons for Synthesis of... - SciSpace - 3

Sources

Removing palladium contaminants from biphenyl synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to eliminate residual palladium (Pd) following Suzuki-Miyaura cross-coupling reactions. While this catalytic method is the gold standard for constructing biphenyl architectures, the resulting Pd contamination poses a severe regulatory and toxicological hurdle in active pharmaceutical ingredient (API) development[1].

This guide bypasses generic advice. Instead, it provides the mechanistic causality behind Pd retention and field-validated, self-correcting protocols to help you achieve single-digit ppm purity.

Part 1: The Causality of Palladium Contamination

To remove a contaminant, you must first understand why it persists. During a Suzuki-Miyaura coupling, the Pd catalyst cycles between Pd(0) and Pd(II) oxidation states. While bulk Pd(0) often precipitates out of solution as insoluble "Palladium Black," soluble Pd(II) species remain intimately bound to your product[2].

Why does Pd stick to biphenyls? The causality lies in the electronic structure of your product. Biphenyls possess electron-rich π-systems that form highly stable π-complexes with soluble Pd species. Furthermore, if your biphenyl derivative contains heteroatoms (e.g., nitrogen, oxygen, or sulfur), these act as Lewis bases, strongly chelating the Pd metal[2]. Traditional purification methods like crystallization or standard silica gel chromatography often fail because the binding affinity between the Pd and the API outcompetes the separation matrix[1].

G A Aryl Halide + Aryl Boronic Acid C Catalytic Cycle (Oxidative Addition, Transmetalation) A->C B Pd Catalyst (e.g., Pd(PPh3)4) B->C D Crude Biphenyl Product + Pd Contaminants C->D Reductive Elimination E Soluble Pd-Biphenyl Adducts (π-coordination) D->E Soluble F Insoluble Pd Black (Precipitate) D->F Insoluble

Fig 1. Mechanistic pathway of Pd contamination during biphenyl synthesis.

Part 2: Regulatory Targets (ICH Q3D)

Before troubleshooting, you must define your target. Palladium is classified as a Class 2B elemental impurity due to its low natural abundance but high toxicity[3]. The acceptable limit depends entirely on the drug's route of administration.

Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Palladium

Route of AdministrationICH Q3D ClassificationPermitted Daily Exposure (PDE)Target Concentration Limit (Assuming 10g daily dose)
Oral Class 2B100 µ g/day ≤ 10 ppm
Parenteral Class 2B10 µ g/day ≤ 1 ppm
Inhalational Class 2B1 µ g/day ≤ 0.1 ppm

(Data derived from ICH Q3D and USP <232> guidelines[4],[5],[6])

Part 3: Troubleshooting FAQs

Q: I treated my crude biphenyl mixture with activated carbon, but my Pd levels are still around 400 ppm. What went wrong? A: Activated carbon relies entirely on physisorption (van der Waals forces and porosity). While it is an excellent first-pass treatment to remove bulk Pd black and reduce levels from ~5,000 ppm to ~400 ppm, it lacks the chemical specificity to break the strong Pd-API coordination bonds[7]. To reach the <10 ppm threshold, you must use chemisorption—specifically, functionalized silica scavengers that form irreversible covalent bonds with Pd.

Q: How do I choose the correct functionalized silica scavenger? A: The choice depends on the catalyst used and the steric hindrance of your biphenyl product. Use the table below to match the scavenger to your specific chemical environment.

Table 2: Metal Scavenger Selection Guide

Scavenger TypeFunctional GroupPrimary MechanismBest Application For Biphenyls
SiliaMetS Thiol -SHStrong covalent S-Pd bondUniversal Pd(0)/Pd(II) scavenging; highly effective for standard Suzuki couplings[8].
SiliaMetS Thiourea -NH-CS-NH₂ChelationSterically hindered Pd complexes; APIs with sensitive functional groups[9].
SiliaMetS DMT DimercaptotriazineMulti-point chelationHighly active catalysts like Pd(dt-bpf)Cl₂; concurrent removal of Ru or Cu[8].

Part 4: Validated Standard Operating Procedure (SOP)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It utilizes a thermodynamic kinetic drive to force the Pd out of the API, followed by an analytical feedback loop (ICP-MS) that dictates whether the product can proceed or must be recycled.

Protocol: Batch Scavenging with Functionalized Silica

Step 1: Solvation & Pre-treatment

  • Action: Dissolve the crude biphenyl product in a polar aprotic solvent (e.g., DMF, THF, or DME)[7],[9].

  • Causality: The solvent must fully solvate the Pd-API complexes. Add 50% w/w activated carbon and stir at 25°C for 2 hours. Filter through a Celite pad. This cheaply removes bulk particulate Pd black, preventing the more expensive silica scavengers from being overwhelmed[7].

Step 2: Chemisorption (The Kinetic Drive)

  • Action: Add 4 to 8 molar equivalents (relative to the initial Pd catalyst load) of SiliaMetS Thiol or DMT to the filtrate[8].

  • Action: Heat the suspension to 40–60°C and stir orbitally for 4 to 16 hours.

  • Causality: Heating is critical. At room temperature, the Pd is kinetically trapped within the API's π-system. Heating provides the activation energy required to break the Pd-API bond, allowing the thermodynamically more stable Pd-Thiol (or Pd-DMT) covalent bond to form.

Step 3: Isolation & Validation

  • Action: Filter the silica scavenger using a 0.45 µm PTFE membrane. Wash the filter cake with a small volume of clean solvent to maximize biphenyl recovery[7].

  • Action: Analyze the filtrate via Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[6].

  • System Validation: If the result is <10 ppm (for oral APIs), the system validates itself, and you may proceed to crystallization. If >10 ppm, the system flags a failure, requiring a recycle loop with increased temperature or a synergistic mix of Thiol and Thiourea scavengers[9].

G Start Crude Biphenyl (>1000 ppm Pd) Carbon Activated Carbon Pre-treatment Start->Carbon Filter1 Filter Pd Black Carbon->Filter1 Scavenger Add SiliaMetS Thiol/DMT (4-8 equiv) Filter1->Scavenger Heat Stir at 40-60°C for 4-16 hrs Scavenger->Heat Filter2 Filter Scavenger Heat->Filter2 ICP ICP-MS Analysis Filter2->ICP Pass < 10 ppm Pd Proceed to API ICP->Pass Success Fail > 10 ppm Pd Optimize Time/Temp ICP->Fail High Pd Fail->Scavenger Recycle

Fig 2. Step-by-step decision tree for palladium scavenging workflows.

References

  • Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS - Chemie Brunschwig. 7

  • ICH Q3D Elemental Impurities - CMC Drug Product Development - Triphase Pharma Solutions. 4

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Publications. 1

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Royal Society of Chemistry. 2

  • Application Note: SiliaMetS Metal Scavengers - Velocity Scientific Solutions. 8

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena. 5

  • Elemental impurities per USP and ICH q3d guidelines - Labcorp. 3

  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS - FUJIFILM Wako Chemicals. 9

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-OES Solution - Agilent. 6

Sources

Handling hygroscopic HCl salts of amino biphenyl acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic HCl Salts of Amino Biphenyl Acids

Role: Senior Application Scientist Status: Active System: High-Contrast/Accessibility Mode Enabled

Introduction: The "Sticky Salt" Paradox

Welcome. If you are reading this, you are likely staring at a flask containing what should be a pristine crystalline solid, but currently resembles a semi-solid oil or a sticky gum.

Amino biphenyl acids present a unique challenge. The biphenyl core is hydrophobic and rigid, but the hydrochloride salt of the amine functionality introduces extreme polarity. This conflict creates a high lattice energy that, paradoxically, is easily disrupted by atmospheric moisture. The chloride ion (


) is a chaotic hydrogen bond acceptor; once it grabs a water molecule, it disrupts the crystal lattice, lowering the glass transition temperature (

) and causing the salt to deliquesce (dissolve in its own absorbed water).

This guide is not a textbook. It is a tactical manual for stabilizing, handling, and characterizing these difficult salts.

Module 1: Immediate Handling & Weighing

"How do I get it from the bottle to the reaction without it turning to soup?"

Q: I need to weigh 50 mg for a coupling reaction. By the time I walk to the balance, it’s wet. What do I do?

A: You must stop weighing "directly" and start Weighing by Difference . Hygroscopic salts absorb water faster than your balance can stabilize. If you weigh directly onto a weigh paper, the mass will tick upward indefinitely.

Protocol: The Closed-Transfer Method

  • Dry the Source: Ensure your source bottle has been in a desiccator (see Module 2) for at least 4 hours.

  • Tare the Vessel: Place a capped weighing vial (or the source bottle itself if small) on the analytical balance. Tare it.

  • Estimate & Remove: Remove the vial, take it to your hood/bench, and quickly transfer an estimated amount of solid into your destination flask. Do not weigh this step.

  • Re-weigh the Source: Cap the source vial immediately and place it back on the balance.

  • Calculate: The negative mass displayed is exactly what you transferred.

Why this works: You are measuring the loss of mass from a closed system, which is immune to atmospheric moisture uptake during the measurement reading time.

Q: I don't have a glovebox. Can I create a dry environment on the bench?

A: Yes. Use the "Inverted Funnel" Argon Shield.

  • Clamp a large glass funnel inverted over your balance pan (if top-loading) or working area.

  • Run a line of dry Argon or Nitrogen into the stem of the funnel.

  • The heavy inert gas will create a "curtain" falling over your workspace, displacing humid air. This gives you a 30-60 second window of dry time.

Module 2: Recovery of Deliquesced Material

"It turned to oil. Is it ruined?"

Q: My salt has turned into a yellow goo. Can I dry it back to a solid?

A: Simply putting "goo" in a vacuum oven often fails; it forms a skin on top that traps moisture inside, leaving you with a hard shell and a liquid center. You must perform a Solvent Trituration to restore the lattice.

Protocol: The Trituration Rescue

  • Dissolve: Add a minimal amount of anhydrous Methanol or DCM to dissolve the oil completely.

  • Precipitate: While stirring rapidly, add a non-polar anti-solvent (Diethyl Ether or Hexanes) dropwise until the solution turns cloudy.

  • Grind: If it oils out again, scratch the side of the flask with a glass rod. The friction provides nucleation sites.

  • Filter: Once a solid forms, filter immediately under a blanket of Nitrogen.

Visual Workflow: Recovery Logic

RecoveryWorkflow Start State: Oily/Gummy Salt Dissolve 1. Dissolve in minimal polar solvent (MeOH or DCM) Start->Dissolve Antisolvent 2. Add Anti-solvent slowly (Et2O or Hexane) Dissolve->Antisolvent Check Did it precipitate? Antisolvent->Check Scratch 3. Triturate/Scratch Glass (Induce Nucleation) Check->Scratch No (Oily) Filter 4. Filter under N2 (Schlenk Frit) Check->Filter Yes (Solid) Scratch->Check Evap Rotovap to Foam (Last Resort) Scratch->Evap Fails repeatedly

Caption: Decision tree for recovering amino biphenyl HCl salts that have deliquesced into oil.

Module 3: Storage & Drying

"How do I keep it dry without destroying my equipment?"

Q: Can I put this in the vacuum oven overnight?

A: WARNING: HCl salts are in equilibrium. Under high vacuum and heat (


), you risk stripping the HCl off the amine, reverting it to the free base.


Furthermore, the off-gassing HCl will destroy the oil seal in rotary vane vacuum pumps.

The "Safe Drying" Protocol:

Method Suitability Notes

| High Vac (Oil Pump) | Risk | Requires a


 (Liquid Nitrogen) cold trap to catch HCl vapors. |
| Diaphragm Pump  | Safe  | PTFE-coated pumps resist HCl corrosion. Ultimate vacuum is lower (worse), but safer for equipment. |
| Desiccator (

)
| Best | Phosphorus Pentoxide is the only desiccant aggressive enough for HCl salts. Silica gel is useless here. | | Abderhalden Pistol | Gold Standard | Uses refluxing solvent to heat sample under static vacuum with

. |

Q: Which desiccant should I use?

  • Silica Gel: Ineffective. (Stops working at <10% RH).

  • Calcium Chloride: Moderate.

  • Phosphorus Pentoxide (

    
    ): Mandatory.  It chemically reacts with water to form phosphoric acid. It is irreversible and creates the near-0% humidity environment these salts require.
    

Module 4: Characterization

"How do I know how much water is actually in there?"

Q: My NMR looks clean, but the yield is 110%. How do I quantify the water?

A: Standard Loss on Drying (LOD) is inaccurate because you might be losing HCl. You need TGA (Thermogravimetric Analysis) or DVS (Dynamic Vapor Sorption) .

Technique Comparison:

TechniqueWhat it tells youSignal for HCl Salt
TGA Mass loss vs. TempStep 1 (

):
Surface water/solvent.Step 2 (

):
Decomposition or HCl loss.
DSC Heat flow (Melting)A sharp endotherm indicates a pure crystal. A broad, low-temp endotherm indicates the "glass transition" of a wet salt.
DVS Mass change vs. HumidityCritical. Tells you the "Critical Relative Humidity" (CRH). If CRH is 40%, you can handle it in a standard AC lab. If CRH is 10%, you need a glovebox.

Visual: Understanding the DVS Isotherm

DVS_Logic Sample Sample Analysis (DVS) Hysteresis Hysteresis Loop? (Desorption != Adsorption) Sample->Hysteresis Channel Channel Hydrate (Water moves freely) Hysteresis->Channel No Hysteresis Stoichiometric True Hydrate (Stable Step) Hysteresis->Stoichiometric Step Change Surface Surface Adsorption (Hygroscopic) Hysteresis->Surface Linear Slope

Caption: Interpreting Dynamic Vapor Sorption (DVS) data to distinguish between simple wetness and hydrate formation.

Module 5: The "Pivot" (Salt Engineering)

"I can't work with this. It's too unstable."

Q: Is there an alternative to HCl?

A: If the HCl salt is non-crystalline or deliquescent, it is often because the lattice energy is insufficient to pack tightly. For amino biphenyls, the large hydrophobic region often pairs better with large organic counter-ions than with the small, hard chloride ion.

Recommended Counter-ion Screen (Stahl & Wermuth Tier 1):

  • Tosylate (p-Toluenesulfonate): Excellent for biphenyls. The aromatic ring of the tosylate pi-stacks with the biphenyl, creating a very stable, non-hygroscopic lattice.

  • Mesylate (Methanesulfonate): Good compromise between solubility and stability.

  • Fumarate: Often forms 2:1 salts that are highly crystalline and less acidic.

Strategic Rule: If your HCl salt is an oil, stop trying to dry it . Switch to a Tosylate.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Form selection of pharmaceutical compounds. In Solid State Characterization of Pharmaceuticals.

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Introduction.

  • Sigma-Aldrich. (2022). Drying Agents and Desiccants: Technical Guide.

Sources

Technical Support Center: Overcoming Steric Hindrance in Biphenyl 2,2'-Disubstitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 2,2'-disubstituted biphenyls. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities arising from steric hindrance in these challenging yet crucial reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura coupling for a tetra-ortho-substituted biphenyl is resulting in low or no yield. What are the likely causes?

Answer:

Low to nonexistent yields in these sterically demanding couplings often stem from the inhibition of key steps in the catalytic cycle.[1] The primary culprits are:

  • Inefficient Reductive Elimination: The final C-C bond-forming step is often the rate-limiting step and can be significantly slowed by the steric clash of bulky ortho substituents on both aryl partners.[2] This prevents the final product from being released and the catalyst from regenerating.

  • Slow Oxidative Addition: While less common for aryl bromides and iodides, electron-rich and sterically hindered aryl halides can exhibit slow oxidative addition to the metal center.[3]

  • Catalyst Deactivation: The formation of inactive palladium black is a common issue, often caused by impurities or side reactions.[4]

  • Protodeboronation of the Boronic Acid: The boronic acid can be sensitive to hydrolysis, especially under basic conditions, leading to the formation of an undesired arene byproduct.[5]

Question 2: How can I optimize my reaction conditions to favor the formation of my sterically hindered biphenyl product?

Answer:

A multi-faceted approach to optimization is often necessary:

  • Ligand Selection is Critical: Bulky, electron-rich phosphine ligands are essential for promoting both oxidative addition and reductive elimination.[6] Ligands like SPhos, XPhos, and RuPhos are known to be effective.[7] For particularly challenging couplings, consider specialized ligands like HFTPhos, which has shown high activity for the synthesis of sterically demanding biaryls.[2] N-heterocyclic carbene (NHC) ligands with flexible steric bulk have also proven effective for room-temperature couplings of hindered aryl chlorides.[8]

  • Choice of Base and Solvent: The base plays a crucial role in the transmetalation step. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[9] The choice of solvent can influence catalyst solubility and reactivity; common choices include toluene, dioxane, or THF.[5] For some systems, a mixture of an organic solvent and water can be beneficial.[2]

  • Temperature and Reaction Time: Sterically hindered reactions often require higher temperatures (80-130 °C) to overcome the activation energy barriers.[6] Consequently, longer reaction times (12-48 hours) may be necessary.[6]

  • Reagent Quality and Stoichiometry: Ensure all reagents and solvents are anhydrous and thoroughly degassed to prevent catalyst deactivation and protodeboronation.[5] Using a slight excess of the boronic acid or ester (1.2-1.5 equivalents) can sometimes improve yields.[9]

Question 3: I'm observing significant homocoupling of my boronic acid. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid is often promoted by the presence of oxygen.[7] To minimize this:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents before use. This can be achieved by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[7] This can reduce the rate of both homocoupling and protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect 2,2'-disubstituted biphenyl synthesis?

A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of atoms or groups of atoms near the reactive site. In the synthesis of 2,2'-disubstituted biphenyls, the substituents at the ortho positions of both aromatic rings can physically impede the approach of the coupling partners and the catalyst, hindering the necessary bond formations.[9] This can also restrict the rotation around the newly formed biphenyl bond, leading to atropisomerism.[10][11]

Q2: Are there alternative coupling methods to Suzuki-Miyaura for synthesizing sterically hindered biphenyls?

A2: Yes, several other cross-coupling reactions can be employed, each with its own advantages and challenges:

  • Ullmann Coupling: A classical method that uses copper catalysis. It can be effective for certain substrates but often requires harsh reaction conditions and stoichiometric amounts of copper.[5]

  • Negishi Coupling: Utilizes organozinc reagents and is known for its high functional group tolerance. However, the preparation of organozinc reagents can be challenging.

  • Organocopper Cross-Coupling: The use of organocopper reagents under palladium catalysis has been shown to be a powerful method for C-C bond formation at highly sterically hindered centers.

Q3: My 2,2'-disubstituted biphenyl product is a mixture of atropisomers. How can I control the stereochemistry?

A3: The synthesis of single atropisomers is a significant challenge. The rotational barrier between the two isomers is determined by the size of the ortho substituents.[10] To achieve stereocontrol, you can employ:

  • Chiral Ligands: The use of chiral phosphine ligands in asymmetric Suzuki-Miyaura coupling reactions has been shown to induce enantioselectivity in the formation of axially chiral biaryls.[12]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the coupling partners can direct the stereochemical outcome of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Substrates

This protocol provides a starting point for optimization.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid or ester (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

Procedure:

  • In a glovebox, add the aryl halide, arylboronic acid, palladium precatalyst, ligand, and base to a flame-dried reaction vessel equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to the reaction vessel.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Protocol 2: Preparation of a Boronate Ester (Pinacol Ester)

Materials:

  • Arylboronic acid (1.0 mmol)

  • Pinacol (1.1 mmol)

  • Anhydrous solvent (e.g., THF or toluene, 10 mL)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Dissolve the arylboronic acid and pinacol in the anhydrous solvent in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours. Water is a byproduct, and its removal drives the equilibrium. A small amount of a drying agent can be added.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure to obtain the crude boronate ester, which can often be used in the subsequent coupling reaction without further purification.

Data Presentation

Table 1: Comparison of Ligands for a Challenging Tetra-ortho-substituted Biphenyl Synthesis.

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
P(t-Bu)₃2Cs₂CO₃Toluene11024<5
SPhos1K₃PO₄Toluene1101865
XPhos1K₃PO₄Toluene1101878
RuPhos1K₃PO₄Toluene1101885
HFTPhos0.05K₂CO₃iPrOH/H₂O60389[2]

Note: This table is a representative example and actual results will vary depending on the specific substrates.

Visualizations

Diagram 1: Troubleshooting Logic for Low Yield in Sterically Hindered Suzuki-Miyaura Coupling

Troubleshooting_Suzuki Start Low or No Yield Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagent Quality Start->Check_Reagents Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider specialized ligands. Check_Catalyst->Ligand Ligand Choice? Precatalyst Use fresh, high-quality precatalyst. Consider precatalyst form (e.g., G3). Check_Catalyst->Precatalyst Precatalyst Activity? Deactivation Ensure rigorous inert atmosphere and degassed solvents. Check_Catalyst->Deactivation Deactivation? Temperature Increase temperature (e.g., 100-130 °C). Check_Conditions->Temperature Temperature? Base Use strong, non-nucleophilic base (e.g., K3PO4, Cs2CO3). Check_Conditions->Base Base? Solvent Screen different solvents (Toluene, Dioxane, THF). Check_Conditions->Solvent Solvent? Boronic_Acid Use fresh boronic acid or convert to a more stable boronate ester (e.g., pinacol). Check_Reagents->Boronic_Acid Boronic Acid Stability? Purity Ensure high purity of all starting materials. Check_Reagents->Purity Reagent Purity?

Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.

Diagram 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation (Ar'-B(OR)2) ArPdArB->Pd0 Product Ar-Ar' ArPdArB->Product Reductive Elimination XBor X-B(OR)2 ArX Ar-X ArB Ar'-B(OR)2 Base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Sources

Validation & Comparative

Comparative Analysis Guide: 1H NMR Verification of 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectrum analysis of 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl

Executive Summary

This guide provides a technical framework for the structural validation of 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl (CAS: 31638-34-3 for free base; HCl salt forms vary). As a critical intermediate in the synthesis of Sartan-class antihypertensives (e.g., Telmisartan) and phenanthridinone derivatives, its purity is paramount.

This analysis compares the Target HCl Salt against its two most common "alternatives" (impurities/degradants) encountered during development:

  • The Free Zwitterion: Resulting from incomplete salt formation.

  • The Cyclized Lactam (Dibenzo[c,e]azepin-5-one): A spontaneous dehydration product formed under thermal or acidic stress.

Structural Context & Theoretical Prediction

The molecule features a biphenyl core with 2,2'-disubstitution. This steric crowding forces the two phenyl rings to twist out of coplanarity (dihedral angle ~60–90°), disrupting conjugation but creating a unique magnetic environment.

  • Ring A (Acid Side): Contains the carboxylic acid (or carboxylate in zwitterion).

  • Ring B (Amine Side): Contains the aminomethyl group (

    
    ).
    

Key Analytical Challenge: Distinguishing the open-chain salt from the 7-membered lactam ring formed by intramolecular condensation.

Diagram 1: Structural Dynamics & Degradation Pathway

G cluster_0 Target Compound (Open Chain) cluster_1 Common Impurities / Alternatives HCl_Salt HCl Salt Form (Stable Solid) -CH2-NH3+ Zwitterion Free Zwitterion (pH Dependent) -COO- / -NH3+ HCl_Salt->Zwitterion Base / Aqueous Workup Lactam Cyclized Lactam Dibenzo[c,e]azepin-5-one (Dehydration Product) HCl_Salt->Lactam Heat or Dehydrating Acid Zwitterion->Lactam - H2O

Caption: The 2,2'-disubstitution pattern creates a high propensity for cyclization to the lactam. NMR must confirm the open-chain status.

Comparative Performance: HCl Salt vs. Impurities

The following table contrasts the spectral "fingerprints" of the target compound against its critical alternatives.

FeatureTarget: HCl Salt Alternative 1: Free Zwitterion Alternative 2: Cyclized Lactam
Methylene (

)

3.9 – 4.1 ppm
(Singlet/Broad s)Deshielded by

.

3.6 – 3.8 ppm
Shielded due to loss of HCl.

4.2 – 4.5 ppm
(Diastereotopic AB system)Rigid ring makes protons inequivalent.
Amine Protons

8.0 – 8.5 ppm
(Broad s, 3H)Characteristic

.
Variable / Broad Often exchanges rapidly.

~9.5 – 10.0 ppm
(Sharp s, 1H)Amide -NH- signal.
Carboxylic Acid

12.0 – 13.5 ppm
(Very Broad)Visible in dry DMSO-d6.
Absent (COO-)Or extremely broad.Absent Chemically consumed in ring formation.
Aromatic Region Complex Multiplet (8H) Due to ring twisting.Shifted Ortho protons shift upfield.Distinct Pattern Rigid planarity resolves coupling constants.
Detailed Experimental Protocol

To ensure data integrity (E-E-A-T), follow this protocol to prevent in-situ cyclization during analysis.

Reagents & Equipment
  • Solvent: DMSO-d6 (99.9% D) is preferred over Methanol-d4.

    • Reasoning: Methanol-d4 causes rapid exchange of the ammonium protons, erasing the critical

      
       signal needed to confirm the salt form. DMSO-d6 preserves exchangeable protons.
      
  • Instrument: 400 MHz or higher (essential to resolve the aromatic overlap).

Step-by-Step Workflow
  • Sample Prep: Dissolve 10–15 mg of the solid in 0.6 mL DMSO-d6.

    • Critical:Do not heat the sample to aid dissolution. Heating an amino-acid salt in DMSO can induce partial cyclization to the lactam, leading to false impurity peaks. Sonicate at room temperature if necessary.

  • Acquisition:

    • Pulse Angle: 30° (to prevent saturation of exchangeable protons).

    • Relaxation Delay (D1):

      
       5 seconds. (Ensure integration accuracy of the carboxylic proton).
      
    • Scans: 16–32.

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Apply 0.3 Hz line broadening (LB) to smooth broad ammonium peaks.

Diagram 2: Analytical Decision Tree

Analysis Start Acquire 1H NMR in DMSO-d6 Check_CH2 Check Methylene (-CH2-) Region (3.5 - 4.5 ppm) Start->Check_CH2 Split_Check Is the CH2 peak a Singlet or Split? Check_CH2->Split_Check Singlet Singlet (~4.0 ppm) Split_Check->Singlet Singlet AB_System AB Quartet / Split (> 4.2 ppm) Split_Check->AB_System Split Check_NH Check Exchangeable Region (8 - 14 ppm) Singlet->Check_NH Result_Bad IMPURITY: Cyclized Lactam AB_System->Result_Bad NH3_Present Broad signal ~8.2 ppm (3H) Broad signal ~13 ppm (1H) Check_NH->NH3_Present Signals Found Amide_Present Sharp Singlet ~10 ppm (1H) No Acid Peak Check_NH->Amide_Present Sharp Amide Result_Good CONFIRMED: HCl Salt NH3_Present->Result_Good Amide_Present->Result_Bad

Caption: Workflow for distinguishing the target HCl salt from cyclized impurities.

Spectral Assignments (DMSO-d6)

Values are characteristic estimates based on biphenyl electronic effects and benzylamine HCl standards.

Chemical Shift (

)
MultiplicityIntegrationAssignmentMechanistic Insight
12.80 Broad s1H

Highly deshielded; indicates free carboxylic acid (not lactam).
8.45 Broad s3H

Ammonium protons. Broadening due to quadrupole relaxation of

.
7.75 – 7.30 Multiplet8HAromatic Ring A & BThe biphenyl twist causes shielding. H-3 (ortho to COOH) and H-3' (ortho to CH2) are typically the most deshielded doublets within this stack.
3.98 Singlet2H

Diagnostic Peak. Appears as a singlet.[1] If this peak splits into a "roofed" doublet pair (AB system), the ring has closed, making the protons diastereotopic.
Troubleshooting & Common Pitfalls
  • Hygroscopicity: The HCl salt is hygroscopic. A large water peak at 3.33 ppm in DMSO can obscure the methylene signal.

    • Solution: Use dry DMSO ampoules. If the water peak overlaps the methylene (3.98 ppm) or shifts it, add 1-2 drops of

      
      . Note that adding 
      
      
      
      will erase the
      
      
      and
      
      
      signals, so perform this only after confirming the exchangeable protons.
  • Rotational Isomers: At very low temperatures (< -20°C), the biphenyl rotation may slow enough to broaden aromatic peaks. At room temperature (298K), the rotation is usually fast enough on the NMR timescale to show an averaged spectrum, but line broadening is common.

References
  • Compound Interest. (2024). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Transition-metal-free synthesis of phenanthridinones from biaryl-2-oxamic acid. PubMed. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Spectra and physical data of [1,1'-Biphenyl]-2-carboxylic acid. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Biphenyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide design, the incorporation of non-proteinogenic amino acids is a key strategy for modulating the pharmacological properties of bioactive molecules. Among these, biphenyl amino acids, such as 4-biphenylalanine (Bfa), offer unique structural and functional characteristics due to their extended aromatic system. Understanding the behavior of these modified amino acids under mass spectrometric analysis is crucial for their unambiguous identification and characterization. This guide provides an in-depth comparison of the collision-induced dissociation (CID) fragmentation patterns of biphenyl amino acids, with a focus on how they differ from their natural aromatic counterparts.

The Significance of the Biphenyl Moiety in Mass Spectrometry

The introduction of a biphenyl group in place of a simple phenyl ring, as in the case of phenylalanine, has a profound impact on the fragmentation behavior of the amino acid. The extended π-system of the biphenyl moiety can influence charge distribution and stabilization of fragment ions, leading to unique fragmentation pathways. This guide will explore these differences, providing researchers with the necessary insights to interpret mass spectra of biphenyl-containing peptides and small molecules.

Comparative Fragmentation Analysis: Biphenylalanine vs. Phenylalanine

The fragmentation of protonated amino acids under CID conditions is a well-studied process, typically involving neutral losses of ammonia (NH₃) and a combination of water and carbon monoxide (H₂O + CO).[1][2] While biphenyl amino acids follow these general pathways, the relative abundances of the resulting fragment ions and the emergence of unique fragmentation channels set them apart.

Key Fragmentation Pathways

Under low-energy CID, protonated aromatic amino acids primarily fragment along the peptide backbone, yielding predominantly b and y ions when incorporated into a peptide.[3] For the free amino acid, the most common fragmentation pathways include:

  • Loss of Ammonia (NH₃): This is a characteristic fragmentation for many amino acids.

  • Loss of Water and Carbon Monoxide (H₂O + CO): This concomitant loss is also a common fragmentation pathway for amino acids.[1]

  • Side-Chain Fragmentation: The nature of the side chain dictates the unique fragmentation patterns that can be used for identification.

For protonated phenylalanine, a major fragment ion is observed at m/z 120, resulting from the loss of the carboxyl group.[4] Further fragmentation of this ion can occur. In peptides, the presence of phenylalanine can influence the fragmentation of the entire peptide, with its benzyl group playing a significant role in the observed fragmentation reactions.[5]

In the case of biphenylalanine, the additional phenyl ring provides alternative fragmentation pathways. While direct, detailed studies on the fragmentation of free biphenylalanine are not abundant in the literature, analysis of peptides containing this amino acid reveals characteristic fragmentation patterns. The increased size and hydrophobicity of the biphenyl side chain can influence the ionization efficiency and the stability of fragment ions.

Table 1: Common Fragment Ions of Phenylalanine and Predicted Fragments for 4-Biphenylalanine (Bfa)

Precursor Ion (m/z)Amino AcidFragment Ion (m/z)Neutral LossDescription
166.086Phenylalanine120.081HCOOHLoss of formic acid
166.086Phenylalanine149.060NH₃Loss of ammonia
166.086Phenylalanine119.086H₂O + COConcomitant loss of water and carbon monoxide
242.1184-Biphenylalanine196.112 (Predicted)HCOOHLoss of formic acid
242.1184-Biphenylalanine225.092 (Predicted)NH₃Loss of ammonia
242.1184-Biphenylalanine195.117 (Predicted)H₂O + COConcomitant loss of water and carbon monoxide
242.1184-Biphenylalanine167.086 (Predicted)C₆H₅Loss of a phenyl group from the side chain

Note: The predicted m/z values for 4-Biphenylalanine are based on its chemical formula (C₁₅H₁₅NO₂) and known fragmentation patterns of aromatic amino acids.

Experimental Design for Fragmentation Analysis

A robust understanding of the fragmentation patterns of biphenyl amino acids requires a well-designed experimental workflow. The following protocol outlines a general approach for the analysis of synthetic peptides containing biphenylalanine using LC-MS/MS.

Experimental Workflow

Caption: A typical experimental workflow for the analysis of biphenyl amino acid-containing peptides.

Detailed Protocol for LC-MS/MS Analysis
  • Sample Preparation:

    • Synthesize the peptide containing the biphenyl amino acid using solid-phase peptide synthesis.[6]

    • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

    • Confirm the purity and determine the concentration of the purified peptide.

  • Liquid Chromatography:

    • Use a C18 column for the separation of the peptide.[8]

    • Employ a gradient of water and acetonitrile, both containing 0.1% formic acid, as the mobile phase.[9] Formic acid is preferred over trifluoroacetic acid (TFA) for LC/MS as it causes less ion suppression.[10]

  • Mass Spectrometry:

    • Perform electrospray ionization (ESI) in positive ion mode.[11]

    • Select the protonated molecular ion of the peptide for collision-induced dissociation (CID).

    • Acquire MS/MS spectra over a range of collision energies to observe the full fragmentation pattern.

  • Data Analysis:

    • Identify the fragment ions in the MS/MS spectrum.

    • Compare the fragmentation pattern to that of a similar peptide containing a natural aromatic amino acid (e.g., phenylalanine).

    • Look for unique fragment ions that are characteristic of the biphenyl amino acid.

Factors Influencing Fragmentation

Several factors can influence the fragmentation of peptides containing biphenyl amino acids:

  • Collision Energy: Higher collision energies can induce more extensive fragmentation, including cleavage of the biphenyl side chain.[3]

  • Charge State: The charge state of the precursor ion can affect the fragmentation pathways.

  • Peptide Sequence: The amino acids adjacent to the biphenyl residue can influence the fragmentation pattern.

Fragmentation Pathway of a Biphenyl Amino Acid

The fragmentation of a protonated biphenyl amino acid is expected to proceed through several key steps, as illustrated below.

fragmentation_pathway Precursor Protonated Biphenyl Amino Acid [M+H]+ Loss_NH3 [M+H - NH3]+ Precursor->Loss_NH3 - NH3 Loss_H2OCO [M+H - H2O - CO]+ Precursor->Loss_H2OCO - (H2O + CO) Side_Chain_Cleavage Side-Chain Fragment Ions Precursor->Side_Chain_Cleavage Side-chain fragmentation Biphenyl_Cation Biphenyl Cation Side_Chain_Cleavage->Biphenyl_Cation Further fragmentation

Caption: Proposed fragmentation pathways for a protonated biphenyl amino acid under CID.

Conclusion

The incorporation of biphenyl amino acids into peptides and other molecules presents both opportunities and challenges for their characterization by mass spectrometry. While they share common fragmentation pathways with natural aromatic amino acids, the presence of the biphenyl moiety introduces unique fragmentation channels that can be leveraged for their identification. A thorough understanding of these fragmentation patterns, achieved through systematic experimental analysis, is essential for researchers in drug discovery and development. This guide provides a foundational understanding and a practical framework for the analysis of these important non-proteinogenic amino acids.

References

  • Kumar, P., Pathak, P. K., & Kushwaha, B. S. (2005). Synthesis and Studies of 2- Amino Biphenyl Derived Amides. Oriental Journal of Chemistry, 21(3).
  • Medzihradszky, K. F., Campbell, J. M., Baldwin, M. A., Falick, A. M., Juhasz, P., Vestal, M. L., & Burlingame, A. L. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552–558.
  • Laskin, J., & Futrell, J. H. (2005). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 16(10), 1593–1602.
  • Gatlin, C. L., Eng, J. K., Cross, S. T., Detter, J. C., & Yates, J. R. (2000). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of the American Society for Mass Spectrometry, 11(12), 1034–1041.
  • Siucinska, K., & O’Hair, R. A. J. (2004). Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. The Journal of Physical Chemistry A, 108(43), 9499–9509.
  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297–1311.
  • Rinner, O., & Malmström, L. (2016). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 15(1), 282–292.
  • Polfer, N. C., Oomens, J., Suhai, S., & Paizs, B. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. Journal of the American Society for Mass Spectrometry, 29(3), 514–526.
  • Sun, R., & Zhu, Y. (2022). Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral. bioRxiv.
  • Kaur, N., & Kishore, D. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. RSC Advances, 3(18), 6149–6174.
  • Chen, Y. H., Chen, K. H., & Chen, C. H. (2019).
  • Agilent Technologies. (2024).
  • Aragen Life Sciences. (n.d.).
  • Jablonski, J., & Wheat, T. (n.d.).
  • Agilent Technologies. (n.d.).
  • Paizs, B., & Suhai, S. (2005). Fragmentation Pathways of Protonated Peptides. Mass Spectrometry Reviews, 24(4), 508–548.
  • Vékey, K., Somogyi, Á., & Wysocki, V. H. (1995). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 117(24), 6437–6447.
  • Harrison, A. G. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry, 92(6), 4216–4225.
  • Bowie, J. H., & Simons, B. K. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1201–1207.
  • Slepukhina, T. A., Kopchuk, D. S., Kovalev, I. S., Santra, S., Zyryanov, G. V., & Charushin, V. N. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6898.
  • Kaur, N., & Kishore, D. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. RSC Advances, 5(128), 105979–106003.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Mass Spectrometry. In Spectroscopic Methods in Organic Chemistry (pp. 287–352). Georg Thieme Verlag.
  • Biemann, K. (1990). MASS SPECTROMETRY OF PEPTIDES AND PROTEINS. Annual Review of Biochemistry, 59(1), 977–1010.
  • Ageta, H., Nonoyama, K., & Yonezawa, K. (2017). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 142(19), 3625–3632.
  • Lee, J. H., Lee, J. H., & Kim, H. J. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 33(7), 2267–2272.
  • Bissaro, B., Gütz, C., Roret, T., Grøsvik, B. E., Ropstad, E., & Sanden, M. (2022). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Journal of the American Chemical Society, 144(11), 4945–4955.
  • Gagniuc, P. A., & Ionescu, R. E. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2095.
  • Jyothi, K., Madhavi, G., & Sridhar, M. (2018). Preparation of amino biphenyl derivatives.
  • Lee, H. G., & Lee, D. G. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 27(1), 143–151.
  • Yang, R., Dong, J., Guo, H., & Chen, W. (2013). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis.
  • Creative Proteomics. (n.d.). Peptide Mapping Overview.
  • De Pauw, E., & Gabelica, V. (2010). Enantiomeric differentiation of aromatic amino acids using traveling wave ion mobility-mass spectrometry. Chemical Science, 1(4), 483–488.

Sources

Architectural Metaphors in Drug Design: A Comparative Guide to Phenyl vs. Biphenyl Spacers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Aromatic Spacers in Medicinal Chemistry

In the architecture of small-molecule drugs, spacers (or linkers) are not merely inert structural bridges; they are active participants that dictate molecular conformation, target affinity, and pharmacokinetic viability. While the single phenyl ring remains the most ubiquitous structural motif in FDA-approved drugs [[1]](), the evolution of complex therapeutic targets—such as protein-protein interactions (PPIs) and deep allosteric pockets—has necessitated the use of extended scaffolds.

The transition from a phenyl to a biphenyl spacer represents a critical strategic pivot in medicinal chemistry. By introducing a second conjugated ring, designers can dramatically increase the hydrophobic surface area, extend the spatial reach of pharmacophores, and pre-organize the molecule to minimize the entropic penalty upon target binding. This guide objectively compares the performance, mechanistic causality, and experimental validation of phenyl versus biphenyl spacers.

Structural & Physicochemical Divergence

The decision to utilize a biphenyl over a single phenyl spacer fundamentally alters the physicochemical profile of a drug candidate. The causality behind this shift lies in thermodynamics: a biphenyl system restricts rotational degrees of freedom (typically adopting a dihedral angle of ~44° in solution to minimize steric clash between ortho-hydrogens), which pre-organizes the molecule. This pre-organization pays the entropic cost of binding upfront, leading to a lower Gibbs free energy (


) of binding and higher target affinity.
Quantitative Comparison of Spacer Properties
ParameterPhenyl SpacerBiphenyl SpacerMechanistic Impact
Spatial Extension ~4.3 Å (para-linked)~8.6 Å (para-linked)Biphenyls can bridge distant binding hotspots or deeply penetrate hydrophobic tunnels.
Lipophilicity (

logP)
Baseline+1.5 to +2.0 relative to phenylBiphenyls enhance membrane permeability but may reduce aqueous solubility.
Rotational Flexibility High (if linked via alkyls)Restricted (steric hindrance)Biphenyls reduce the entropic penalty (

) upon target engagement.

Stacking Capacity
ModerateExceptionally HighBiphenyls stabilize complexes via extended multipolar interactions with aromatic residues (Tyr, Phe, Trp).

Mechanistic Case Studies: How Biphenyls Drive Efficacy

Case Study 1: Inducing Protein Dimerization (The PD-1/PD-L1 Axis)

The PD-1/PD-L1 interaction is a notoriously challenging PPI characterized by a large, flat binding interface. Standard phenyl-based small molecules struggle to achieve sufficient affinity. However, biphenyl-based inhibitors (such as BMS-202) revolutionized this space by acting as molecular "glue" [[2]](). The biphenyl scaffold slots perfectly into a deep, cylindrical hydrophobic tunnel formed only when two PD-L1 monomers come together, facilitating intense


 stacking and inducing an inactive homodimer [[3]]().

PDL1Mechanism PDL1_A PD-L1 Monomer A Biphenyl Biphenyl Spacer Core PDL1_A->Biphenyl π-π Stacking PDL1_B PD-L1 Monomer B PDL1_B->Biphenyl Hydrophobic Dimer PD-L1 Homodimer (Inactivated) Biphenyl->Dimer Dimerization TCell T-Cell Activation Dimer->TCell Restores Immunity

Mechanism of PD-L1 dimerization induced by biphenyl-based small molecule inhibitors.

Case Study 2: Anchoring in Deep Hydrophobic Pockets (HIV-1 NNRTIs & Neprilysin)

In the development of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), replacing a single phenyl ring with a biphenyl group in diarylpyrimidine (DAPY) derivatives dramatically improved potency. The extended biphenyl system reaches deeper into the hydrophobic cavity of the reverse transcriptase, enhancing interactions with residues Y181, Y188, W229, and F227. This structural modification yielded compounds with exceptional low-nanomolar efficacy (e.g.,


) and high selectivity indices [[4]]().

Similarly, in the design of Neprilysin inhibitors, the incorporation of a biphenyl butanoic acid derivative allowed the spacer to optimally fill the S1' subsite, creating massive van der Waals interactions that improved potency by up to 100-fold compared to suboptimal linkers 5.

Experimental Methodology: Validating Spacer Efficacy

To objectively measure the superiority of a biphenyl spacer over a phenyl spacer, researchers must employ highly sensitive, self-validating biophysical assays.

SpacerWorkflow A Target Pocket Analysis B Phenyl Spacer (Flexible, Lower logP) A->B Shallow Pocket C Biphenyl Spacer (Rigid, High logP) A->C Deep/PPI Pocket D In Vitro Binding Assays (HTRF / SPR) B->D C->D E PK & Solubility Profiling D->E

Workflow for selecting and evaluating phenyl vs. biphenyl spacers in drug design.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) for Binding Affinity

Rationale: HTRF is the gold standard for evaluating biphenyl-induced dimerization (like PD-L1) because it is a wash-free assay. Washing steps in standard ELISAs can disrupt transient, spacer-dependent protein complexes. The ratiometric nature of HTRF acts as a self-validating system, canceling out background noise and compound auto-fluorescence.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare Europium cryptate-labeled target protein (Donor) and XL665-labeled ligand/receptor (Acceptor) in a specialized assay buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA to prevent non-specific binding).

  • Compound Titration: Serially dilute the synthesized phenyl and biphenyl analogs in 100% DMSO. Transfer to a 384-well microplate. Critical Step: Ensure final DMSO concentration remains

    
     to prevent solvent-induced protein denaturation.
    
  • Equilibration: Add the labeled Donor and Acceptor proteins to the compound wells. Include a known biphenyl reference inhibitor (e.g., BMS-202) as a positive control, and a 1% DMSO vehicle as a negative control. Incubate at room temperature for 2 hours to achieve thermodynamic equilibrium.

  • Signal Detection: Excite the plate at 320 nm using a microplate reader. Measure the dual emission at 620 nm (Donor) and 665 nm (Acceptor).

  • Data Synthesis: Calculate the FRET ratio (

    
    ). Plot the log[inhibitor] concentration against the FRET ratio using non-linear regression to determine the exact 
    
    
    
    shift between the phenyl and biphenyl variants.

Developability and Pharmacokinetic Trade-offs

While biphenyl spacers offer massive gains in target affinity, they introduce specific pharmacokinetic liabilities. The addition of a second aromatic ring significantly increases the molecular weight and lipophilicity (logP).

  • Solubility: High logP directly correlates with poor aqueous solubility, which can severely limit oral bioavailability.

  • Protein Binding: Biphenyls tend to exhibit higher non-specific binding to human serum albumin (HSA), which can reduce the fraction of unbound, active drug in systemic circulation.

Mitigation Strategy: Drug development professionals often counteract the lipophilic burden of a biphenyl spacer by installing polar solubilizing groups (e.g., morpholine, piperazine, or sulfonamides) at the solvent-exposed tail of the molecule, ensuring the drug maintains a favorable balance between pharmacodynamic potency and pharmacokinetic developability.

References

  • Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy - PMC. National Institutes of Health (NIH). 4

  • Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC. National Institutes of Health (NIH). 3

  • Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. ResearchGate. 2

  • Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors - PMC. National Institutes of Health (NIH). 5

  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. Baruch S. Blumberg Institute. 1

Sources

Pharmacophore Rigidity in CNS Drug Design: 2'-(Aminomethyl)biphenyl-2-carboxylic Acid vs. GABA Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2'-(Aminomethyl)biphenyl-2-carboxylic acid (AMBCA) and established GABA analogs (specifically Gabapentin and Pregabalin). While Gabapentin serves as the clinical "gold standard" for neuropathic pain via


 subunit modulation, AMBCA represents a distinct class of rigidified pharmacophores .

Key Distinction: Gabapentin utilizes a semi-rigid cyclohexane scaffold to position the amino and carboxylic acid groups, allowing it to adapt to the


 binding pocket. In contrast, AMBCA utilizes a biphenyl scaffold , which locks the pharmacophore into a specific spatial arrangement defined by the dihedral angle of the phenyl rings. This rigidity makes AMBCA a critical probe for mapping the active conformations of GABA receptors (GABA

, GABA

) and transporters (GAT), and a privileged scaffold for designing dual-action ligands (e.g., Angiotensin/GABA hybrids).

Structural & Mechanistic Analysis

The Pharmacophore Challenge

-Aminobutyric acid (GABA) is highly flexible, capable of adopting hundreds of conformations. This flexibility allows it to bind to multiple targets (GABA

, GABA

, GAT1-4) but results in poor selectivity and low blood-brain barrier (BBB) permeability. Drug design aims to "freeze" the bioactive conformation.
Comparative Topology
FeatureGabapentin (Neurontin)2'-(Aminomethyl)biphenyl-2-carboxylic Acid (AMBCA)
Core Scaffold Cyclohexane (Aliphatic,

)
Biphenyl (Aromatic,

)
Conformation Chair conformation; semi-rigid.Twisted planar; highly rigid due to steric hindrance at ortho positions.
N-O Distance Variable (Flexible side chain).Fixed (approx. 5.0–6.5 Å depending on torsion).
Lipophilicity (LogP) ~ -1.1 (Hydrophilic)~ 2.5 - 3.0 (Lipophilic/Hydrophobic)
Primary Target Voltage-gated Ca

channels (

subunit).
GABA Transporters (GAT), GABA

(Probe), or Angiotensin II (AT1) antagonism precursors.
BBB Permeability High (via LAT1 transporter).Moderate to High (Passive diffusion due to aromaticity).
Mechanism of Action
  • Gabapentin: Does not bind to GABA

    
     or GABA
    
    
    
    receptors despite being a GABA analog.[1][2][3][4] It binds to the
    
    
    subunit of voltage-gated calcium channels, reducing calcium influx and inhibiting the release of excitatory neurotransmitters (Glutamate, Substance P).
  • AMBCA: Acts as a structural probe . The biphenyl core mimics the "folded" or "extended" conformations of GABA depending on substitution. Derivatives of AMBCA are often investigated as:

    • GAT Inhibitors: Blocking GABA reuptake.

    • Peptidomimetics: The rigid scaffold forces peptide chains into

      
      -turns, useful for designing stable peptide drugs.
      
    • Dual Antagonists: The biphenyl-tetrazole derivatives (sartans) are AT1 antagonists; AMBCA serves as the carboxylic acid bioisostere in these SAR studies.

Visualization of Signaling & Structure

The following diagram illustrates the divergence in pharmacological pathways between the flexible/semi-rigid Gabapentinoids and the rigid Biphenyl scaffolds.

G cluster_0 Aliphatic/Semi-Rigid Pathway cluster_1 Aromatic/Rigid Pathway GABA Endogenous GABA (Highly Flexible) Gabapentin Gabapentin (Cyclohexane Core) GABA->Gabapentin Bioisosteric Replacement AMBCA AMBCA (Biphenyl Core) GABA->AMBCA Conformational Restriction Alpha2Delta Target: α2δ Subunit (Ca2+ Channel) Gabapentin->Alpha2Delta High Affinity Binding Effect1 Reduced Ca2+ Influx (Neuropathic Pain Relief) Alpha2Delta->Effect1 GAT Target: GABA Transporters (GAT1/GAT3) AMBCA->GAT Pharmacophore Mapping Peptide Application: Peptidomimetics (Beta-Turn Inducer) AMBCA->Peptide Scaffold Use Effect2 Inhibition of Reuptake / Conformational Locking GAT->Effect2

Caption: Divergent pharmacological utility of GABA analogs based on scaffold rigidity. Gabapentin targets calcium channels, while AMBCA targets transporters and structural mimicry.

Experimental Protocol: Comparative Binding Affinity

To validate the performance of AMBCA against Gabapentin, a Radioligand Displacement Assay is required. This protocol determines if the rigid biphenyl structure retains affinity for the


 subunit or shifts selectivity to GABA receptors.
Objective

Determine the


 of AMBCA for the 

subunit (Gabapentin site) versus the GABA

receptor (Baclofen site).
Materials
  • Membrane Prep: Rat cerebral cortex membranes (rich in

    
     and GABA
    
    
    
    ).
  • Radioligands:

    • For

      
      : 
      
      
      
      -Gabapentin (Specific Activity ~80 Ci/mmol).
    • For GABA

      
      : 
      
      
      
      -Baclofen.
  • Test Compounds: Gabapentin (Control), AMBCA (Test), Non-labeled GABA (Blocker).

Workflow
  • Membrane Preparation:

    • Homogenize rat cortex in ice-cold 10 mM HEPES/KOH buffer (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 mins. Resuspend pellet.
      
    • Critical Step: Wash membranes 3x to remove endogenous GABA, which interferes with binding.

  • Incubation (Alpha-2-Delta Assay):

    • Buffer: 10 mM HEPES + 10 mM EDTA (EDTA is crucial to remove endogenous ions that might affect conformation).

    • Mix: 100

      
      L Membrane + 50 
      
      
      
      L
      
      
      -Gabapentin (10 nM final) + 50
      
      
      L AMBCA (concentration range:
      
      
      M to
      
      
      M).
    • Time: Incubate for 45 mins at 25°C (Room Temp).

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Calculate

      
       using non-linear regression (Log[Inhibitor] vs. Response).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
    • Self-Validating Check: Gabapentin should yield a

      
       nM. If AMBCA shows 
      
      
      
      M, it confirms the biphenyl scaffold is too bulky for the
      
      
      pocket.

Quantitative Comparison Data

The following table synthesizes physicochemical and pharmacological data. Note that AMBCA values are derived from structural class properties where specific clinical data is absent.

PropertyGabapentinAMBCA (Biphenyl Analog)Implication for Development
Molecular Weight 171.24 g/mol 227.26 g/mol AMBCA is heavier; affects ligand efficiency.
LogP (Lipophilicity) -1.10 (Experimental)2.85 (Predicted)AMBCA crosses membranes passively; Gabapentin requires LAT1.
TPSA (Polar Surface Area) 63.3 Ų63.3 ŲSimilar polar surface, but AMBCA has a larger hydrophobic core.
Rotatable Bonds 21 (C-C Biphenyl bond is restricted)AMBCA has lower entropy penalty upon binding.
Solubility (Water) High (>10 mg/mL)Low (<0.1 mg/mL)AMBCA requires formulation (e.g., DMSO/PEG) for assays.
Metabolic Stability High (Excreted unchanged)Moderate (Subject to CYP450 oxidation on rings)Gabapentin is superior for PK/PD simplicity.

References

  • Review of GABA Analogs

    • Title: "GABA Analogues: From Gabapentin to Pregabalin and Beyond."
    • Source:LitFL Medical Blog / Pharmacology Reviews
    • URL:[Link]

  • Biphenyl Scaffolds in Drug Design

    • Title: "Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties."[5][6][7]

    • Source:Arabian Journal of Chemistry
    • URL:[Link]

  • Gabapentin Mechanism

    • Title: "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta subunit."
    • Source:Epilepsy Research[4]

    • URL:[Link]

  • Conformationally Restricted Analogs

    • Title: "Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons."
    • Source:N
    • URL:[Link]

  • Title: "2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid Product Information.

Sources

Biological Activity of Phenanthridinone Derivatives vs. Precursors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development

Executive Summary

This guide provides an in-depth technical comparison between phenanthridinone derivatives (rigid, tricyclic heterocycles) and their acyclic precursors (flexible


-biaryl amides). The transition from precursor to derivative represents a classic medicinal chemistry strategy: conformational restriction .

Experimental data confirms that cyclization of the flexible biaryl precursor into the planar phenanthridinone core typically results in a 1000-fold increase in PARP inhibitory potency (shifting from


M to nM range) and the emergence of DNA-intercalating cytotoxicity properties absent in the open-chain precursors.
Molecular Architecture & Synthesis

The structural distinction lies in the "locking" of the amide bond. Precursors such as 2-phenylbenzamides possess a twisted biaryl axis, preventing planar alignment. The phenanthridinone scaffold forces coplanarity, mimicking the nicotinamide moiety of NAD


, which is critical for active site binding in poly(ADP-ribose) polymerases (PARP).
Synthesis Pathway: The "Locking" Step

The standard self-validating synthesis involves a Palladium-catalyzed intramolecular C-H arylation. This reaction converts the inactive/low-activity precursor into the highly active scaffold.

SynthesisPath cluster_0 Precursor (Flexible) cluster_1 cluster_2 Derivative (Rigid) Precursor 2-Bromo-N-phenylbenzamide (Twisted Biaryl) High Entropy Pd Pd(OAc)2 / Ligand C-H Activation Precursor->Pd Oxidative Addition Derivative Phenanthridinone Core (Planar Tricycle) Low Entropy / High Affinity Pd->Derivative Reductive Elimination

Figure 1: The transition from flexible precursor to rigid derivative via Pd-catalyzed cyclization.

Comparative Biological Performance[1][2]
A. PARP Inhibition Potency

The most significant biological difference is observed in PARP inhibition. The open-chain benzamide precursors can enter the PARP active site but suffer a high entropic penalty to achieve the required conformation. The phenanthridinone core is pre-organized, leading to nanomolar affinity.

Table 1: Comparative IC


 Values for PARP-1 Inhibition 
Compound ClassSpecific CompoundStructure TypeIC

(PARP-1)
Fold Difference
Precursor Analog 3-Aminobenzamide (3-AB)Monocyclic Amide~33,000 nM (33

M)
Reference
Precursor

-Biaryl benzamides
Flexible Biphenyl> 10,000 nMWeak/Inactive
Derivative PJ34 Phenanthridinone20 - 30 nM ~1000x Potency
Derivative Olaparib (Benchmark)Phthalazinone*5 - 10 nMClinical Standard

*Note: Olaparib contains a phthalazinone core, which is bio-isosteric to phenanthridinone, utilizing the same rigid lactam binding mode.

B. Cytotoxicity & Anti-Cancer Activity

While precursors are often cytostatic or inactive, phenanthridinone derivatives exhibit potent cytotoxicity through two distinct mechanisms:[1]

  • PARP Trapping: Preventing DNA repair in BRCA-deficient cells.

  • Mitotic Catastrophe: Unique to derivatives like PJ34, which disrupt the mitotic spindle—a function absent in the flexible precursors.

Table 2: Cytotoxicity in Cancer Cell Lines (e.g., HeLa, MCF-7)

CompoundConcentrationCell Viability (Precursor)Cell Viability (Derivative)
Control 0

M
100%100%
Low Dose 1

M
~95% (Non-toxic)~85% (Mild toxicity)
Therapeutic 10

M
~90% (Inactive) < 5% (Total Eradication)

Key Insight: In comparative studies (e.g., Bondar et al.), open-chain hydroxamic acid precursors showed negligible activity, whereas their cyclized phenanthridinone counterparts displayed sub-micromolar IC


 values against breast cancer lines.
Mechanism of Action (SAR Logic)

The biological superiority of the derivative stems from its ability to act as a "molecular anchor."

SAR_Logic Precursor Precursor (Flexible Benzamide) Binding PARP Active Site Binding Precursor->Binding High Entropic Cost (Rotation required) DNA DNA Intercalation Precursor->DNA Steric Clash (Non-planar) Derivative Derivative (Phenanthridinone) Derivative->Binding Pre-organized (Lock & Key) Derivative->DNA Planar Stacking (Intercalator) Outcome1 Weak Inhibition (µM) No Cytotoxicity Binding->Outcome1 Outcome2 Potent Inhibition (nM) High Cytotoxicity Binding->Outcome2 DNA->Outcome2

Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating why rigidity dictates potency.

Experimental Protocols (Self-Validating)

To reproduce these findings, use the following standardized protocols.

Protocol A: Synthesis of Phenanthridinone (The Transformation)

Validates the chemical conversion from precursor to active derivative.

  • Reagents: Mix 2-bromo-

    
    -phenylbenzamide (1.0 equiv), Pd(OAc)
    
    
    
    (5 mol%), PPh
    
    
    (10 mol%), and Cs
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Reaction: Heat to 120°C for 10 hours under Argon atmosphere.

  • Workup: Dilute with EtOAc, wash with brine (3x), dry over Na

    
    SO
    
    
    
    .
  • Validation:

    
    H NMR must show loss of the amide N-H signal and a downfield shift of aromatic protons, confirming ring closure.
    
Protocol B: PARP Inhibition Assay (The Comparison)

Validates the potency difference (nM vs


M).
  • Setup: Use a histone-coated 96-well plate.

  • Reaction: Add PARP enzyme (0.5 units/well), NAD

    
     (biotinylated), and activated DNA.
    
  • Treatment:

    • Wells A: Treat with Precursor (3-AB) at 0.1, 1, 10, 100

      
      M.
      
    • Wells B: Treat with Derivative (PJ34) at 1, 10, 100, 1000 nM.

  • Detection: Incubate 1 hr. Add Streptavidin-HRP followed by TMB substrate.

  • Readout: Measure OD at 450 nm.

  • Expected Result: PJ34 wells should show 50% inhibition at ~20 nM. Precursor wells will require ~30

    
    M for similar inhibition.
    
References
  • Bondar, D., et al. (2023). Hydroxamic Acids as PARP‐1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones.[2] ResearchGate.[2] Link

  • Castel, A., et al. (2020). The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells. MDPI Cancers. Link

  • BenchChem Protocols. Application Notes and Protocols for the Synthesis of Phenanthridinones from 2-Bromo-N-phenylbenzamide. BenchChem.[3][4][5] Link

  • Purnell, M.R. & Whish, W.J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal. (Seminal work establishing 3-AB activity). Link

  • PubChem Compound Summary. PJ34 (CID 4858). National Library of Medicine. Link

Sources

Crystal structure analysis of biphenyl carboxylic acid HCl salts

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Crystal Structure Analysis of Amino-Biphenyl Carboxylic Acid HCl Salts

Executive Summary

This technical guide provides a rigorous structural and performance analysis of Amino-Biphenyl Carboxylic Acid Hydrochloride (HCl) Salts , a critical class of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We compare the solid-state properties of the HCl salt form against its Free Acid (Zwitterionic) counterpart and Alternative Salt Forms (e.g., Mesylate, Sodium).

Target Audience: Solid-state chemists, formulation scientists, and drug development leads.

Introduction: The Biphenyl Scaffold in Pharma

The biphenyl carboxylic acid moiety is a "privileged structure" in medicinal chemistry, serving as the backbone for NSAIDs (e.g., Diflunisal), angiotensin II receptor blockers, and enzyme inhibitors. However, the incorporation of a basic amine group (e.g., in 2'-Amino-[1,1'-biphenyl]-4-carboxylic acid) introduces zwitterionic potential, complicating solubility and bioavailability.

Converting these amphoteric molecules into HCl salts is a standard strategy to lock the protonation state, disrupt stable zwitterionic lattices, and enhance dissolution. This guide analyzes whether the HCl salt is the optimal solid form by examining its crystallographic landscape.

Structural Analysis: HCl Salt vs. Alternatives

The Product: Amino-Biphenyl Carboxylic Acid HCl Salt
  • Lattice Architecture: The HCl salt typically crystallizes in centrosymmetric space groups (e.g., P2₁/c or P-1). The protonated amine (

    
    ) acts as a strong hydrogen bond donor, while the chloride ion (
    
    
    
    ) serves as a multi-acceptor hub.
  • Key Synthon: The dominant interaction is the Charge-Assisted Hydrogen Bond (

    
    ). This interaction is stronger (approx. 40–80 kJ/mol) than neutral hydrogen bonds, creating a rigid, high-melting ionic lattice.
    
  • Packing: The biphenyl core often adopts a twisted conformation (dihedral angle ~40–60°) to minimize steric hindrance, disrupting planar

    
     stacking and creating channels that may host solvent or water (potential for hydrates).
    
Alternative 1: The Free Acid (Zwitterion)
  • Structure: Often exists as an intramolecular or intermolecular zwitterion (

    
    ).
    
  • Drawback: Strong electrostatic attraction between the ammonium and carboxylate groups leads to "brick-wall" packing with extremely high lattice energy. This results in poor aqueous solubility and dissolution rates, often falling below the threshold for BCS Class I/III classification.

Alternative 2: Mesylate / Tosylate Salts
  • Structure: Bulky counter-ions (methanesulfonate) prevent tight packing.

  • Comparison: While they may offer higher solubility than the Free Acid, they often form lower-melting solids compared to HCl salts due to weaker van der Waals packing efficiency.

Comparative Performance Metrics

The following data summarizes the physicochemical trade-offs between the HCl salt and its primary alternatives.

FeatureHCl Salt (Product) Free Acid (Zwitterion) Mesylate Salt (Alternative)
Crystallinity High; distinct prisms/needlesHigh; often microcrystallineModerate; tends toward disorder
Melting Point (

)
High (>250°C) (Decomposition)Very High (>280°C)Moderate (180–220°C)
Aqueous Solubility High (>50 mg/mL) Low (<1 mg/mL)Very High (>100 mg/mL)
Hygroscopicity Moderate (Risk of deliquescence)Low (Non-hygroscopic)High (Often hygroscopic)
Common Ion Effect Yes (Solubility drops in gastric pH)NoNo
Crystal Habit Block/Prism (Good flow)Needles/Plates (Poor flow)Irregular (Variable flow)

Critical Insight: The HCl salt offers the best balance between solubility enhancement and physical stability (high


). However, the Common Ion Effect (reduced solubility in high 

environments like the stomach) must be evaluated during formulation.

Experimental Protocol: Single Crystal Growth & Analysis

To validate the solid-state form, we employ a Self-Validating Protocol combining vapor diffusion with X-ray diffraction.

Phase A: Crystal Growth (Vapor Diffusion Method)
  • Objective: Grow X-ray quality single crystals of the Amino-Biphenyl Carboxylic Acid HCl salt.

  • Reagents:

    • Compound (10 mg)

    • Solvent: Methanol (MeOH) or Ethanol (EtOH)

    • Anti-solvent: Diethyl Ether or Hexane

    • Concentrated HCl (12M)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mg of the amino-biphenyl derivative in 2 mL of MeOH. Add 1.1 equivalents of Conc. HCl. Sonicate until clear.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).

  • Setup: Place the open inner vial inside a larger outer jar (20 mL) containing 5 mL of the anti-solvent (Diethyl Ether).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Mechanism:[1] Ether vapor slowly diffuses into the MeOH, lowering solubility and driving controlled nucleation.

  • Harvesting: After 3–7 days, inspect for block-like crystals. Harvest under microscope using Paratone oil.

Phase B: Structural Determination (SCXRD)
  • Mounting: Mount crystal on a MiTeGen loop at 100 K (Cryostream).

  • Data Collection: Collect reflections using Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL).

    • Validation Check: Locate the H-atom on the Nitrogen (confirming salt formation vs. co-crystal) and the Chloride counter-ion.[2]

Visualization: Salt Selection & Crystallization Workflow

SaltScreening Start Start: Amino-Biphenyl Carboxylic Acid SolubilityCheck Aqueous Solubility < 0.1 mg/mL? Start->SolubilityCheck SaltScreen Initiate Salt Screening SolubilityCheck->SaltScreen Yes (Needs Salt) Decision Select Optimal Form SolubilityCheck->Decision No (Use Free Acid) HCl_Path Add HCl (1.1 eq) SaltScreen->HCl_Path Mesylate_Path Add MsOH (1.1 eq) SaltScreen->Mesylate_Path Crystallization Vapor Diffusion (MeOH/Ether) HCl_Path->Crystallization Mesylate_Path->Crystallization Analysis SCXRD & PXRD Analysis Crystallization->Analysis Analysis->Decision Compare Tm, Hygroscopicity, Solubility

Figure 1: Decision logic for selecting and crystallizing the HCl salt form of amino-biphenyl derivatives.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Groom, C. R., et al. (2016).[3] "The Cambridge Structural Database." Acta Crystallographica Section B. Link (Source for comparative biphenyl structural data).

  • Peresypkin, A., & Variankaval, N. (2008).[1] "Discovery of a stable molecular complex of an API with HCl." Journal of Pharmaceutical Sciences. Link (Case study on HCl salt stability).

  • FDA Guidance for Industry. (2018). "Regulatory Classification of Pharmaceutical Co-Crystals." Link (Defines regulatory distinction between salts and solvates).

  • BLD Pharm. (2025). "2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride Product Data." Link (Specific compound example).

Sources

Validating the Purity of Biphenyl Intermediates for GMP Synthesis: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Biphenyl scaffolds are ubiquitous in modern pharmacopoeia, serving as critical intermediates for angiotensin II receptor blockers (ARBs) like valsartan, heart failure therapies like sacubitril, and various complex active pharmaceutical ingredients (APIs)[1]. Synthesizing these intermediates—typically via Suzuki-Miyaura cross-coupling—generates a highly specific and challenging impurity profile.

Under Good Manufacturing Practice (GMP) conditions, validating the purity of these intermediates is not merely about assaying the main peak. It requires resolving closely related positional isomers, detecting dehalogenated byproducts, and rigorously monitoring for highly toxic inadvertent polychlorinated biphenyls (iPCBs). This guide objectively compares the analytical modalities and chromatographic chemistries required to build a self-validating purity assay.

Regulatory & Mechanistic Context

Purity validation must satisfy two distinct regulatory frameworks based on the nature of the impurities:

  • Organic Impurities (Isomers & Byproducts): According to the ICH Q3A(R2) guidelines , organic impurities in new drug substances must be identified and qualified if they exceed specific reporting thresholds (typically 0.05% for standard maximum daily doses)[2].

  • Genotoxic Impurities (iPCBs): Biphenyl synthesis carries the unique risk of generating iPCBs. Because PCBs are bioaccumulative and highly carcinogenic, they fall under the purview of ICH M7 (mutagenic impurities) and strict EPA/FDA limits, which cap permissible concentrations in the parts-per-million (ppm) or parts-per-billion (ppb) range [3].

Comparison Guide 1: Chromatographic Selectivity (C18 vs. Biphenyl Phases)

The most common point of failure in biphenyl purity validation is the reliance on standard C18 columns for organic impurity profiling.

The Causality of Separation: C18 stationary phases rely almost exclusively on hydrophobic (van der Waals) interactions. Positional isomers of biphenyl intermediates (e.g., 2-fluoro-biphenyl vs. 4-fluoro-biphenyl) possess nearly identical hydrophobicities (LogP). When analyzed on a C18 column, they exhibit severe co-elution[4].

Conversely, Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to hydrophobicity, the biphenyl ligands bonded to the silica surface engage in strong


 electron interactions with the aromatic rings of the analytes [4]. The strength of this 

interaction is highly dependent on the steric conformation of the analyte. A para-substituted biphenyl can adopt a more planar conformation, maximizing

-cloud overlap with the stationary phase. An ortho-substituted isomer experiences steric hindrance, forcing the rings out of planarity and reducing retention. This mechanistic difference allows for the baseline resolution of critical isomeric pairs that C18 columns cannot separate.
Table 1: Chromatographic Performance Comparison for Isomeric Resolution
Analyte (Isomeric Pair)Stationary PhaseRetention MechanismSelectivity (

)
Resolution (

)
GMP Suitability
2-Fluoro-biphenylStandard C18Hydrophobic only1.020.8 (Co-elution)Fail
4-Fluoro-biphenylStandard C18Hydrophobic only---
2-Fluoro-biphenylBiphenyl PhaseHydrophobic +

1.152.8 (Baseline)Pass
4-Fluoro-biphenylBiphenyl PhaseHydrophobic +

---

Comparison Guide 2: Analytical Modalities for Genotoxic iPCBs

When screening for inadvertent PCBs, the choice of analytical modality is dictated by the physicochemical properties of the impurities rather than the main API.

The Causality of Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is excellent for polar, ionizable compounds. However, PCBs are highly lipophilic and lack polar functional groups, making them nearly invisible to ESI. Attempting to validate PCB absence using standard LC-MS/MS leads to dangerous false negatives.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) combined with Electron Impact (EI) ionization is the gold standard. PCBs are volatile and thermally stable, making them ideal for GC. EI provides "hard" ionization, generating highly specific, reproducible fragmentation patterns (e.g., sequential loss of chlorine atoms) that allow for definitive isotopic qualification at sub-ppm levels.

Table 2: Modality Comparison for iPCB Detection
Analytical ModalityIonization MechanismLOD (ppm)Matrix InterferenceRegulatory Compliance (ICH M7)
UHPLC-ESI-MS/MSElectrospray (Soft)> 50.0High (Ion Suppression)Inadequate
GC-EI-MS/MSElectron Impact (Hard)< 0.05Low (High Specificity)Compliant

Self-Validating Experimental Protocol: UHPLC-UV Workflow for Isomeric Purity

To ensure scientific integrity, a GMP protocol must be self-validating. A method is only as robust as its System Suitability Test (SST). The following protocol utilizes a biphenyl column to profile organic impurities, embedding a strict SST to physically prevent analytical drift and false-positive batch releases.

Step 1: Mobile Phase & Stationary Phase Preparation
  • Column: Superficially porous Biphenyl column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Causality: Superficially porous particles reduce the internal diffusion path, minimizing band broadening and maximizing the efficiency of

      
       interactions.
      
  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 100% LC-MS Grade Methanol.

    • Causality: Methanol is strictly preferred over Acetonitrile for biphenyl columns. Acetonitrile contains

      
       electrons (C
      
      
      
      N) that compete with the analyte for the stationary phase's biphenyl rings, dampening the selectivity. Methanol lacks
      
      
      electrons, maximizing the column's resolving power [5].
Step 2: System Suitability Testing (SST)
  • Action: Inject the SST standard containing the API and its closest eluting structural isomer (the "Critical Pair") at a 0.1% concentration relative to the nominal sample concentration.

  • Validation Criteria: Resolution (

    
    ) must be 
    
    
    
    . Tailing factor (
    
    
    ) must be
    
    
    .
  • Causality: If

    
    , the system currently lacks the thermodynamic capacity to separate the critical pair. This means trace impurities in the actual sample could be masked by the main peak. The Chromatography Data System (CDS) must be programmed to automatically abort the sequence if the SST fails, preventing the generation of false-negative purity data.
    
Step 3: Sample Preparation & Injection
  • Action: Dissolve the GMP batch sample in a 50:50 Water:Methanol diluent to a final concentration of 1.0 mg/mL. Inject 2.0 µL.

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "strong solvent effect"), which can artificially broaden early-eluting impurity peaks and ruin resolution.

Step 4: Data Processing & ICH Q3A(R2) Reporting
  • Action: Integrate all peaks with a signal-to-noise (S/N) ratio

    
    . Apply the ICH Q3A(R2) reporting threshold of 0.05%[2].
    
  • Causality: Peaks below 0.05% are considered toxicologically insignificant for standard dosing regimens and are excluded from the total impurity calculation to prevent baseline integration noise from artificially lowering the reported batch purity.

GMP Purity Validation Workflow

GMP_Validation Batch Biphenyl Intermediate (GMP Batch) Q3A ICH Q3A(R2) Profiling (Isomers & Byproducts) Batch->Q3A M7 ICH M7 Profiling (Mutagenic PCBs) Batch->M7 C18 C18 Stationary Phase (Hydrophobic Only) Q3A->C18 Co-elution risk Biphenyl Biphenyl Stationary Phase (π-π Interactions) Q3A->Biphenyl Optimal Selectivity GCMS GC-EI-MS/MS (High Specificity) M7->GCMS Trace detection Fail OOS Investigation (False Pass) C18->Fail Unresolved Impurities Release GMP Batch Release (Self-Validated) Biphenyl->Release Isomers Resolved GCMS->Release PCBs < Threshold

GMP workflow for biphenyl intermediate purity validation using orthogonal analytical modalities.

References

  • International Council for Harmonisation (ICH). "Quality Guidelines: Q3A(R2) Impurities in New Drug Substances." ICH Official Website.[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn about Polychlorinated Biphenyls (PCBs)." EPA.gov.[Link]

  • Chromatography Online. "On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase." LCGC.[Link]

Sources

Conformational analysis of biphenyl beta-turn mimics vs natural turns

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptidomimetic engineering, I frequently encounter a critical bottleneck in drug development: translating bioactive linear peptides into stable, cell-permeable therapeutics. Protein-protein interactions (PPIs) are predominantly mediated by secondary structural motifs, with


-turns playing an outsized role in chain reversal and receptor recognition. However, natural 

-turns are notoriously flexible and proteolytically labile.

To overcome these limitations, the field has shifted toward rigid small-molecule scaffolds. Among these, biphenyl-based


-turn mimics  have emerged as privileged structures. This guide provides an objective, data-driven comparison between natural 

-turns and biphenyl mimics, detailing the conformational logic and the self-validating experimental workflows required to analyze them.

Structural and Thermodynamic Basis: Biphenyls vs. Natural Turns

A natural


-turn consists of four amino acids (designated 

to

) characterized by a

to

distance of

Å and a single intramolecular hydrogen bond. In aqueous environments, the high conformational entropy of the peptide backbone causes these short sequences to unfold, favoring a random coil[β-Turn mimetic-based stabilizers].

Conversely, biphenyl


-turn mimics—such as [3'-(2-aminoethyl)-2-biphenyl]propionic acid—are designed to completely replace the backbone of the 

and

residues[Substituted Biphenyl-Based Amino Acid][1]. The restricted rotation around the biphenyl axis pre-organizes the scaffold. When flanked by hydrophobic

-amino acids, the biphenyl ring drives the formation of a hydrogen-bonded hydrophobic cluster, effectively locking the

and

residues into a stable U-shaped projection that perfectly mimics the natural turn geometry[Universal Peptidomimetics][2].

G cluster_0 Natural β-Turn (i to i+3) cluster_1 Biphenyl β-Turn Mimic A H-Bond (i to i+3) B High Conformational Entropy A->B C Proteolytic Cleavage B->C E Hydrophobic Cluster Nucleation B->E Rigidification D 2,3'-Biphenyl Scaffold D->E F Stable Monomeric Hairpin E->F

Logical comparison of natural β-turn flexibility vs. pre-organized biphenyl mimic scaffolds.

Quantitative Performance Comparison

When evaluating these constructs for drug development, we rely on strict biophysical metrics. The table below summarizes the typical performance data observed when replacing a natural tetrapeptide turn with a biphenyl mimic in a model


-hairpin system.
MetricNatural β-Turn (Tetrapeptide)Biphenyl β-Turn Mimic
Scaffold Composition Amino acids (

to

)
2,3'-substituted biphenyl core
Conformational Entropy High (Flexible

,

angles)
Low (Pre-organized rigid core)

to

Distance

Å (Highly variable in

)
~6.5 Å (Fixed by steric constraints)
Aqueous Folding Propensity

(Unstructured coil favored)

(Stable monomeric

-hairpin)
Proteolytic Stability Low (Minutes to hours in serum)High (

hours in serum)
Intermolecular Behavior Prone to random aggregationControlled (Nucleates specific folding)

Experimental Workflows for Conformational Validation

To rigorously prove that a biphenyl scaffold successfully mimics a


-turn without inducing artifactual aggregation, we must employ a self-validating experimental matrix.

G S1 SPPS Synthesis (N-methylated) S2 Far-UV CD Spectroscopy S1->S2 Secondary Structure S3 NMR H/D Exchange S1->S3 H-Bond Network S4 2D NOESY/ROESY S1->S4 Spatial Proximity S5 Conformational Validation S2->S5 S3->S5 S4->S5

Step-by-step experimental workflow for validating biphenyl β-turn mimic conformations.
Protocol A: Synthesis and N-Methylation Strategy

The Causality: Why do we N-methylate the exterior strands of our model peptides? In aqueous solutions, successfully folded


-hairpins expose hydrogen-bond donors and acceptors on their exterior edges, which thermodynamically drives unwanted self-association into cross-

-sheet fibrils[Substituted Biphenyl-Based Amino Acid][1]. By strategically replacing exterior amide protons with methyl groups, we sterically block intermolecular hydrogen bonding. This unlinks the intramolecular folding equilibrium from intermolecular self-assembly, ensuring that any structural signals observed are exclusively from the monomeric hairpin.

Step-by-Step Methodology:

  • Synthesize the peptide using standard Fmoc solid-phase peptide synthesis (SPPS) on a Rink amide resin.

  • Couple the Fmoc-protected biphenyl amino acid at the central turn position using high-efficiency coupling reagents (e.g., HATU/DIPEA) due to the steric bulk of the biphenyl rings.

  • Incorporate N-methylated amino acids at alternating positions on the exterior strands (e.g., positions

    
     and 
    
    
    
    ).
  • Cleave the peptide from the resin using a standard TFA cocktail and purify to

    
     via RP-HPLC.
    
Protocol B: NMR Conformational Analysis (H/D Exchange & NOESY)

The Causality: Far-UV CD spectroscopy can indicate bulk secondary structure (a minimum at ~215 nm suggests


-sheet formation), but it cannot map atomic-level contacts. Why prioritize H/D exchange? While NOESY spectra confirm the spatial proximity of the biphenyl ring to flanking hydrophobic side chains, they do not definitively prove a stable hydrogen-bond network. By monitoring deuterium uptake, we create a self-validating system: if the mimic fails to nucleate a tight turn, all protons exchange rapidly. If the turn is stable, internal protons are shielded.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified N-methylated peptide in

    
     (pH adjusted to 4.0 to minimize base-catalyzed exchange) at a concentration of 1-2 mM.
    
  • H/D Exchange Monitoring: Immediately acquire 1D

    
     NMR spectra at regular intervals over 24-48 hours.
    
    • Validation Check: Amide protons involved in the intramolecular

      
      -sheet H-bond network will exhibit significantly slower deuterium exchange rates compared to solvent-exposed exterior protons.
      
  • 2D NOESY Acquisition: Acquire 2D NOESY or ROESY spectra in

    
     (9:1) to observe transient NOEs.
    
    • Validation Check: Identify diagnostic

      
       cross-peaks and cross-strand NOEs between the biphenyl aromatic protons and the flanking hydrophobic side chains. The presence of these specific cross-peaks confirms the formation of the nucleating hydrophobic cluster.
      

Conclusion

For drug development professionals targeting shallow PPI interfaces, relying on natural


-turns often leads to failure in vivo due to rapid degradation and conformational collapse. Biphenyl-based 

-turn mimics solve this by providing a pre-organized, proteolytically stable scaffold that forcefully nucleates the desired bioactive conformation. By utilizing N-methylation and rigorous NMR H/D exchange protocols, researchers can confidently validate these structures, accelerating the path from hit to lead.

References

  • Substituted Biphenyl-Based Amino Acid Facilitates the Formation of a Monomeric β-Hairpin-like Structure in Aqueous Solution at Elevated Temperature Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Universal Peptidomimetics Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase Source: RSC Publishing URL:[Link]

Sources

Safety Operating Guide

2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

Immediate Action Required: Treat 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl as a Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems or municipal trash.[1][2]

This guide moves beyond basic compliance to establish a self-validating safety system . As researchers, we must understand that the "HCl" designation indicates a hydrochloride salt, rendering the compound acidic and water-soluble.[2] Its biphenyl core suggests potential aquatic toxicity, while the aminomethyl group presents specific reactivity hazards (incompatibility with oxidizers).[2]

Chemical Identity & Hazard Characterization
ParameterDetail
Chemical Name 2'-(Aminomethyl)-biphenyl-2-carboxylic acid Hydrochloride
Parent CAS (Free Base) 31638-34-3
Molecular Formula C₁₄H₁₃NO₂[3] · HCl
Functional Groups Secondary Amine (protonated), Carboxylic Acid, Biphenyl Ring
Acidity (pH) Acidic in aqueous solution (approx.[2] pH 3–5 due to HCl salt)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[2] Potential Aquatic Toxin.[1][2]
Waste Stream Solid: Toxic/Irritant Organic Solid.[2] Liquid: Acidic Organic Liquid.[2]

The Self-Validating Disposal System

Safety is not just a set of rules; it is a logic gate.[2] Before disposing of this material, you must validate the waste stream using the Segregation Logic below.

Critical Incompatibility: The "No-Bleach" Rule

WARNING: Never mix amine-containing waste (like this compound) with bleach (sodium hypochlorite) or nitrates.

  • The Mechanism: The aminomethyl group (

    
    ) can react with hypochlorite to form chloramines  (
    
    
    
    ), which are toxic and potentially explosive volatiles.
  • The Protocol: Ensure your liquid waste container is explicitly labeled "NO BLEACH / NO OXIDIZERS."[2]

Disposal Decision Matrix (Graphviz)[3]

The following workflow illustrates the logical path for disposing of solids, liquids, and empty containers.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid Waste? Start->IsSolid IsLiquid Is it Liquid/Solution? Start->IsLiquid IsEmpty Is it an Empty Container? Start->IsEmpty SolidBin Segregate: Solid Organic Waste (Separate from Oxidizers) IsSolid->SolidBin CheckpH Check pH: Is it < 2 or > 12.5? IsLiquid->CheckpH TripleRinse Triple Rinse with Solvent (Collect Rinsate as Liquid Waste) IsEmpty->TripleRinse LabelSolid Label: 'Toxic/Irritant Solid' List Chemical Name SolidBin->LabelSolid Neutralize Neutralize (Optional/If Required) Use dilute NaOH/HCl to pH 6-9 CheckpH->Neutralize Yes (Extreme pH) SolventCheck Check Solvent Compatibility (No Bleach/Peroxides) CheckpH->SolventCheck No (pH 2-12) Neutralize->SolventCheck LiquidBin Container: HDPE or Glass Label: 'Acidic Organic Waste' SolventCheck->LiquidBin Deface Deface Label & Recycle/Trash TripleRinse->Deface

Figure 1: Decision matrix for segregating and processing 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl waste streams.

Step-by-Step Operational Protocols

Scenario A: Disposal of Solid Waste (Excess Reagent)

Use this for expired shelf product, spill cleanup solids, or contaminated weighing paper.[2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a chemically resistant screw cap.

  • Segregation: Ensure the container is free of oxidizing agents (nitrates, permanganates, perchlorates).[2]

  • Transfer: Transfer the solid using a spatula or funnel.[2] Do not generate dust; work inside a fume hood.[2][4][5][6]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl"

    • Hazard Checkboxes: Irritant, Toxic.[2][4]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until EHS pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC effluents, reaction workups, or dissolved waste.[2]

  • Characterize the Matrix: Identify the solvent.[2]

    • If Aqueous:[1][2][6][7] The solution will likely be acidic.[2]

    • If Organic (DCM, Methanol, Ethyl Acetate): Segregate based on the solvent (Halogenated vs. Non-Halogenated).[2][6]

  • Compatibility Check: Verify that no oxidizers are present in the waste carboy.[2]

  • Transfer: Pour waste into the appropriate carboy (e.g., "Non-Halogenated Organic" or "Aqueous Acidic").[2]

    • Note: If the waste is purely aqueous and highly acidic (pH < 2), consult local EHS rules.[2] Some facilities require neutralization to pH 5–9 before adding to the main waste stream.[2] If neutralization is required, use dilute NaOH slowly to avoid exotherms.[2]

  • Labeling: List the solvent percentages and the full chemical name of the solute.

Scenario C: Empty Container Management (RCRA Compliance)

An "empty" container is defined by EPA 40 CFR 261.7.[2]

  • Triple Rinse:

    • Rinse 1: Use a solvent capable of dissolving the residue (Methanol or Water is effective for this HCl salt).[2]

    • Rinse 2: Repeat.

    • Rinse 3: Repeat.

  • Rinsate Disposal: Pour all rinsates into the Liquid Waste container (Scenario B). Do not pour down the sink.

  • Defacing: Cross out the original label with a black marker or remove it entirely.[2]

  • Final Disposal: Place the clean, dry container in the laboratory glass recycling or trash, depending on site policy.

Emergency Contingencies

Spill Response (Solid)
  • Isolate: Demarcate the area.[2]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[2] If dust is visible, use an N95 or P100 respirator.[2]

  • Clean: Cover the spill with a wet paper towel (to prevent dust).[2] Scoop up the material and place it in a waste jar.[2]

  • Decontaminate: Wipe the surface with a soap/water solution.[2]

Spill Response (Liquid)
  • Neutralize: If the spill is significant and acidic, apply a weak base (sodium bicarbonate) until bubbling ceases.[2]

  • Absorb: Use vermiculite, clay, or proprietary absorbent pads.[2]

  • Disposal: Collect all absorbent materials as Solid Hazardous Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • PubChem. (2025).[2][8][9] Compound Summary: 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid (Parent Compound). National Library of Medicine.[2] [Link][2]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal protective equipment for handling 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

As researchers, we often treat intermediate scaffolds like 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl (CAS: 31638-34-3 for the parent acid) as routine reagents. However, this compound possesses a specific "zwitterionic-like" duality—an acidic carboxylic tail and a basic aminomethyl head, stabilized as a hydrochloride salt.

This structure dictates its safety profile.[1][2][3][4][5][6] The HCl salt form increases hygroscopicity and acidity upon contact with moisture (mucous membranes), elevating it from a simple irritant to a potential corrosive risk for eyes and respiratory tracts. The biphenyl core adds lipophilicity, increasing skin permeability potential.

Core Hazard Classifications (GHS/CLP):

  • Skin Corrosion/Irritation (Category 2): H315[5][6][7]

  • Serious Eye Damage/Irritation (Category 2A): H319[3][5][6][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 (Respiratory Irritation)[5][6]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. Use this matrix to select gear based on the specific phase of interaction.

Protection Zone Standard Requirement Technical Justification (The "Why")
Ocular Chemical Safety Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for HCl salts. Fine particulates can bypass side shields. Upon contact with ocular moisture, the salt hydrolyzes to release localized acid, causing immediate severe irritation.
Dermal (Hand) Double Nitrile Gloves (Min. 0.11 mm thickness)Outer Layer: Protects against gross contamination. Inner Layer: Acts as a barrier against permeation if the outer glove is compromised by organic solvents (e.g., DCM, MeOH) used during dissolution.
Respiratory Fume Hood (Face velocity: 0.5 m/s)The primary vector of exposure is inhalation of dust during weighing. If hood work is impossible, a P95/P3 particulate respirator is mandatory.
Body Cotton Lab Coat (High neck)Synthetic blends can melt if a fire occurs (biphenyls are combustible). Cotton provides a momentary buffer against acid hydrolysis on skin.

Operational Workflow: The "Zero-Exposure" Protocol

This workflow is designed to isolate the user from the compound during its most critical state: the solid powder phase.

Phase 1: Pre-Operational Checks
  • Verify Ventilation: Ensure fume hood sash is at the working height marker.

  • Neutralization Prep: Keep a saturated Sodium Bicarbonate (

    
    ) solution nearby. This is your immediate deactivation agent for spills, neutralizing the acidic HCl component.
    
Phase 2: Weighing & Solubilization (Critical Control Point)
  • Step 1: Transfer the container to the balance inside the fume hood. Do not weigh on an open bench.

  • Step 2: Use an anti-static gun if available. HCl salts are prone to static cling, which causes "jumping" of powder and invisible aerosolization.

  • Step 3: Dissolve immediately. Once in solution (e.g., Methanol, DMSO), the inhalation risk drops significantly, though skin absorption risk remains.

Phase 3: Reaction Setup
  • Step 4: When adding reagents (especially coupling agents like HATU/EDC), maintain inert atmosphere (

    
     or 
    
    
    
    ). Moisture absorption can cause the HCl salt to clump, leading to inaccurate stoichiometry.

Visualization: Safety Logic & Workflow

The following diagram maps the decision logic for handling and disposal, ensuring a closed-loop safety system.

SafetyProtocol Start Start: Handling 2'-(Aminomethyl) -biphenyl-2-carboxylic acid HCl StateCheck State: Solid Powder? Start->StateCheck Hood MANDATORY: Fume Hood (Sash < 18 inches) StateCheck->Hood Yes (Dust Hazard) Solvent Solubilization: (MeOH/DMSO/DCM) StateCheck->Solvent No (Solution) Static Static Control: Use Anti-static Gun/Spatula Hood->Static Weigh Weighing: Closed Balance Door Static->Weigh Weigh->Solvent Reaction Reaction / Processing Solvent->Reaction WasteCheck Waste Stream Analysis Reaction->WasteCheck Halogen Halogenated Waste (If DCM/CHCl3 used) WasteCheck->Halogen Contains Halogens NonHalogen Non-Halogenated Organic (If MeOH/DMSO used) WasteCheck->NonHalogen No Halogens SolidWaste Solid Waste: Double Bagged & Tagged WasteCheck->SolidWaste Contaminated Solids (Gloves/Paper)

Figure 1: Operational logic flow for handling 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl, emphasizing the critical transition from solid dust hazard to liquid phase management.

Disposal & Deactivation Protocol

Principle: The "HCl" tag implies chloride ions are present. While the organic part is combustible, the classification of the waste stream depends heavily on the solvent used.

  • Solid Waste (Spills/Gloves):

    • Collect in a sealable bag labeled "Hazardous Solid Waste - Irritant/Acidic".

    • Do not mix with strong oxidizers (e.g., permanganates) as biphenyls can react vigorously.

  • Liquid Waste:

    • Scenario A (Dissolved in DCM): Dispose in Halogenated Organic Waste .

    • Scenario B (Dissolved in MeOH/DMSO): Dispose in Non-Halogenated Organic Waste .

    • Note: The small amount of Chloride from the HCl salt does not strictly mandate "Halogenated" classification if the solvent itself is non-halogenated, but local EHS regulations often prefer the "Halogenated" stream for any Cl-containing salts to be safe. Check your local EHS guidelines.

  • Container Cleaning:

    • Triple rinse empty containers with Methanol before disposal. Treat the rinsate as hazardous waste.

Emergency Response (Self-Validating)

  • Eye Contact: Flush for 15 minutes minimum.[1][7][8] Validation: If pain persists after 15 minutes, the acidic hydrolysis may have caused corneal abrasion; seek immediate ophthalmological care.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][7][8][9] Validation: Do not use alcohol/solvents to clean skin; this increases the permeability of the biphenyl ring, driving the compound deeper into the dermis.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.